2-(Propylthio)pyrimidine-4,6-diol
描述
Structure
3D Structure
属性
IUPAC Name |
4-hydroxy-2-propylsulfanyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-2-3-12-7-8-5(10)4-6(11)9-7/h4H,2-3H2,1H3,(H2,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNDANYQUROGPBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC(=CC(=O)N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50395534 | |
| Record name | 2-(Propylthio)pyrimidine-4,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50395534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145783-12-6 | |
| Record name | 2-(Propylthio)pyrimidine-4,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50395534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(Propylthio)pyrimidine-4,6-diol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Propylthio)pyrimidine-4,6-diol is a heterocyclic organic compound that serves as a critical intermediate in the synthesis of various pharmaceuticals, most notably the antiplatelet agent Ticagrelor.[1][2] Its pyrimidine core, substituted with a propylthio group and two hydroxyl groups, provides a versatile scaffold for further chemical modifications. This technical guide offers a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for this compound, catering to the needs of researchers and professionals in the field of drug development and medicinal chemistry. The molecule exists in tautomeric equilibrium, with the 4-hydroxy-2-propylsulfanyl-1H-pyrimidin-6-one form being a significant contributor.[1]
Chemical Properties and Structure
The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₀N₂O₂S | [1][3] |
| Molecular Weight | 186.23 g/mol | [1][3] |
| CAS Number | 145783-12-6 | [1][3] |
| IUPAC Name | This compound | [4] |
| Synonyms | 6-Hydroxy-2-(propylthio)-4(1H)-pyrimidinone, S-Propyl-2-thiobarbituric Acid | [4] |
| Appearance | White powder | [5][6] |
| Solubility | Soluble in Methanol.[4] Sparingly soluble in water, soluble in polar aprotic solvents (e.g., DMSO) and alkaline solutions.[1] | |
| Storage Condition | 2°C to 8°C | [4] |
Structural Information:
-
SMILES: CCCSC1=NC(=O)C=C(O)N1
-
InChI: InChI=1S/C7H10N2O2S/c1-2-3-12-7-8-5(10)4-6(11)9-7/h4H,2-3H2,1H3,(H2,8,9,10,11)[1]
-
InChI Key: JNDANYQUROGPBP-UHFFFAOYSA-N[1]
Experimental Protocols
Synthesis of this compound from 2-Thiobarbituric Acid[5][6]
This protocol describes the S-alkylation of 2-thiobarbituric acid to yield this compound.
Materials:
-
2-Thiobarbituric acid (100 g)
-
Sodium hydroxide (63.13 g)
-
Water (total 397.35 ml)
-
Methanol (200 ml)
-
Propyl iodide (123.36 g) or Propyl bromide
-
Cyclohexane (200 ml)
-
Hydrochloric acid (for acidification)
Procedure:
-
To a stirred suspension of 2-thiobarbituric acid (100 g) in water (250 ml), a solution of sodium hydroxide (63.13 g) in water (147.35 ml) is added over 15-20 minutes at 20-25°C.
-
The resulting mixture is stirred for 40 minutes at 20-25°C.
-
An additional 200 ml of water is added, and the reaction temperature is raised to 30-35°C.
-
Methanol (200 ml) and propyl iodide (123.36 g) are added to the reaction mixture, and stirring is continued at 30-35°C.
-
After the reaction is complete (monitored by TLC, typically 30-35 hours), the pH of the reaction mass is adjusted to below 2 with hydrochloric acid to precipitate the product.[7]
-
The precipitate is filtered and washed with cyclohexane (200 ml).
-
The wet product is dried under reduced pressure at 40-45°C to yield this compound as a white powder.
Nitration of this compound[6][8]
This protocol outlines the nitration at the C-5 position of the pyrimidine ring.
Materials:
-
This compound (50 g)
-
Fuming nitric acid (42.5 ml)
-
Acetic acid (125 ml)
-
Ice-water
Procedure:
-
In a clean and dry reaction vessel, acetic acid (125 ml) and fuming nitric acid (42.5 ml) are combined.
-
This compound (50 g) is added to the mixture over a period of 60 minutes, maintaining the temperature at 30-35°C.
-
The reaction mixture is stirred for 1 hour at the same temperature.
-
Upon completion (monitored by TLC), the reaction mass is slowly added to ice-water (250 ml) while keeping the temperature below 25°C.
-
The resulting slurry is stirred for 1 hour at 20-25°C.
-
The product, 5-nitro-2-(propylthio)pyrimidine-4,6-diol, is isolated by filtration and washed with water.
Analytical Methods
A comprehensive characterization of this compound and its derivatives is crucial for quality control. Commercial suppliers typically provide a Certificate of Analysis (CoA) with data from the following techniques.[3]
-
High-Performance Liquid Chromatography (HPLC): Purity is typically assessed by HPLC, with purities of 98% to 99.5% being reported for synthesized batches.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Mass Spectrometry (MS): The mass spectrum shows a molecular ion peak [M-H]⁻ at m/z 185.20, confirming the molecular weight of the compound.[5][6]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify functional groups present in the molecule.
-
Thermogravimetric Analysis (TGA): TGA provides information on the thermal stability of the compound.
Role in Ticagrelor Synthesis and Biological Context
This compound is a key building block in the multi-step synthesis of Ticagrelor. The synthetic pathway involves the initial synthesis of the pyrimidine core, followed by nitration, chlorination, and subsequent coupling with other intermediates to form the final triazolopyrimidine structure of Ticagrelor.
Ticagrelor is a direct-acting P2Y12 receptor antagonist that inhibits ADP-mediated platelet activation and aggregation.[8] The P2Y12 receptor is a G protein-coupled receptor (GPCR) on the surface of platelets. Its activation by ADP initiates a signaling cascade that ultimately leads to platelet aggregation and thrombus formation.
The signaling pathway initiated by the P2Y12 receptor involves the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. A reduction in cAMP levels results in reduced phosphorylation of vasodilator-stimulated phosphoprotein (VASP), which in turn promotes the activation of the glycoprotein IIb/IIIa receptors, the key mediators of platelet aggregation.
Conclusion
This compound is a compound of significant interest in medicinal chemistry, primarily due to its role as a key precursor in the synthesis of Ticagrelor. A thorough understanding of its chemical properties, structure, and synthetic methodologies is essential for researchers and professionals working on the development of novel therapeutics targeting platelet aggregation and related cardiovascular diseases. The experimental protocols and structural information provided in this guide serve as a valuable resource for facilitating further research and development in this area.
References
- 1. This compound|CAS 145783-12-6 [benchchem.com]
- 2. Buy this compound | 145783-12-6 [smolecule.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. This compound - Daicel Pharma Standards [daicelpharmastandards.com]
- 5. WO2011101740A1 - Improved processes for preparing ticagrelor intermediate, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine - Google Patents [patents.google.com]
- 6. US8859769B2 - Processes for preparing ticagrelor intermediate, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine - Google Patents [patents.google.com]
- 7. CN103896857A - Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine - Google Patents [patents.google.com]
- 8. 5-Nitro-2-(propylthio)pyrimidine-4,6-diol | High Purity [benchchem.com]
physicochemical characteristics of 2-(Propylthio)pyrimidine-4,6-diol
An In-depth Technical Guide on the Physicochemical Characteristics of 2-(Propylthio)pyrimidine-4,6-diol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a key heterocyclic compound, serves as a critical starting material in the synthesis of various biologically active molecules. Its principal application lies in its role as a key intermediate for Ticagrelor, a potent P2Y12 receptor antagonist used in antiplatelet therapy.[1][2] Understanding the physicochemical properties of this intermediate is paramount for process optimization, impurity profiling, and ensuring the quality and efficacy of the final active pharmaceutical ingredient (API). This document provides a comprehensive overview of its structural, physical, and chemical characteristics, supported by detailed experimental protocols and a visualization of its synthetic utility.
Core Physicochemical Data
The fundamental properties of this compound are summarized below. These data are essential for its handling, formulation, and quality control during the drug development process.
| Property | Value | Reference(s) |
| IUPAC Name | 4-hydroxy-2-propylsulfanyl-1H-pyrimidin-6-one | [1][2] |
| Synonyms | S-Propyl-2-thiobarbituric Acid; 6-hydroxy-2-(propylthio)pyrimidin-4(3H)-one | [2][3] |
| CAS Number | 145783-12-6 | [1][2][3] |
| Molecular Formula | C₇H₁₀N₂O₂S | [1][2][3] |
| Molecular Weight | 186.23 g/mol | [1][2][3] |
| Appearance | White powder | [4] |
| Solubility | Soluble in Methanol | [3] |
| Storage Condition | 2°C to 8°C | [3] |
Chemical Structure and Reactivity
This compound is characterized by a pyrimidine ring substituted with two hydroxyl groups and a propylthio group. The molecule exists in tautomeric equilibrium between the diol and various keto-enol (hydroxypyrimidinone) forms, with the 6-hydroxy-2-(propylsulfanyl)pyrimidin-4(3H)-one tautomer being a significant contributor.[1] This tautomerism influences the molecule's reactivity.
The pyrimidine ring is electron-deficient, but this is counteracted by the electron-donating effects of the hydroxyl and propylthio groups.[1] The C-5 position is activated, making it susceptible to electrophilic substitution, most notably nitration, which is a critical step in its conversion to the Ticagrelor backbone.[1][5]
Synthetic Pathway Visualization
The primary utility of this compound is as a precursor in a multi-step synthesis. The initial stages of its conversion towards the core of Ticagrelor are outlined below.
Caption: Synthetic conversion of this compound.
Experimental Protocols
Accurate characterization relies on robust and reproducible experimental methods. The following sections detail the protocols for the synthesis and key analytical characterizations of this compound and its derivatives.
Synthesis of this compound
This procedure is based on the S-alkylation of 2-thiobarbituric acid.[4][6]
-
Principle: The reaction involves the nucleophilic attack of the sulfur atom in 2-thiobarbituric acid on a propyl halide in an alkaline medium.
-
Apparatus: Round-bottom flask, magnetic stirrer, dropping funnel, pH meter.
-
Reagents: 2-Thiobarbituric acid, Sodium Hydroxide (NaOH), deionized water, Methanol (MeOH), Propyl Iodide (or Propyl Bromide), Hydrochloric Acid (HCl).
-
Procedure:
-
Add 2-thiobarbituric acid (100 g) to deionized water (250 ml) in a round-bottom flask with stirring.[6]
-
Prepare a solution of NaOH (63.13 g) in water (147.35 ml) and add it to the mixture over 15-20 minutes, maintaining the temperature at 20-25°C.[6]
-
Stir the resulting mass for 40 minutes at 20-25°C, then add an additional 200 ml of water.[6]
-
Raise the reaction temperature to 30-35°C.[6]
-
Add methanol (200 ml) followed by propyl iodide (123.36 g) while maintaining the temperature at 30-35°C.[6]
-
Stir the reaction mixture until completion (monitoring by TLC or HPLC is recommended).
-
After the reaction, cool the mixture and acidify with HCl to a pH of 2 to precipitate the product.[4][6]
-
Filter the solid, wash with water and then alcohol, and dry under reduced pressure to yield this compound as a white powder.[4][7]
-
Nitration of this compound
This protocol describes the subsequent nitration at the C-5 position.[4][5]
-
Principle: Electrophilic aromatic substitution using a nitrating agent to install a nitro (-NO₂) group onto the activated pyrimidine ring.
-
Apparatus: Jacketed reaction vessel, stirrer, thermometer, addition funnel.
-
Reagents: this compound, Acetic Acid, Fuming Nitric Acid, ice.
-
Procedure:
-
To a clean and dry reaction assembly, add acetic acid (125 ml) and fuming nitric acid (42.5 ml).[4]
-
Slowly add this compound (50 g) over a period of 60 minutes, ensuring the temperature is maintained at 30-35°C.[4]
-
Stir the resulting mixture for 1-2 hours at the same temperature. The reaction time can extend up to 22-30 hours to ensure complete nitration.[1][4][5]
-
Monitor the reaction for completion via TLC.
-
Upon completion, slowly pour the reaction mass into ice-water (250 ml) while maintaining the temperature below 25°C.[4]
-
Stir the resulting slurry for 1 hour at 20-25°C to ensure complete precipitation.[4]
-
Isolate the product, 5-nitro-2-(propylthio)pyrimidine-4,6-diol, by filtration, wash with water, and dry.[1][5]
-
General Protocols for Physicochemical Characterization
While specific experimental data for properties like pKa and LogP are not publicly available for this specific compound, standard methodologies for pyrimidine derivatives are well-established.[8]
-
Determination of Lipophilicity (LogP) by Shake-Flask Method:
-
Principle: This method measures the equilibrium distribution of the compound between n-octanol and a buffered aqueous solution (pH 7.4).[8]
-
Procedure: A solution of the compound is prepared in one of the phases. The two immiscible phases (n-octanol and buffer) are combined in a vial and shaken until equilibrium is reached. The phases are then separated by centrifugation, and the concentration of the compound in each phase is determined using a validated analytical method like HPLC-UV.[8]
-
-
Determination of pKa by Potentiometric Titration:
-
Principle: The pKa is determined by monitoring the pH of a solution of the compound as a standardized acid or base is added.[8]
-
Procedure: A calibrated pH meter is used to measure the pH of a solution of the compound. A standardized titrant is added in small, precise volumes, and the pH is recorded after each addition. The pKa is derived from the resulting titration curve.[8]
-
-
Analytical and Structural Confirmation:
-
A comprehensive Certificate of Analysis (CoA) for this compound typically includes data from several analytical techniques to confirm its identity and purity.[1][9]
-
¹H-NMR: To confirm the proton environment and structural integrity.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
HPLC: To determine purity and identify any impurities.[9]
-
Infrared Spectroscopy (IR): To identify characteristic functional groups.[9]
-
References
- 1. This compound|CAS 145783-12-6 [benchchem.com]
- 2. Buy this compound | 145783-12-6 [smolecule.com]
- 3. This compound - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. US8859769B2 - Processes for preparing ticagrelor intermediate, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine - Google Patents [patents.google.com]
- 5. 5-Nitro-2-(propylthio)pyrimidine-4,6-diol | High Purity [benchchem.com]
- 6. WO2011101740A1 - Improved processes for preparing ticagrelor intermediate, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine - Google Patents [patents.google.com]
- 7. CN103923020A - Preparation method of 2-propylthio-4,6-dichloro-5-aminopyrimidine - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. synthinkchemicals.com [synthinkchemicals.com]
Tautomeric Forms of 2-(Propylthio)pyrimidine-4,6-diol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the tautomeric forms of 2-(propylthio)pyrimidine-4,6-diol, a key intermediate in the synthesis of various pharmaceuticals. The document explores the structural isomers of this compound, delving into the equilibrium between its diol and hydroxypyrimidinone forms. This guide synthesizes data from spectroscopic and computational studies on analogous compounds to present a detailed understanding of the tautomerism, relative stability, and characterization of these forms. Detailed experimental protocols for the investigation of these tautomers are provided, along with a discussion of the synthetic routes. This document is intended to be a valuable resource for researchers and professionals engaged in the study and application of pyrimidine derivatives in drug development.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its molecular structure allows for the existence of several tautomeric forms, which can have profound implications for its chemical reactivity, biological activity, and pharmaceutical properties. The predominant tautomeric form can be influenced by various factors, including the solvent, temperature, and pH. A thorough understanding of the tautomeric landscape of this compound is therefore crucial for its effective use in drug synthesis and development.
This guide will focus on the different possible tautomers of this compound, with a particular emphasis on the equilibrium between the diol and the more stable hydroxypyrimidinone forms. While specific experimental data for this exact molecule is limited in public literature, this guide will draw upon extensive research on the parent compound, 2-thiobarbituric acid, and other closely related 2-alkylthiopyrimidine-4,6-diol derivatives to provide a robust and well-founded overview.
Tautomeric Forms of this compound
The tautomerism in this compound arises from the migration of protons between the oxygen and nitrogen atoms of the pyrimidine ring. The primary tautomeric forms are the diol form and several keto-enol or, more accurately, hydroxypyrimidinone forms. Based on studies of analogous compounds, the 6-hydroxy-2-(propylsulfanyl)pyrimidin-4(3H)-one tautomer is considered a significant contributor to the equilibrium mixture.
The potential tautomeric forms are illustrated in the diagram below. The equilibrium between these forms is dynamic and influenced by the surrounding chemical environment.
Illustrative diagram of the main tautomeric forms of this compound.
Synthesis and Characterization
The most common synthetic route to this compound involves the S-alkylation of 2-thiobarbituric acid. This reaction introduces the propylthio group onto the pyrimidine ring.
General Synthesis Protocol
A general procedure for the synthesis of 2-alkylthiopyrimidine-4,6-diones is as follows:
-
Dissolution of Starting Material: 2-Thiobarbituric acid is dissolved in a suitable basic solution, such as aqueous sodium or potassium hydroxide, to form the corresponding salt.
-
Alkylation: A propyl halide (e.g., 1-bromopropane or 1-iodopropane) is added to the solution.
-
Reaction: The mixture is stirred at room temperature or with gentle heating to facilitate the S-alkylation reaction.
-
Precipitation: The product is precipitated by acidifying the reaction mixture with a mineral acid, such as hydrochloric acid.
-
Isolation and Purification: The solid product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
General workflow for the synthesis of this compound.
Experimental Protocols for Tautomer Analysis
The characterization of the tautomeric forms of this compound relies on a combination of spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for elucidating the tautomeric forms in solution. By analyzing the chemical shifts and coupling constants of protons (¹H NMR) and carbons (¹³C NMR), the predominant tautomer can be identified.
Detailed Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) in an NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.
-
Data Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum.
-
Acquire a 1D ¹³C NMR spectrum.
-
Acquire 2D correlation spectra such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to aid in the assignment of proton and carbon signals to the specific tautomers.
-
-
Data Analysis:
-
¹H NMR: Look for distinct signals for the N-H and O-H protons, as well as the protons on the pyrimidine ring and the propyl chain for each tautomer. The integration of these signals can provide a quantitative measure of the tautomer ratio.
-
¹³C NMR: The chemical shifts of the carbonyl carbons (in the keto forms) and the enolic carbons are typically well-separated and can be used to identify and quantify the different tautomers.
-
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous structural information about the tautomeric form present in the solid state.
Protocol for X-ray Crystallography:
-
Crystallization: Grow single crystals of this compound from a suitable solvent or solvent mixture by slow evaporation, cooling, or vapor diffusion.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a controlled temperature (often low temperature to reduce thermal motion).
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters to obtain a final structural model. The positions of the hydrogen atoms can reveal the specific tautomer present.
Computational Chemistry
Density Functional Theory (DFT) calculations are a valuable tool for predicting the relative stabilities of different tautomers in the gas phase and in solution (using a continuum solvent model).
Protocol for DFT Calculations:
-
Structure Optimization: Build the 3D structures of all possible tautomers and perform geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).
-
Frequency Calculations: Perform frequency calculations on the optimized structures to confirm that they are true minima on the potential energy surface (no imaginary frequencies).
-
Energy Calculations: Calculate the single-point energies of the optimized structures to determine their relative stabilities.
-
Solvent Effects: Incorporate the effects of different solvents using a polarizable continuum model (PCM) to predict how the tautomeric equilibrium might shift in solution.
Quantitative Data and Expected Trends
Table 1: Expected Predominant Tautomeric Forms in Different Environments
| Environment | Predominant Tautomer(s) | Rationale |
| Solid State | Hydroxypyrimidinone forms | Stabilization through intermolecular hydrogen bonding in the crystal lattice. |
| Polar Protic Solvents (e.g., Water, Ethanol) | Hydroxypyrimidinone forms | These solvents can effectively solvate the more polar keto forms. |
| Polar Aprotic Solvents (e.g., DMSO, DMF) | Mixture of tautomers, with hydroxypyrimidinone forms likely favored | The equilibrium will be solvent-dependent. |
| Nonpolar Solvents (e.g., Chloroform, Dioxane) | Diol form may be more populated | Less polar solvents may favor the less polar enol/diol form. |
| Gas Phase (from computational studies) | Diketo-2-thione tautomer is most stable for 2-thiobarbituric acid | Intrinsic stability in the absence of intermolecular interactions. |
Conclusion
The tautomerism of this compound is a critical aspect of its chemistry, influencing its physical and biological properties. This technical guide has provided a detailed overview of the potential tautomeric forms, with a focus on the equilibrium between the diol and hydroxypyrimidinone structures. By drawing on data from analogous compounds, this guide offers detailed experimental protocols for the synthesis and characterization of these tautomers, including NMR spectroscopy, X-ray crystallography, and computational modeling. The presented information is intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, aiding in the rational design and synthesis of novel pyrimidine-based therapeutics. Further experimental and computational studies on this compound are warranted to provide more precise quantitative data on its tautomeric equilibrium.
An In-depth Technical Guide on the Foundational Chemistry and Potential Biological Activities of 2-(Propylthio)pyrimidine-4,6-diol (CAS: 145783-12-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound identified by CAS number 145783-12-6, chemically known as 2-(Propylthio)pyrimidine-4,6-diol. Also referred to by its synonyms, S-Propyl-2-thiobarbituric Acid and 6-hydroxy-2-(propylsulfanyl)pyrimidin-4(3H)-one, this molecule is a pivotal intermediate in the synthesis of the P2Y12 receptor antagonist, Ticagrelor. While foundational research on the intrinsic biological activity of this compound is limited, this document explores its well-established role in pharmaceutical synthesis. Furthermore, it delves into the broader pharmacological potential of the pyrimidine and thiobarbituric acid scaffold, from which the core activities of this compound class can be inferred. This guide offers detailed experimental protocols for its synthesis and subsequent derivatization, quantitative data where available, and visualizations of key chemical pathways to serve as a valuable resource for researchers in medicinal chemistry and drug development.
Chemical Identity and Physicochemical Properties
This compound is a heterocyclic organic compound with a pyrimidine core. The presence of hydroxyl groups and a propylsulfanyl moiety contributes to its chemical reactivity and potential for further functionalization.[1]
| Property | Value | Reference |
| CAS Number | 145783-12-6 | |
| Molecular Formula | C₇H₁₀N₂O₂S | [1][2][3] |
| Molecular Weight | 186.23 g/mol | [2][3] |
| IUPAC Name | 6-hydroxy-2-(propylsulfanyl)pyrimidin-4(3H)-one | [1] |
| Synonyms | S-Propyl-2-thiobarbituric Acid, this compound | [2][4] |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in methanol | [5] |
Role as a Key Synthetic Intermediate for Ticagrelor
The primary and most extensively documented application of this compound is as a starting material in the multi-step synthesis of Ticagrelor, a potent antiplatelet agent.[6][7] Ticagrelor functions by reversibly inhibiting the P2Y12 receptor on platelets, which is crucial for ADP-mediated platelet activation and aggregation.[8] The synthesis of Ticagrelor from this compound involves several key transformations, including nitration and chlorination, to build the complex triazolopyrimidine core of the final drug molecule.
Synthetic Pathway Overview
The synthetic route from this compound to a key intermediate of Ticagrelor is a well-established process in pharmaceutical manufacturing. The following diagram illustrates the initial steps of this pathway.
Experimental Protocols
Detailed experimental procedures for the synthesis and derivatization of this compound are crucial for researchers working on the synthesis of Ticagrelor and related compounds.
Synthesis of this compound
This protocol describes the S-alkylation of 2-thiobarbituric acid to yield this compound.[9]
Materials:
-
2-Thiobarbituric acid
-
Sodium hydroxide
-
Propyl iodide
-
Methanol
-
Water
-
Cyclohexane
Procedure:
-
Add 100 g of 2-thiobarbituric acid to 250 ml of water with stirring.
-
Prepare a solution of 63.13 g of sodium hydroxide in 147.35 ml of water and add it to the 2-thiobarbituric acid mixture over 15-20 minutes at 20-25°C.
-
Stir the resulting mixture for 40 minutes at 20-25°C, then add 200 ml of water.
-
Raise the temperature to 30-35°C and add 200 ml of methanol followed by 123.36 g of propyl iodide.
-
After the reaction is complete, the product can be isolated and purified by washing with cyclohexane.
-
Dry the wet product under reduced pressure at 40-45°C to obtain this compound as a white powder.
Nitration to 5-Nitro-2-(propylthio)pyrimidine-4,6-diol
This protocol details the nitration of this compound, a key step in the synthesis of Ticagrelor intermediates.[10]
Materials:
-
This compound
-
Acetic acid
-
Fuming nitric acid
-
Water
Procedure:
-
In a clean and dry reaction vessel, add 1000 ml of acetic acid.
-
Add 340 ml of fuming nitric acid over 15-20 minutes, maintaining the temperature between 25-30°C.
-
Add 400 g of this compound to the mixture over 60 minutes at 25-30°C.
-
Stir the resulting mixture for 1 hour at 25-30°C.
-
Upon reaction completion, add 2400 ml of water to the mixture over 20 minutes at 25-30°C to precipitate the product.
-
Stir the slurry for 1 hour at 25-30°C.
-
Isolate the product by filtration and wash with water.
Potential Biological Activities of the Pyrimidine Core
While direct pharmacological studies on this compound are scarce, the broader class of pyrimidine and thiobarbituric acid derivatives exhibits a wide range of biological activities.[1][2][3][4][11] This suggests that the core scaffold of CAS 145783-12-6 has the potential for various biological interactions. It is important to note that the following activities are attributed to the general class of compounds and not specifically to this compound.
Antimicrobial and Antifungal Activity
Pyrimidine derivatives are known to possess significant antibacterial and antifungal properties.[1][2][11] The pyrimidine nucleus is a constituent of several antimicrobial drugs.[11] Studies on various substituted pyrimidines have demonstrated their efficacy against a range of pathogens. Thiobarbituric acid scaffolds have also been explored for the development of new antimicrobial agents.[12]
Anticancer Activity
The pyrimidine core is a key component of several anticancer drugs, including 5-fluorouracil.[4] Numerous synthetic pyrimidine derivatives have been investigated for their cytotoxic effects on various cancer cell lines.[2][11] Research on thiobarbituric acid derivatives has also shown promising results, with some compounds exhibiting potent cytotoxicity against human cancer cell lines.[13] The mechanism of action for some of these derivatives involves the induction of apoptosis and cell cycle arrest.[14]
Enzyme Inhibition
Derivatives of pyrimidine have been shown to inhibit a variety of enzymes. For instance, the nitrated derivative of this compound, 5-Nitro-2-(propylthio)pyrimidine-4,6-diol, has been investigated as a potential inhibitor of xanthine oxidase.[8] Other studies have explored the inhibitory effects of pyrimidine derivatives on enzymes such as cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and are targets for cancer therapy.[15][16]
The following diagram illustrates a generalized workflow for screening the biological activity of a compound like this compound.
Conclusion
This compound (CAS: 145783-12-6) is a compound of significant interest in pharmaceutical chemistry, primarily due to its indispensable role as a precursor in the synthesis of Ticagrelor. While its own foundational biological research is limited, the rich pharmacology of the pyrimidine and thiobarbituric acid classes of compounds suggests a potential for broader biological activities. This technical guide provides researchers and drug development professionals with a solid foundation of its chemical properties, detailed synthetic protocols, and an overview of the potential therapeutic areas that could be explored with derivatives of this core structure. Further investigation into the intrinsic pharmacological profile of this compound and its novel derivatives is warranted to unlock its full therapeutic potential beyond its current application as a synthetic intermediate.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]
- 5. This compound - Daicel Pharma Standards [daicelpharmastandards.com]
- 6. This compound|CAS 145783-12-6 [benchchem.com]
- 7. Buy this compound | 145783-12-6 [smolecule.com]
- 8. 5-Nitro-2-(propylthio)pyrimidine-4,6-diol | High Purity [benchchem.com]
- 9. WO2011101740A1 - Improved processes for preparing ticagrelor intermediate, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine - Google Patents [patents.google.com]
- 10. US8859769B2 - Processes for preparing ticagrelor intermediate, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine - Google Patents [patents.google.com]
- 11. orientjchem.org [orientjchem.org]
- 12. Exploiting the Thiobarbituric Acid Scaffold for Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New thiobarbituric acid scaffold-based small molecules: Synthesis, cytotoxicity, 2D-QSAR, pharmacophore modelling and in-silico ADME screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro evaluation of the anticancer activity of barbituric/thiobarbituric acid-based chromene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and biological evaluation of 2-thiopyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to the Potential Mechanisms of Action of 2-(Propylthio)pyrimidine-4,6-diol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and potential mechanisms of action of 2-(Propylthio)pyrimidine-4,6-diol. While primarily recognized as a key intermediate in the synthesis of the antiplatelet drug Ticagrelor[1][2], the inherent chemical scaffold of this pyrimidine derivative suggests several potential avenues for biological activity. This document consolidates information on related compounds to explore these possibilities, offering detailed experimental protocols and data to facilitate further research.
Introduction to this compound
This compound is a heterocyclic organic compound with the molecular formula C₇H₁₀N₂O₂S.[1][3][4] Its structure features a pyrimidine ring substituted with two hydroxyl groups and a propylthio group. The principal application of this compound is as a building block in the multi-step synthesis of Ticagrelor, a P2Y12 receptor antagonist used to prevent thrombotic events.[2][5] Although the direct biological activity of this compound is not extensively documented, the activities of structurally similar pyrimidine derivatives provide a basis for investigating its potential pharmacological effects.
Potential Mechanisms of Action
The biological potential of this compound can be inferred from the known activities of related pyrimidine-containing molecules. These include enzyme inhibition and disruption of thyroid function.
Pyrimidine derivatives are known to inhibit a variety of enzymes.[2][6][7] This suggests that this compound could be a candidate for similar inhibitory activities.
-
Xanthine Oxidase (XO) Inhibition: A nitrated derivative, 5-Nitro-2-(propylthio)pyrimidine-4,6-diol, has been investigated as a potential inhibitor of xanthine oxidase.[5] This enzyme plays a crucial role in purine metabolism, and its inhibition is a therapeutic strategy for conditions like gout.[5] The structural similarity of the pyrimidine-diol scaffold to hypoxanthine and xanthine suggests competitive inhibition at the enzyme's active site.[5]
-
Glutathione Reductase (GR) Inhibition: Studies on other pyrimidine derivatives have demonstrated inhibitory effects on glutathione reductase, an enzyme vital for maintaining cellular redox balance.[6] Inhibition of GR is a target for cancer and antimalarial therapies.[6]
-
Other Enzyme Targets: Various pyrimidine derivatives have shown inhibitory activity against a range of other enzymes, including carbonic anhydrases, acetylcholinesterase (AChE), and polo-like kinase 1 (PLK1).[2][7]
The relationship between this compound and its potential enzyme targets is illustrated below.
Propylthiouracil (6-propyl-2-thiouracil), a compound with a similar propylthio-pyrimidine core, is a known goitrogen used clinically to treat hyperthyroidism. It functions by inhibiting the enzyme thyroid peroxidase, thereby blocking the synthesis of thyroid hormones. Given the structural similarities, it is plausible that this compound could exhibit goitrogenic activity. Studies using transgenic zebrafish embryos have been developed to screen for compounds with such activity.[8]
The most well-defined role of this compound is as a precursor in the synthesis of Ticagrelor.[1][2][5] Ticagrelor is a direct-acting P2Y12 receptor antagonist that reversibly binds to the receptor on platelets, preventing ADP-mediated platelet activation and aggregation.[5]
The signaling pathway inhibited by Ticagrelor is depicted below.
Quantitative Data
Direct quantitative data on the biological activity of this compound is scarce. However, data from studies on other pyrimidine derivatives can inform future investigations.
| Compound Class | Enzyme Target | IC₅₀ / Kᵢ Values | Inhibition Type | Reference |
| Pyrimidine Derivatives | Glutathione Reductase | IC₅₀: 0.374 - 0.968 µM | Noncompetitive | [6] |
| Kᵢ: 0.979 - 2.984 µM | [6] | |||
| Aminopyrimidine-diones | Polo-like kinase 1 (PLK1) | IC₅₀: 0.02 µM (for compound 7) | - | [7] |
| Bromodomain-containing protein 4 (BRD4) | IC₅₀: 0.12 µM (for compound 7) | - | [7] |
Experimental Protocols
This protocol is adapted from established synthetic routes involving the S-alkylation of 2-thiobarbituric acid.[9]
Materials:
-
2-Thiobarbituric acid
-
Sodium hydroxide (NaOH)
-
Propyl iodide
-
Water
-
Methanol
-
Hydrochloric acid (HCl)
Procedure:
-
Add 2-thiobarbituric acid (100 g) to water (250 ml) with stirring.
-
Prepare a solution of NaOH (63.13 g) in water (147.35 ml) and add it to the mixture over 15-20 minutes at 20-25°C.
-
Stir the resulting mixture for 40 minutes at 20-25°C.
-
Add an additional 200 ml of water.
-
Raise the reaction temperature to 30-35°C.
-
Add methanol (200 ml) and propyl iodide (123.36 g) under stirring at 30-35°C.
-
Stir the reaction mixture for 22 hours at 25-30°C.
-
After reaction completion, add water (1000 ml).
-
Adjust the pH to <2.0 with concentrated HCl.
-
Stir the resulting slurry for 1 hour.
-
Isolate the product by filtration and wash with water.
-
Dry the product under reduced pressure at 50-55°C to yield this compound as a white powder.
The workflow for this synthesis is visualized below.
This is a representative protocol to screen for enzyme inhibitory activity, adapted from the methodology described for other pyrimidine derivatives.[6]
Materials:
-
Purified Glutathione Reductase (GR) enzyme
-
NADPH
-
Oxidized glutathione (GSSG)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing phosphate buffer, NADPH, and GSSG.
-
Add varying concentrations of this compound to the wells. Include a control with solvent only.
-
Pre-incubate the mixture at a specified temperature (e.g., 37°C) for a short period (e.g., 5 minutes).
-
Initiate the reaction by adding the GR enzyme to each well.
-
Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADPH.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the percentage of inhibition relative to the control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.
The workflow for this assay is shown below.
Conclusion
While this compound is primarily valued as a synthetic intermediate, its chemical structure is part of a class of compounds with demonstrated biological activities. The potential for this molecule to act as an enzyme inhibitor or to interfere with thyroid signaling warrants further investigation. The protocols and comparative data presented in this guide offer a framework for researchers to explore the mechanism of action of this compound and similar pyrimidine derivatives, potentially uncovering novel therapeutic applications.
References
- 1. Buy this compound | 145783-12-6 [smolecule.com]
- 2. This compound|CAS 145783-12-6 [benchchem.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. Synthonix, Inc > 145783-12-6 | this compound [synthonix.com]
- 5. 5-Nitro-2-(propylthio)pyrimidine-4,6-diol | High Purity [benchchem.com]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. mdpi.com [mdpi.com]
- 8. An automated screening method for detecting compounds with goitrogenic activity using transgenic zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2011101740A1 - Improved processes for preparing ticagrelor intermediate, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine - Google Patents [patents.google.com]
molecular weight and formula of 2-(Propylthio)pyrimidine-4,6-diol
An In-depth Technical Guide to 2-(Propylthio)pyrimidine-4,6-diol
This technical guide provides a comprehensive overview of this compound, a key intermediate in the synthesis of pharmaceuticals, particularly the antiplatelet agent Ticagrelor. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Core Compound Properties
This compound is a sulfur-containing heterocyclic compound.[1] Its structure, characterized by a pyrimidine ring with two hydroxyl groups and a propylthio substituent, gives it a unique balance of hydrophilicity and lipophilicity, making it a valuable building block in organic synthesis.[1]
| Property | Value | Source |
| IUPAC Name | 4-hydroxy-2-propylsulfanyl-1H-pyrimidin-6-one | [1][2] |
| Synonyms | S-Propyl-2-thiobarbituric Acid; 6-Hydroxy-2-(propylthio)-4(1H)-pyrimidinone | [1][3] |
| CAS Number | 145783-12-6 | [1][2][3] |
| Molecular Formula | C₇H₁₀N₂O₂S | [1][2][3][4] |
| Molecular Weight | 186.23 g/mol | [1][2][3][4] |
| Solubility | Soluble in Methanol | [3] |
| Storage | 2°C to 8°C | [3] |
Synthesis and Experimental Protocols
The primary route for synthesizing this compound is through the S-alkylation of 2-thiobarbituric acid (also known as 4,6-dihydroxy-2-mercaptopyrimidine).[2] Various protocols have been developed to optimize this reaction for higher yield and purity, often for industrial-scale production.
Experimental Protocol: Synthesis of this compound
This protocol is based on a method developed for the large-scale synthesis of Ticagrelor intermediates.[5]
Materials:
-
2-Thiobarbituric acid (100 g)
-
Sodium hydroxide (NaOH) pellets or flakes (63.13 g)
-
Propyl iodide (123.36 g)
-
Methanol
-
Water
Procedure:
-
Add 2-Thiobarbituric acid (100 g) to water (250 ml) in a reaction vessel with stirring.
-
Prepare a solution of sodium hydroxide (63.13 g) in water (147.35 ml).
-
Add the sodium hydroxide solution to the 2-thiobarbituric acid suspension over a period of 15 to 20 minutes, maintaining the temperature at 20-25°C.
-
Stir the resulting mixture for 40 minutes at 20-25°C.
-
Add an additional 200 ml of water to the reaction mass.
-
Raise the reaction temperature to 30-35°C.
-
Add methanol (200 ml) followed by propyl iodide (123.36 g) while maintaining stirring at 30-35°C.
-
After the reaction is complete, the mixture is acidified (e.g., with hydrochloric acid) to a pH below 3 (typically between 1 and 2) to precipitate the product.[5][6]
-
The precipitated solid is then isolated by filtration.[5]
Purification: The crude product can be purified by crystallization. A common method involves dissolving the product in a suitable solvent mixture at an elevated temperature and then cooling to allow for the crystallization of the purified compound, which can increase purity from approximately 91% to over 99% as measured by HPLC.[2] The purified solid is typically dried under reduced pressure.[2]
Role in Pharmaceutical Synthesis
This compound is a critical intermediate in the synthesis of Ticagrelor, a P2Y12 receptor antagonist that inhibits platelet aggregation.[2][7] It serves as a foundational building block that undergoes further chemical modifications, including nitration and chlorination, to construct the more complex Ticagrelor molecule.[1][2]
The synthesis of Ticagrelor from 2-thiobarbituric acid involves several key steps where this compound is a central intermediate. The general synthetic pathway is outlined in the diagram below.
References
- 1. Buy this compound | 145783-12-6 [smolecule.com]
- 2. This compound|CAS 145783-12-6 [benchchem.com]
- 3. This compound - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. clearsynth.com [clearsynth.com]
- 5. WO2011101740A1 - Improved processes for preparing ticagrelor intermediate, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine - Google Patents [patents.google.com]
- 6. US8859769B2 - Processes for preparing ticagrelor intermediate, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine - Google Patents [patents.google.com]
- 7. 5-Nitro-2-(propylthio)pyrimidine-4,6-diol | High Purity [benchchem.com]
The Pivotal Role of 2-(Propylthio)pyrimidine-4,6-diol in Modern Pharmaceutical Synthesis: A Technical Guide
For Immediate Release
In the intricate landscape of pharmaceutical development, the journey from a promising molecule to a life-saving therapeutic is paved with critical chemical intermediates. Among these, 2-(Propylthio)pyrimidine-4,6-diol has emerged as a cornerstone in the synthesis of vital antiplatelet medications, most notably Ticagrelor. This technical guide offers an in-depth exploration of its synthesis, chemical properties, and its crucial role as a pharmaceutical intermediate for researchers, scientists, and professionals in drug development.
Introduction: A Key Building Block for Cardiovascular Drugs
This compound, with the molecular formula C7H10N2O2S, is a heterocyclic organic compound that serves as a fundamental building block in the synthesis of complex active pharmaceutical ingredients (APIs).[1][2] Its principal and most well-documented application is as a key intermediate in the manufacturing of Ticagrelor, a P2Y12 receptor antagonist used to prevent thrombotic events such as heart attacks and strokes.[1][3][4] Beyond its role in synthesis, this compound is also utilized as a reference standard for impurity profiling in the commercial production of Ticagrelor, ensuring the final drug product meets stringent regulatory standards set by bodies like the FDA.[1][3]
Synthesis and Chemical Profile
The primary synthetic route to this compound involves the S-alkylation of 2-thiobarbituric acid (also known as 4,6-dihydroxy-2-mercaptopyrimidine).[1] This reaction is typically carried out by reacting 2-thiobarbituric acid with a propyl halide, such as propyl iodide or n-propyl bromide, in the presence of a base.[5][6] The reaction medium is generally aqueous or alcoholic.[1]
The pyrimidine ring of this compound is electron-deficient due to the two electronegative nitrogen atoms. However, the presence of two hydroxyl groups and the propylthio group, which are electron-donating, counteracts this deficiency and influences the molecule's reactivity.[1] The compound exists in tautomeric equilibrium between the diol form and various hydroxypyrimidinone forms, which affects its reaction characteristics.[1]
Table 1: Comparative Synthesis Data of this compound
| Precursor | Alkylating Agent | Base | Solvent | Reaction Time | Yield | Purity (HPLC) | Reference |
| 2-Thiobarbituric acid | Propyl Iodide | Sodium Hydroxide | Water | 2 weeks | Not specified | Not specified | U.S. Pat. No. 5,747,496[5] |
| Sodium-2-thiobarbiturate | n-Propyl Bromide | Not specified | Water/Methanol | Not specified | 76.2% | 94.87 area-% | U.S. Pat. No. 8,859,769 B2[5] |
| 2-Thiobarbituric acid | Propyl Iodide | Sodium Hydroxide | Water/Methanol | 30 hours | Not specified | Not specified | WO2011101740A1[7] |
| 2-Thiobarbituric acid | n-Propyl Bromide | Sodium Hydroxide | Water/N-Methyl pyrrolidone | ~18 hours | 84.43% | Not specified | CN102875529A[6] |
Experimental Protocols
Synthesis of this compound
Method A (from U.S. Pat. No. 8,859,769 B2):
-
Add 500 g of Sodium-2-thiobarbiturate to a mixture of 1500 ml of water and 1000 ml of methanol with stirring.
-
Add n-propyl bromide to the mixture.
-
After the reaction is complete, subject the reaction mass to acidification by adjusting the pH to below 3 (preferably 1 to 2) with an acid.
-
Stir the resulting mixture for at least 30 minutes.
-
Isolate the product by filtration.
-
The wet product is dried under reduced pressure at 50-55°C to yield 2-propylthio-pyrimidine-4,6-diol as a white powder.[5]
Method B (from WO2011101740A1):
-
Add 100 g of 2-Thiobarbituric acid to 250 ml of water under stirring.
-
Add a solution of 63.13 g of sodium hydroxide in 147.35 ml of water over 15 to 20 minutes at 20-25°C.
-
Stir the resulting mass for 40 minutes at 20-25°C, followed by the addition of 200 ml of water.
-
Raise the reaction temperature to 30-35°C.
-
Add 200 ml of methanol and 123.36 g of propyl iodide under stirring at 30-35°C.
-
Stir the reaction mixture for 30 hours at 32°C.
-
After completion of the reaction, cool the mass to 0-5°C and adjust the pH to 2 with dilute hydrochloric acid.
-
Filter the precipitated solid, wash with water, and dry to obtain the product.
Synthesis of 5-nitro-2-(propylthio)pyrimidine-4,6-diol
-
To a clean and dry reaction assembly, add 1000 ml of acetic acid.
-
Add 340 ml of fuming nitric acid over a period of 15 to 20 minutes, maintaining the temperature between 25-30°C.
-
Add 400 g of this compound to the mixture over a period of 60 minutes at 25-30°C.
-
Rinse the flask with 100 ml of acetic acid.
-
Stir the resulting mass for 1 hour at 25-30°C.
-
After completion of the reaction, pour the reaction mass into 2400 ml of water over 20 minutes at 25-30°C.
-
Stir the resulting slurry for 1 hour at 25-30°C.
-
Isolate the precipitated product, 5-nitro-2-(propylthio)pyrimidine-4,6-diol, by filtration.[1][5] This process yields a yellow powder with high purity.[1]
Role in the Synthesis of Ticagrelor
This compound is a crucial precursor in the multi-step synthesis of Ticagrelor. The synthetic strategy generally involves the nitration of this compound at the C-5 position to yield 5-nitro-2-(propylthio)pyrimidine-4,6-diol.[1][5] This intermediate then undergoes further transformations, including chlorination, to form 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine, another key intermediate in the Ticagrelor synthesis.[5][7]
Caption: Synthetic pathway from 2-Thiobarbituric Acid to Ticagrelor.
Biological Significance of Derivatives
While this compound itself is not known to have a direct mechanism of action, its derivatives are of significant biological interest.[3] The final product, Ticagrelor, is a selective and reversibly binding antagonist of the adenosine diphosphate (ADP) P2Y12 receptor on platelets.[7] By inhibiting this receptor, Ticagrelor prevents platelet activation and aggregation, thereby reducing the risk of cardiovascular events. The derivatives of this compound are also studied in biological research to understand the mechanisms of platelet aggregation.
Caption: Mechanism of action of Ticagrelor.
Conclusion
This compound stands as a testament to the critical role of well-characterized intermediates in the pharmaceutical industry. Its efficient synthesis and subsequent conversion are pivotal to the production of Ticagrelor, a medication that has had a profound impact on cardiovascular medicine. Continued research into the synthesis and application of this and similar pyrimidine derivatives holds the potential for the development of new and improved therapeutics. The detailed understanding of its chemistry and handling is, therefore, indispensable for professionals in the field of drug development and manufacturing.
References
- 1. This compound|CAS 145783-12-6 [benchchem.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. Buy this compound | 145783-12-6 [smolecule.com]
- 4. 5-Nitro-2-(propylthio)pyrimidine-4,6-diol | High Purity [benchchem.com]
- 5. US8859769B2 - Processes for preparing ticagrelor intermediate, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine - Google Patents [patents.google.com]
- 6. CN103923020A - Preparation method of 2-propylthio-4,6-dichloro-5-aminopyrimidine - Google Patents [patents.google.com]
- 7. WO2011101740A1 - Improved processes for preparing ticagrelor intermediate, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine - Google Patents [patents.google.com]
A Technical Guide to the Biological Activity of 2-(Propylthio)pyrimidine-4,6-diol Derivatives
Abstract: This document provides an in-depth technical overview of the biological activities associated with 2-(Propylthio)pyrimidine-4,6-diol and its derivatives. While the parent compound is primarily recognized as a crucial intermediate in the synthesis of the antiplatelet drug Ticagrelor, its structural scaffold is a versatile template for developing a wide range of biologically active agents.[1][2] This guide summarizes key findings on their antiplatelet, anticancer, enzyme inhibitory, and anti-inflammatory properties. It includes a compilation of quantitative biological data, detailed experimental protocols for key assays, and visualizations of synthetic pathways, signaling mechanisms, and structure-activity relationships to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.
Introduction
The pyrimidine nucleus is a fundamental heterocyclic scaffold present in numerous biologically significant molecules, including the nucleobases of DNA and RNA.[3] Its derivatives have garnered substantial interest in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities such as anticancer, antiviral, antimicrobial, and anti-inflammatory effects.[3][4] Within this class, this compound stands out as a key building block in modern pharmaceutical synthesis.[1] Its molecular structure, featuring a pyrimidine ring with hydroxyl groups at positions 4 and 6 and a propylthio group at position 2, makes it an important precursor for the P2Y12 receptor antagonist, Ticagrelor, a widely used antiplatelet medication.[1][2]
Beyond its role as a synthetic intermediate, the 2-thiopyrimidine core is being actively explored for novel therapeutic applications.[2] Modifications to this scaffold have led to the discovery of derivatives with potent inhibitory effects on various biological targets. Research has highlighted activities including inhibition of platelet aggregation, cytotoxicity against cancer cell lines, and modulation of enzyme functions.[2][5][6] This guide consolidates the current knowledge on these derivatives, focusing on their synthesis, biological evaluation, and the structural determinants of their activity.
Synthesis of this compound and Key Derivatives
The primary synthetic route to this compound involves the S-alkylation of 2-thiobarbituric acid (also known as 4,6-dihydroxy-2-mercaptopyrimidine) with a propyl halide, such as propyl iodide, in the presence of a base.[1][2] This foundational compound can then be subjected to further chemical modifications, most notably nitration, to produce key intermediates for more complex molecules like Ticagrelor.[2][5]
The nitration of this compound with fuming nitric acid yields 5-Nitro-2-(propylthio)pyrimidine-4,6-diol, a critical intermediate.[1][5] This nitro derivative serves as a precursor for further functionalization, including chlorination and subsequent reactions to build the complex structure of Ticagrelor.[2]
Biological Activities
Derivatives of the 2-(propylthio)pyrimidine scaffold have been evaluated for a range of biological activities, as detailed in the following sections.
Antiplatelet Activity
The most prominent biological activity associated with this class of compounds is the inhibition of platelet aggregation.[1] This is primarily due to their role in the synthesis of Ticagrelor, which functions as a P2Y12 receptor antagonist.[2] The P2Y12 receptor, activated by adenosine diphosphate (ADP), is crucial for platelet activation and thrombosis.[5] By blocking this receptor, Ticagrelor and related compounds prevent the signaling cascade that leads to platelet aggregation.[2][5] Studies on other 2-thiopyrimidine derivatives have also shown direct inhibitory effects on ADP-induced platelet aggregation.[6][7]
Table 1: Antiplatelet Activity of 2-Thiopyrimidine Derivatives
| Compound | Description | Assay | Concentration | Inhibition (%) | Reference |
|---|---|---|---|---|---|
| 2c | 6-amino-2-thio-3H-pyrimidin-4-one derivative | ADP-induced platelet aggregation | 10⁻⁴ M | 91% | [6][7] |
| 2h | 6-amino-2-thio-3H-pyrimidin-4-one derivative | ADP-induced platelet aggregation | 10⁻⁴ M | 87% | [6][7] |
| 2d | 6-amino-2-thio-3H-pyrimidin-4-one derivative | ADP-induced platelet aggregation | 10⁻⁴ M | 27% | [7] |
| 2g | 6-amino-2-thio-3H-pyrimidin-4-one derivative | ADP-induced platelet aggregation | 10⁻⁴ M | 21% |[7] |
Enzyme Inhibition
Certain derivatives have been investigated as inhibitors of various enzymes. 5-Nitro-2-(propylthio)pyrimidine-4,6-diol has been studied as a potential inhibitor of xanthine oxidase (XO), an enzyme involved in purine metabolism, suggesting its utility in studying disorders like gout.[5] Other 2-thiopyrimidine derivatives have shown moderate inhibitory activity against cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and targets in cancer therapy.[8][9]
Table 2: Enzyme Inhibitory Activity of 2-Thiopyrimidine Derivatives
| Compound | Target Enzyme | Activity | Reference |
|---|---|---|---|
| 5-Nitro-2-(propylthio)pyrimidine-4,6-diol | Xanthine Oxidase (XO) | Investigated as a potential inhibitor | [5] |
| Compound 3* | Cyclin-Dependent Kinase 1 (CDK-1) | IC₅₀ = 5 µM | [8][9] |
| Various Derivatives | Cyclin-Dependent Kinase 5 (CDK-5) | IC₅₀ > 10 µM | [8][9] |
| Various Derivatives | Glycogen Synthase Kinase 3 (GSK-3) | IC₅₀ > 10 µM | [8][9] |
*Compound 3: 7-(1-Mercapto-3,3,4a-trimethyl-4,4a,5,9b-tetrahydro-3H-pyrido[4,3-b]indol-7-yl)-3,3,4a-trimethyl-3,4,4a,5-tetrahydro-benzo[2][7]imidazo[1,2-c]pyrimidine-1-thiol
Anti-inflammatory and Analgesic Activity
Research into various 2-thiopyrimidine derivatives has revealed significant anti-inflammatory and analgesic properties.[8][9] These activities are often evaluated in animal models, demonstrating the potential of this chemical class beyond cardiovascular applications.
Table 3: Anti-inflammatory and Analgesic Activity of a 2-Thiopyrimidine Derivative
| Compound | Activity | Assay/Model | Dose | Effect | Reference |
|---|---|---|---|---|---|
| Compound 17* | Anti-inflammatory | Carrageenan-induced paw edema | 100 mg/kg p.o. | 37.4% inhibition | [8][9] |
| Compound 17* | Analgesic | Phenylbenzoquinone-induced writhing | 100 mg/kg p.o. | 75% protection | [8][9] |
*Compound 17: 7,7,8a-trimethyl-hexahydro-thiazolo[3,2-c]pyrimidine-5-thione
Anticancer Activity
The pyrimidine scaffold is a well-established pharmacophore in anticancer drug design.[4] Preliminary studies indicate that derivatives of this compound may possess anticancer properties, potentially through mechanisms involving apoptosis and cell cycle arrest.[2][5] For instance, pyrimidine derivatives with aryl urea moieties have shown significant cytotoxic activity against colon cancer cell lines by inducing apoptosis and causing cell cycle arrest at the G2/M phase.[2] Other novel aminopyrimidine derivatives have demonstrated antiproliferative activity against various tumor cell lines.[2]
Table 4: Anticancer Activity of Selected Pyrimidine Derivatives
| Derivative Type | Cancer Cell Line | Mechanism of Action | Reference |
|---|---|---|---|
| Pyrimidine with aryl urea moieties | SW480 (Colon) | Apoptosis induction, G2/M cell cycle arrest | [2] |
| 2,4,6-functionalized pyrido[2,3-d]pyrimidines | Breast, colon, bladder | Cytotoxicity, Caspase-3 activation, Apoptosis | [2] |
| Chalcone-pyrimidine hybrids | Human lung and breast cancer | STAT3 and STAT5a inhibition | [4] |
| Derivative 2d* | A549 (Lung) | Strong cytotoxicity at 50 µM | [10] |
*Derivative 2d: A pyrido[2,3-d]pyrimidine derivative
Structure-Activity Relationship (SAR) Analysis
SAR studies help elucidate the relationship between the chemical structure of the derivatives and their biological activity. For antiplatelet agents based on the 6-amino-2-thio-3H-pyrimidin-4-one core, the nature of the substituents is critical. Small alkyl chains bearing an amino group as the thio substituent, combined with arylalkyl moieties at the 4-position, appear to confer greater inhibitory activity on ADP-induced platelet aggregation.[7] This suggests that both the thio side chain and the group at position 4 play key roles in the interaction with the biological target.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature.
Synthesis of this compound
This protocol is based on the S-alkylation of 2-thiobarbituric acid.[1][2]
-
Materials: 4,6-dihydroxy-2-mercaptopyrimidine (2-thiobarbituric acid), propyl iodide, a base (e.g., potassium hydroxide), and a suitable solvent (e.g., aqueous or alcoholic medium).
-
Procedure:
-
Dissolve 2-thiobarbituric acid in the chosen solvent containing the base.
-
Add propyl iodide to the reaction mixture, typically dropwise, while maintaining a controlled temperature.
-
Stir the reaction mixture for a specified period until the reaction is complete (monitored by TLC).
-
Upon completion, neutralize the mixture and isolate the crude product, often by filtration.
-
Purify the product by recrystallization from an appropriate solvent to yield this compound.
-
Nitration of this compound
This protocol describes the synthesis of the 5-nitro derivative.[2][5]
-
Materials: this compound, fuming nitric acid, ice-water.
-
Procedure:
-
Carefully add this compound to fuming nitric acid, which acts as both the reagent and the solvent.
-
Maintain the reaction temperature at a controlled range, typically 25-30°C.
-
Stir the mixture for an extended period (e.g., 22-30 hours) to ensure complete nitration.[2]
-
Pour the reaction mixture slowly into ice-water to precipitate the product.
-
Isolate the resulting yellow powder, 5-Nitro-2-(propylthio)pyrimidine-4,6-diol, by filtration and wash with water.
-
Dry the product under vacuum.
-
Platelet Aggregation Assay (Light Transmission Aggregometry)
This method is used to assess the antiplatelet activity of the synthesized compounds.[6][7]
-
Materials: Citrated platelet-rich plasma (PRP), ADP (aggregating agent), test compounds, saline solution, light transmission aggregometer.
-
Procedure:
-
Prepare PRP from fresh human or animal blood by centrifugation.
-
Pre-warm the PRP sample to 37°C in the aggregometer cuvette with a stir bar.
-
Add the test compound (dissolved in a suitable solvent like DMSO) or vehicle control to the PRP and incubate for a few minutes.
-
Induce platelet aggregation by adding a standard concentration of ADP (e.g., 10⁻⁶ M).
-
Record the change in light transmission through the PRP sample for several minutes. An increase in light transmission corresponds to platelet aggregation.
-
Calculate the percentage inhibition of aggregation by comparing the maximal aggregation in the presence of the test compound to that of the vehicle control.
-
In Vitro Anticancer Assay (MTT Assay)
This assay measures the cytotoxic effect of compounds on cancer cell lines.[10]
-
Materials: Cancer cell line (e.g., A549), cell culture medium (e.g., DMEM), fetal bovine serum (FBS), test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.
-
Procedure:
-
Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a set period (e.g., 48 or 72 hours).
-
After incubation, add MTT solution to each well and incubate for 2-4 hours to allow viable cells to convert the yellow MTT into purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
Conclusion
This compound and its derivatives represent a valuable class of heterocyclic compounds with a diverse range of biological activities. While its primary role as a precursor to the antiplatelet drug Ticagrelor is well-established, ongoing research continues to uncover the potential of this scaffold in other therapeutic areas, including oncology, inflammation, and enzyme modulation. The structure-activity relationship studies indicate that targeted modifications at specific positions on the pyrimidine ring can significantly influence biological efficacy. The synthetic accessibility and chemical versatility of this core structure make it an attractive starting point for the design and development of novel therapeutic agents. Future research should focus on optimizing the potency and selectivity of these derivatives for various biological targets to unlock their full therapeutic potential.
References
- 1. Buy this compound | 145783-12-6 [smolecule.com]
- 2. This compound|CAS 145783-12-6 [benchchem.com]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. jetir.org [jetir.org]
- 5. 5-Nitro-2-(propylthio)pyrimidine-4,6-diol | High Purity [benchchem.com]
- 6. Structure Activity Relationship of 4-Amino-2-thiopyrimidine Derivatives as Platelet Aggregation Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure Activity Relationship of 4-Amino-2-thiopyrimidine Derivatives as Platelet Aggregation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of 2-thiopyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Pyrimidine-4,6-diol Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of pyrimidine-4,6-diol derivatives, a class of heterocyclic compounds with significant potential in drug discovery and development. This document details their synthesis, explores their diverse biological activities, and presents experimental protocols for their preparation and evaluation. The information is intended to serve as a valuable resource for researchers and scientists working in medicinal chemistry, pharmacology, and related fields.
Introduction
The pyrimidine scaffold is a fundamental building block in numerous biologically active molecules, including nucleic acids and various therapeutic agents. Derivatives of pyrimidine-4,6-diol, existing in tautomeric equilibrium with pyrimidine-4,6-dione, have emerged as a promising area of research due to their diverse pharmacological properties. These compounds have demonstrated a wide range of activities, including herbicidal, anticancer, and antiviral effects. This guide will delve into the chemistry and biology of these derivatives, providing a solid foundation for future research and development.
Synthesis of Pyrimidine-4,6-diol Derivatives
The synthesis of the pyrimidine-4,6-diol core and its derivatives can be achieved through several synthetic routes. A common and effective method involves the condensation of a three-carbon component with a compound containing an N-C-N fragment, such as urea, thiourea, or guanidine.
A key strategy for synthesizing 5-substituted 2-amino-4,6-dihydroxypyrimidines involves the reaction of guanidine with a substituted diethyl malonate in the presence of a base like sodium methoxide.[1] The choice of solvent and the method of product isolation are crucial for achieving high yields and purity, particularly in larger-scale syntheses.[1] The use of an alcohol as a solvent is often necessary to ensure the reaction goes to completion and to facilitate a clean reaction profile.[1] Subsequent purification typically involves precipitation from a neutralized aqueous solution.[1]
The dihydroxy form of these pyrimidines can be converted to the corresponding 4,6-dichloro derivatives using reagents like phosphorus oxychloride (POCl3).[2] This conversion is a critical step for further functionalization of the pyrimidine ring, allowing for the introduction of various substituents at the 4 and 6 positions through nucleophilic substitution reactions.
Biological Activities of Pyrimidine-4,6-diol Derivatives
Derivatives of pyrimidine-4,6-diol and its tautomeric dione form exhibit a broad spectrum of biological activities, making them attractive candidates for the development of new therapeutic and agrochemical agents.
Herbicidal Activity
Certain pyrimidinedione derivatives have shown potent herbicidal activity.[3][4] These compounds can act as inhibitors of protoporphyrinogen IX oxidase (PPO), a key enzyme in the chlorophyll biosynthesis pathway in plants.[3][5][6] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, upon oxidation, generates reactive oxygen species that disrupt cell membranes and cause rapid plant death.[3] The substitution pattern on the pyrimidine ring and any attached aryl groups significantly influences the herbicidal efficacy and selectivity.[4]
Anticancer Activity
The pyrimidine-4,6-dione scaffold is also being investigated for its potential as an anticancer agent.[7][8] Derivatives of this class have been shown to inhibit various kinases involved in cancer cell signaling pathways. For instance, some 4,6-diarylpyrimidine derivatives have demonstrated inhibitory activity against phosphoinositide 3-kinases (PI3Ks), which are crucial for cell growth, proliferation, and survival.[8][9] Additionally, some pyrimidine-4,6-diamine derivatives, which can be synthesized from the corresponding diols, have been identified as inhibitors of Janus kinase 3 (JAK3), a target for inflammatory and autoimmune diseases, as well as some cancers.[10]
Antiviral Activity
The antiviral potential of pyrimidine-4,6-dione derivatives is another area of active research. Specifically, 2-thio-substituted pyrimidine-4,6-diones have been explored for their activity against various viruses.[11][12][13] These compounds can act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), a class of drugs used to treat HIV infection.[11] The mechanism of action involves binding to a hydrophobic pocket in the reverse transcriptase enzyme, leading to a conformational change that inactivates the enzyme and prevents viral replication.
Data Presentation
Table 1: Herbicidal Activity of Selected Pyrimidinedione Derivatives
| Compound ID | Target Weed | Activity (%) at 9.375 g a.i./ha | Reference |
| 6q | Zinnia elegans | 100 | [3] |
| 6q | Abutilon theophrasti | 100 | [3] |
| 5h | Pennisetum alopecuroides | High (IC50 = 3.48 mg/L for chlorophyll inhibition) | [14] |
Table 2: Anticancer Activity of a Selected Pyrimidine-4,6-diamine Derivative
| Compound ID | Target Enzyme | IC50 (nM) | Reference |
| 11e | JAK3 | 2.1 | [10] |
Table 3: Anti-HIV-1 Activity of a Selected 2-Thio-pyrimidine-4-one Derivative
| Compound ID | Target | IC50 (µM) | Reference |
| 11c | HIV-1 Reverse Transcriptase | 0.32 | [11] |
Experimental Protocols
General Synthesis of 5-Substituted 2-Amino-4,6-dihydroxypyrimidines[1]
To a solution of guanidine hydrochloride (1.1 equivalents) in methanol or ethanol, a freshly prepared solution of sodium methoxide (1.1 equivalents) in the corresponding alcohol is added. The mixture is stirred for a few minutes before the dropwise addition of the appropriate 5-substituted diethyl malonate (1.0 equivalent). The reaction mixture is then heated under reflux for several hours until the reaction is complete (monitored by TLC). After cooling, the solvent is removed under reduced pressure. The resulting solid is dissolved in a minimal amount of water, and the pH is adjusted to approximately 6 with acetic acid. The precipitated product is collected by filtration, washed with water and ethanol, and dried to afford the pure 5-substituted 2-amino-4,6-dihydroxypyrimidine.
Characterization Data for Selected 2-Amino-5-substituted-pyrimidine-4,6-diols: [1]
-
2-Amino-5-(prop-2-yn-1-yl)pyrimidine-4,6-diol (A6):
-
Yield: 96%
-
Melting Point: >250 °C
-
1H NMR (DMSO-d6): δ = 10.55 (2H, bs, 2× OH), 6.79 (2H, bs, NH2), 2.95 (2H, d, J = 2.6 Hz, H-1′), 2.43 (1H, t, J = 2.6 Hz, H-3′)
-
13C NMR (DMSO-d6): δ = 163.69 (C-4 and 6), 152.69 (C-2), 89.05 (C-2′), 84.97 (C-5), 68.02 (C-3′), 12.06 (C-1′)
-
-
2-Amino-5-butylpyrimidine-4,6-diol (A8):
-
Yield: 97%
-
Melting Point: >250 °C
-
1H NMR (DMSO-d6): δ = 10.30 (2H, bs, 2× OH), 6.32 (2H, bs, NH2), 2.12 (2H, t, J = 7.1 Hz, H-1′), 1.28 and 1.23 (2× 2H, 2× m, H-2′ and H-3′), 0.85 (3H, t, J = 7.2 Hz, H-4′)
-
13C NMR (DMSO-d6): δ = 164.67 (C-4 and 6), 152.54 (C-2), 90.36 (C-5), 31.04 (C-1′), 22.32 (C-2′), 21.98 (C-3′), 14.22 (C-4′)
-
-
2-Amino-5-(sec-butyl)pyrimidine-4,6-diol (A9):
-
Yield: 93%
-
Melting Point: >250 °C
-
1H NMR (DMSO-d6): δ = 10.20 (2H, bs, 2× OH), 6.31 (2H, bs, NH2), 2.70 (1H, m, H-1′), 1.65 and 1.40 (2× 1H, 2× m, H-2′), 1.06 (3H, d, J = 7.0 Hz, H-1″), 0.72 (3H, t, J = 7.4 Hz, H-3′)
-
13C NMR (DMSO-d6): δ = 164.46 (C-4 and 6), 152.47 (C-2), 93.61 (C-5), 30.08 (C-1′), 27.09 (C-2′), 19.00 (C-1″), 13.03 (C-3′)
-
Signaling Pathways and Mechanisms of Action
The diverse biological activities of pyrimidine-4,6-diol derivatives stem from their ability to interact with various biological targets. Understanding these interactions at a molecular level is crucial for rational drug design and optimization.
Inhibition of Protoporphyrinogen IX Oxidase (PPO)
As mentioned earlier, a key mechanism for the herbicidal activity of some pyrimidinedione derivatives is the inhibition of PPO. This enzyme catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX.
Caption: PPO inhibition by pyrimidine-4,6-dione derivatives.
Inhibition of Kinase Signaling Pathways
In the context of cancer, pyrimidine-4,6-diol derivatives can interfere with critical signaling pathways that drive tumor growth and survival. For example, by inhibiting PI3K, these compounds can block the downstream signaling cascade that includes Akt and mTOR, ultimately leading to decreased cell proliferation and increased apoptosis.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Conclusion
Pyrimidine-4,6-diol derivatives represent a versatile and promising class of compounds with a wide array of biological activities. Their straightforward synthesis and the potential for diverse substitutions make them attractive scaffolds for the development of novel herbicides, anticancer agents, and antiviral drugs. Further research into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of new and effective therapeutic and agrochemical agents. This guide provides a foundational understanding to aid researchers in this exciting and impactful field.
References
- 1. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 3. Discovery of Pyrimidinedione Derivatives as Potential Herbicides: Design, Synthesis, and Evaluation of Herbicidal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Evaluation of 2-Thioxopyrimidin-4(1H)-one Derivatives as Potential Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Design, synthesis and herbicidal activities of novel 4-(1H-pyrazol-1-yl)-6-(alkynyloxy)-pyrimidine derivatives as potential pigment biosynthesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthesis of 2-(Propylthio)pyrimidine-4,6-diol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the discovery and history of the synthesis of 2-(Propylthio)pyrimidine-4,6-diol, a key intermediate in the production of the antiplatelet drug Ticagrelor. The document details the primary synthetic route, S-alkylation of 2-thiobarbituric acid, and presents a comparative analysis of various experimental protocols. Furthermore, it elucidates the pharmacological context of this compound by detailing the P2Y12 receptor signaling pathway, the target of Ticagrelor. This guide is intended to be a comprehensive resource for researchers and professionals involved in pharmaceutical synthesis and drug development.
Introduction: Discovery and Historical Context
The synthesis of this compound is intrinsically linked to the development of pyrimidine chemistry and the quest for novel therapeutic agents. The systematic study of pyrimidines began in the late 19th century, with significant advancements in their synthesis throughout the 20th century. Pyrimidine derivatives have a wide range of biological activities, which has led to their use in numerous pharmaceuticals.
The specific synthesis of this compound gained prominence with the discovery and development of Ticagrelor, a potent and selective P2Y12 receptor antagonist used to inhibit platelet aggregation.[1] This compound serves as a critical building block in the multi-step synthesis of Ticagrelor.[2] Early methods for the synthesis of similar 2-substituted pyrimidine-4,6-diols often involved the condensation of β-dicarbonyl compounds with N-C-N containing molecules. However, for this compound, the most established and industrially viable method is the direct S-alkylation of 2-thiobarbituric acid.[1] Over the years, various patents have disclosed refinements to this process, focusing on improving yield, purity, and reaction times, as well as reducing the use of hazardous reagents.[3][4]
Core Synthesis Route: S-Alkylation of 2-Thiobarbituric Acid
The principal and most widely adopted method for the synthesis of this compound is the S-alkylation of 2-thiobarbituric acid (also known as 4,6-dihydroxy-2-mercaptopyrimidine) with a propyl halide, typically propyl iodide or propyl bromide, in the presence of a base.[1][3]
The general reaction scheme is as follows:
Figure 1: General Synthesis Scheme.
Comparative Analysis of Experimental Protocols
Several patents provide detailed experimental conditions for the synthesis of this compound. The following table summarizes and compares the key parameters from different disclosed methods.
| Parameter | Method 1 (U.S. Patent 5,747,496)[4] | Method 2 (WO2011101740A1)[3] | Method 3 (U.S. Patent 8,859,769 B2)[4] |
| Starting Material | 4,6-dihydroxy-2-mercaptopyrimidine | 2-Thiobarbituric acid | 2-Thiobarbituric acid |
| Alkylating Agent | Propyl iodide | Propyl iodide | n-Propyl bromide |
| Base | Sodium hydroxide | Sodium hydroxide | Sodium hydroxide |
| Solvent | Water | Water, Methanol | Water |
| Reaction Temperature | Not specified (stirred) | 20-25°C then 30-35°C | 20-25°C |
| Reaction Time | 2 weeks | 40 minutes (initial), then not specified | 22 hours |
| Yield | Not specified | Not specified | 76.2% |
| Purity (HPLC) | Not specified | Not specified | 94.87 area-% |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the synthesis of this compound and its subsequent use.
Synthesis of this compound (Based on WO2011101740A1)
Materials:
-
2-Thiobarbituric acid (100 g)
-
Sodium hydroxide pellets or flakes (63.13 g)
-
Water (250 ml + 147.35 ml + 200 ml)
-
Methanol (200 ml)
-
Propyl iodide (123.36 g)
Procedure:
-
To a stirred suspension of 2-Thiobarbituric acid (100 g) in water (250 ml), a solution of sodium hydroxide (63.13 g) in water (147.35 ml) is added over a period of 15 to 20 minutes at a temperature of 20-25°C.
-
The resulting mixture is stirred for 40 minutes at 20-25°C.
-
An additional 200 ml of water is added to the reaction mixture.
-
The reaction temperature is raised to 30-35°C.
-
Methanol (200 ml) and propyl iodide (123.36 g) are added to the mixture under stirring at 30-35°C.
-
The reaction is monitored for completion.
-
Upon completion, the reaction mixture is acidified with hydrochloric acid to a pH of less than 2.0.
-
The resulting slurry is stirred for 1 hour, and the product is isolated by filtration.
-
The collected solid is washed with water and dried under reduced pressure at 50-55°C to yield this compound as a white powder.
Nitration of this compound (Based on U.S. Patent 8,859,769 B2)
Materials:
-
This compound (50 g)
-
Acetic acid (125 ml)
-
Fuming nitric acid (42.5 ml)
-
Water (250 ml)
Procedure:
-
In a clean and dry reaction vessel, acetic acid (125 ml) and fuming nitric acid (42.5 ml) are combined.
-
This compound (50 g) is added to the mixture over a period of 60 minutes at a temperature of 30-35°C with stirring.
-
The reaction mixture is stirred for an additional hour.
-
After completion of the reaction (monitored by TLC), the reaction mass is slowly added to water (250 ml) while maintaining the temperature below 25°C.
-
The resulting slurry is stirred for 1 hour at 20-25°C.
-
The product, 5-nitro-2-(propylthio)pyrimidine-4,6-diol, is isolated by filtration.
Pharmacological Significance: The P2Y12 Receptor Signaling Pathway
This compound is a crucial intermediate in the synthesis of Ticagrelor, an antagonist of the P2Y12 receptor. The P2Y12 receptor plays a central role in ADP-mediated platelet activation and aggregation. Understanding this pathway is essential to appreciate the therapeutic relevance of Ticagrelor and, by extension, the importance of its synthetic precursors.
Upon binding of adenosine diphosphate (ADP), the P2Y12 receptor, a G protein-coupled receptor (GPCR) on the surface of platelets, initiates a signaling cascade. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and consequently, the activation of the glycoprotein IIb/IIIa receptors. Activated GPIIb/IIIa receptors bind to fibrinogen, leading to platelet aggregation and thrombus formation. Ticagrelor reversibly binds to the P2Y12 receptor, preventing ADP from binding and thereby inhibiting this signaling pathway.
Figure 2: Ticagrelor's Inhibition of the P2Y12 Pathway.
Conclusion
The synthesis of this compound represents a significant achievement in medicinal and process chemistry, enabling the large-scale production of the life-saving drug Ticagrelor. The evolution of its synthesis from early, lengthy procedures to more efficient and higher-yielding methods highlights the continuous innovation in pharmaceutical manufacturing. A thorough understanding of the synthetic protocols and the underlying pharmacological pathways is crucial for researchers and professionals in the field to further optimize and develop novel therapeutics targeting platelet aggregation.
References
Methodological & Application
Synthesis of 2-(Propylthio)pyrimidine-4,6-diol: A Key Intermediate for Drug Development
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 2-(Propylthio)pyrimidine-4,6-diol, a critical intermediate in the pharmaceutical industry. The primary synthetic route involves the S-alkylation of 2-thiobarbituric acid. This compound serves as a vital building block in the production of Ticagrelor, a potent P2Y12 receptor antagonist used to inhibit platelet aggregation.[1] This protocol outlines the optimized reaction conditions, purification methods, and analytical techniques for this synthesis.
Introduction
This compound, with the molecular formula C7H10N2O2S, is a high-purity organic compound that plays a crucial role as a primary reference standard and a key synthetic intermediate in the pharmaceutical sector.[1] Its principal application lies in the quality control and commercial manufacturing of the anticoagulant drug Ticagrelor, where it is essential for impurity profiling.[1] The synthesis of this intermediate from 2-thiobarbituric acid is a well-established process, with various methods focusing on improving yield, purity, and reaction times.
The most common synthetic approach is the S-alkylation of 2-thiobarbituric acid (also known as 4,6-dihydroxy-2-mercaptopyrimidine).[1] This reaction is typically performed in an aqueous or alcoholic medium.[1] Process optimizations often involve the use of different bases, alkylating agents, and the potential inclusion of a phase transfer catalyst to enhance reaction efficiency.[2][3]
Synthetic Pathway
The synthesis of this compound from 2-thiobarbituric acid proceeds via an S-alkylation reaction. The following diagram illustrates this transformation.
Caption: Synthetic route for this compound.
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound from 2-thiobarbituric acid. Two primary protocols are presented, one utilizing propyl iodide and another using the more cost-effective propyl bromide.
Protocol 1: Synthesis using Propyl Iodide
This protocol is adapted from established methods and aims for high purity and yield.
Materials:
-
2-Thiobarbituric acid
-
Sodium hydroxide (pellets or flakes)
-
Propyl iodide
-
Methanol
-
Water
-
Concentrated hydrochloric acid
Procedure:
-
To a stirred suspension of 2-thiobarbituric acid (100 g) in water (250 ml), add a solution of sodium hydroxide (63.13 g) in water (147.35 ml) over 15-20 minutes, maintaining the temperature at 20-25°C.[2]
-
Stir the resulting mixture for 40 minutes at 20-25°C.[2]
-
Add an additional 200 ml of water to the reaction mass.[2]
-
Raise the reaction temperature to 30-35°C and add methanol (200 ml).[2]
-
Add propyl iodide (123.36 g) to the mixture while maintaining the temperature at 30-35°C.[2]
-
Stir the reaction mixture for approximately 30 hours at 30-35°C.[2] Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and adjust the pH to less than 2.0 by adding a dilute solution of hydrochloric acid.[2]
-
Stir the resulting slurry for 15 hours to facilitate precipitation of the product.[2]
-
Isolate the product by filtration, wash with water, and dry under reduced pressure at 40-45°C to yield this compound as a white powder.[3]
Protocol 2: Synthesis using Propyl Bromide
This protocol offers a more economical approach by substituting propyl iodide with propyl bromide.
Materials:
-
Sodium-2-thiobarbiturate
-
n-Propyl bromide
-
Methanol
-
Water
Procedure:
-
Prepare a mixture of water (1500 ml) and methanol (1000 ml).[3]
-
To this mixture, add sodium-2-thiobarbiturate (500 g) under stirring.[3]
-
Add n-propyl bromide to the suspension.[3]
-
The subsequent reaction and work-up steps are similar to Protocol 1, involving stirring for an extended period, acidification to precipitate the product, filtration, and drying.
Data Presentation
The following table summarizes key quantitative data from various synthetic protocols for the S-alkylation of 2-thiobarbituric acid.
| Parameter | Protocol 1 (Propyl Iodide) | Protocol 2 (Propyl Bromide) | Prior Art (Propyl Iodide) |
| Starting Material | 2-Thiobarbituric Acid | Sodium-2-thiobarbiturate | 4,6-dihydroxy-2-mercaptopyrimidine |
| Alkylating Agent | Propyl Iodide | n-Propyl Bromide | Propyl Iodide |
| Base | Sodium Hydroxide | - | Sodium Hydroxide or Potassium Hydroxide |
| Solvent | Water, Methanol | Water, Methanol | Water |
| Reaction Time | ~30 hours[2] | Not specified | 4 days to 2 weeks[2][3] |
| Yield | High | High | Lower |
| Purity (HPLC) | 95% to 99.5%[2][3] | High | Not specified |
| Product Form | White Powder[3] | Off-white powder | Not specified |
Application in Drug Synthesis: Ticagrelor
This compound is a crucial intermediate in the multi-step synthesis of Ticagrelor. The subsequent steps in the synthesis involve nitration, chlorination, and reaction with other precursors to form the final active pharmaceutical ingredient.
The workflow for the synthesis of a key Ticagrelor intermediate starting from this compound is outlined below.
Caption: Key steps in the synthesis of a Ticagrelor intermediate.
Characterization and Quality Control
Comprehensive characterization of this compound is essential to ensure its purity and suitability for subsequent synthetic steps. A complete Certificate of Analysis (CoA) should include data from the following analytical techniques:[1][4]
-
1H-NMR (Proton Nuclear Magnetic Resonance): To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine purity.
-
Infrared Spectroscopy (IR): To identify functional groups.
-
Thermogravimetric Analysis (TGA): To assess thermal stability.
Conclusion
The synthesis of this compound from 2-thiobarbituric acid is a robust and well-documented process. The protocols outlined in this document provide a reliable foundation for researchers and drug development professionals. The use of propyl bromide as an alternative to propyl iodide presents a more cost-effective and commercially viable option for large-scale production.[2] The high purity of the final product is critical for its successful application as a key intermediate in the synthesis of Ticagrelor and for its use as a reference standard in quality control.
References
- 1. This compound|CAS 145783-12-6 [benchchem.com]
- 2. WO2011101740A1 - Improved processes for preparing ticagrelor intermediate, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine - Google Patents [patents.google.com]
- 3. US8859769B2 - Processes for preparing ticagrelor intermediate, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine - Google Patents [patents.google.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
Application Note and Protocol: Nitration of 2-(Propylthio)pyrimidine-4,6-diol
Introduction
The nitration of 2-(propylthio)pyrimidine-4,6-diol is a critical step in the synthesis of various pharmaceutically important compounds, most notably as a key intermediate for the antiplatelet medication, Ticagrelor.[1] This electrophilic aromatic substitution reaction introduces a nitro group at the C5 position of the pyrimidine ring. The presence of electron-donating hydroxyl and propylthio groups facilitates this substitution.[2] Careful control of reaction conditions is paramount to achieve high yields and purity, as side reactions such as ring opening can occur.[3] This document outlines two established protocols for the nitration of this compound: a traditional batch process and a modern continuous-flow method. The continuous-flow process, in particular, offers enhanced safety, improved heat transfer, and potentially higher yields.[3]
Reaction Scheme
Data Presentation
Table 1: Reactant and Product Quantities for Batch Protocol
| Compound | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount |
| This compound | 186.23 | 0.268 | 1.0 | 50.0 g |
| Fuming Nitric Acid | 63.01 | 0.945 | 3.5 | 42.5 mL |
| Acetic Acid | 60.05 | - | - | 125 mL |
| Product | ||||
| 5-Nitro-2-(propylthio)pyrimidine-4,6-diol | 231.23 | (Theoretical: 0.268) | - | (Theoretical: 61.9 g) |
Table 2: Comparison of Batch vs. Continuous-Flow Protocols
| Parameter | Batch Protocol | Continuous-Flow Protocol | Reference |
| Reaction Conditions | |||
| Nitrating Agent | Fuming Nitric Acid in Acetic Acid | Nitric Acid in Sulfuric Acid | [3][4] |
| Temperature | 30-35°C | Precisely Controlled | [3][5] |
| Reaction Time | 1 hour | Significantly Shorter | [3] |
| Performance | |||
| Reported Yield | ~76-80% | Up to 92.4% (isolated) | [3][4] |
| Key Challenge | Temperature control, potential for ring opening | Pumping of slurries, system setup | [3] |
| Safety | Exothermic reaction, potential for runaway | Enhanced heat transfer, smaller reaction volume | [3] |
Experimental Protocols
Protocol 1: Batch Nitration in Acetic Acid
This protocol is adapted from established patent literature for the synthesis of a Ticagrelor intermediate.[4][5]
Materials:
-
This compound (50 g)
-
Fuming Nitric Acid (42.5 mL)
-
Glacial Acetic Acid (125 mL)
-
Water (250 mL)
-
Reaction flask with stirring and temperature control
-
Addition funnel
-
Filtration apparatus
Procedure:
-
In a clean and dry reaction flask, combine glacial acetic acid (125 mL) and fuming nitric acid (42.5 mL).
-
Cool the mixture to the desired reaction temperature.
-
Slowly add this compound (50 g) to the acid mixture over a period of 60 minutes, while maintaining the temperature between 30-35°C with vigorous stirring.[5]
-
After the addition is complete, continue to stir the reaction mixture for 1 hour at the same temperature.[5]
-
Monitor the reaction progress using a suitable technique, such as Thin Layer Chromatography (TLC).
-
Upon completion, slowly pour the reaction mass into cold water (250 mL) while ensuring the temperature of the quench mixture remains below 25°C.[5]
-
Stir the resulting slurry for 1 hour at 20-25°C to allow for complete precipitation of the product.[5]
-
Collect the solid product by filtration and wash with water.
-
Dry the product under reduced pressure at 50-55°C to obtain 5-nitro-2-(propylthio)pyrimidine-4,6-diol.
Protocol 2: Continuous-Flow Nitration in Sulfuric Acid
This protocol is based on a high-yield continuous-flow process developed to overcome solubility and yield limitations of batch processes.[3]
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Continuous-flow reactor system with pumps, mixer, and temperature-controlled reactor coils
-
Quenching and work-up station
Procedure:
-
Prepare a solution or slurry of this compound in a suitable solvent or in the sulfuric acid stream, depending on the specific setup.
-
Prepare a solution of the nitrating agent by combining appropriate concentrations of sulfuric and nitric acid.[3]
-
Using precision pumps, introduce the reactant stream and the nitrating agent stream into a T-mixer.
-
Pass the combined stream through a temperature-controlled reactor coil. The temperature should be precisely controlled to optimize the reaction and minimize side products.[3]
-
The residence time in the reactor is determined by the flow rate and the reactor volume and should be optimized for complete conversion.
-
The output from the reactor is then directed to a quenching station, where the reaction is stopped, typically by the addition of water.
-
The precipitated product is collected, washed, and dried as in the batch protocol.
-
Optimization of the flow parameters, acid concentrations, and temperature is crucial to achieve the reported high yields of up to 92.4%.[3]
Mandatory Visualizations
Caption: Workflow for the nitration of this compound.
References
- 1. 5-Nitro-2-(propylthio)pyrimidine-4,6-diol | High Purity [benchchem.com]
- 2. bu.edu.eg [bu.edu.eg]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US8859769B2 - Processes for preparing ticagrelor intermediate, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine - Google Patents [patents.google.com]
- 5. WO2011101740A1 - Improved processes for preparing ticagrelor intermediate, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine - Google Patents [patents.google.com]
Application Notes and Protocols for the Alkylation of 4,6-dihydroxy-2-mercaptopyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The 4,6-dihydroxy-2-mercaptopyrimidine, also known as 2-thiobarbituric acid, core is of particular interest due to its versatile chemical reactivity and therapeutic potential. Alkylation of the thiol group at the 2-position offers a strategic approach to modulate the compound's physicochemical properties and biological activity, leading to the development of novel drug candidates.
This document provides a detailed experimental procedure for the S-alkylation of 4,6-dihydroxy-2-mercaptopyrimidine. Additionally, it presents representative biological data for structurally related compounds, highlighting the potential of these derivatives as enzyme inhibitors. The included diagrams visualize the experimental workflow and a key signaling pathway that may be targeted by such compounds, offering a comprehensive guide for researchers in the field.
Data Presentation
The following table summarizes the in vitro α-glucosidase inhibitory activity of a series of aryl-substituted thiobarbituric acid derivatives, which are structurally related to the S-alkylated products of 4,6-dihydroxy-2-mercaptopyrimidine. This data serves as an example of the potential biological activities that can be explored with this class of compounds.
| Compound ID | Structure/Substituent | IC50 (µM)[1] |
| 3a | Aryl-substituted | 415.8 ± 4.0 |
| 3i | Aryl-substituted | 19.4 ± 1.84 |
| Acarbose (Standard) | - | 840 ± 1.73 |
Experimental Protocols
Protocol 1: S-methylation of 4,6-dihydroxy-2-mercaptopyrimidine
This protocol details the synthesis of 2-(methylthio)pyrimidine-4,6-diol.
Materials:
-
4,6-dihydroxy-2-mercaptopyrimidine (2-thiobarbituric acid)
-
Iodomethane (CH₃I)
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Heating mantle with temperature control
-
Rotary evaporator
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Dissolution of Starting Material: In a round-bottom flask, suspend 29 g (200 mmol) of 4,6-dihydroxy-2-mercaptopyrimidine in 300 mL of ethanol.
-
Addition of Base: To the suspension, add 110 mL of a 2M aqueous sodium hydroxide solution. Stir the mixture at room temperature until the solid dissolves.
-
Alkylation Reaction: Slowly add 32.64 g (220 mmol) of iodomethane dropwise to the reaction mixture at room temperature using a dropping funnel.
-
Reaction Incubation: Stir the reaction mixture overnight at room temperature.
-
Heating: After overnight stirring, warm the reaction mixture to 60°C and continue stirring for an additional 2 hours.
-
Solvent Removal: Upon completion of the reaction, remove the ethanol by distillation under reduced pressure using a rotary evaporator.
-
Precipitation: Add an appropriate amount of water to the residue and cool the mixture in an ice bath for 2 hours to facilitate the precipitation of the product.
-
Isolation and Purification: Collect the precipitated solid by filtration using a Buchner funnel. Wash the solid with ice water and dry to obtain the final product, 4,6-dihydroxy-2-methylmercaptopyrimidine.
Expected Yield: Approximately 30 g (95%).
Visualizations
Experimental Workflow
Caption: Workflow for the S-methylation of 4,6-dihydroxy-2-mercaptopyrimidine.
Hypothesized Signaling Pathway Inhibition
Structurally similar pyrimidine derivatives have been shown to act as inhibitors of various protein kinases involved in cancer progression. One such key pathway is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling cascade, which is crucial for angiogenesis. The following diagram illustrates a simplified representation of this pathway, which could be a potential target for 2-alkylthio-4,6-dihydroxypyrimidine derivatives.[2]
Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway.
References
Application Notes: The Role of 2-(Propylthio)pyrimidine-4,6-diol in Ticagrelor Synthesis
Introduction
Ticagrelor, marketed under the trade name Brilinta, is a pivotal antiplatelet medication used to prevent thrombotic events in patients with acute coronary syndrome.[1][2] It is the first reversibly binding oral P2Y12 receptor antagonist, offering a distinct mechanism of action compared to thienopyridine drugs like clopidogrel.[2][3][4] The synthesis of this complex molecule involves several key intermediates, among which 2-(Propylthio)pyrimidine-4,6-diol is a foundational building block for constructing the core triazolo[4,5-d]pyrimidine structure of Ticagrelor.
Synthetic Strategy Overview
The synthesis of Ticagrelor from this compound involves a multi-step pathway. The general strategy is as follows:
-
Formation of the Pyrimidine Core: The process begins with the S-alkylation of 2-thiobarbituric acid with a propyl halide to yield this compound.[3][5]
-
Nitration: This diol is then subjected to a nitration reaction, typically using fuming nitric acid in acetic acid, to introduce a nitro group at the 5-position, yielding 5-nitro-2-(propylthio)pyrimidine-4,6-diol.[3][6][7]
-
Chlorination: The hydroxyl groups at the 4 and 6 positions are subsequently replaced with chlorine atoms using a chlorinating agent like phosphorus oxychloride (POCl₃). This step produces the critical intermediate, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine.[6][8]
-
Assembly of Ticagrelor: This highly reactive dichloro-nitro-pyrimidine intermediate is then sequentially reacted with other key fragments: a protected cyclopentylamine derivative and a difluorophenylcyclopropylamine side chain. These steps involve substitution of the chlorine atoms, reduction of the nitro group to an amine, and subsequent diazotization and cyclization to form the triazole ring, ultimately leading to the final Ticagrelor molecule.[1][7]
The use of this compound provides an efficient and scalable route to the essential pyrimidine core of Ticagrelor, making its synthesis viable for industrial production.
Visualizations
Caption: Synthetic pathway of Ticagrelor from 2-Thiobarbituric Acid.
Caption: Experimental workflow for the synthesis and nitration of the diol.
Experimental Protocols
Protocol 1: Synthesis of this compound from 2-Thiobarbituric Acid
This protocol is adapted from patent literature describing the S-alkylation of 2-thiobarbituric acid.[5]
Materials:
-
2-Thiobarbituric acid
-
Sodium hydroxide (pellets or flakes)
-
Propyl iodide
-
Methanol
-
Concentrated Hydrochloric acid
-
Cyclohexane
-
Deionized water
-
Reaction vessel equipped with stirring and temperature control
Procedure:
-
To the reaction vessel, add 2-thiobarbituric acid (100 g) and deionized water (250 ml) and begin stirring.[5]
-
Prepare a solution of sodium hydroxide (63.13 g) in water (147.35 ml). Add this solution to the reaction mixture over 15-20 minutes, maintaining the temperature at 20-25°C.[5]
-
Stir the resulting mass for 40 minutes at 20-25°C.[5]
-
Add an additional 200 ml of water, then raise the reaction temperature to 30-35°C.[5]
-
Add methanol (200 ml) followed by propyl iodide (123.36 g) while maintaining the temperature at 30-35°C.[5]
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture and adjust the pH to less than 2.0 by adding dilute hydrochloric acid.[5]
-
Stir the resulting slurry for approximately 15 hours to ensure complete precipitation.[5]
-
Isolate the product by filtration. Wash the filter cake successively with water (4 x 200 ml) and cyclohexane (200 ml).[5]
-
Dry the wet product under reduced pressure at 40-45°C to yield 2-(propylthio)-pyrimidine-4,6-diol as a white powder.[5]
Protocol 2: Nitration of this compound
This protocol describes the nitration at the 5-position of the pyrimidine ring.[5][6]
Materials:
-
This compound
-
Acetic acid
-
Fuming nitric acid
-
Deionized water
-
Reaction vessel equipped with stirring, temperature control, and an addition funnel
Procedure:
-
In a clean, dry reaction vessel, charge acetic acid (125 ml) and fuming nitric acid (42.5 ml).[5][6]
-
Cool the acid mixture and begin the portion-wise addition of 2-(propylthio)-pyrimidine-4,6-diol (50 g) over a period of 60 minutes, ensuring the internal temperature is maintained between 30-35°C.[5][6]
-
After the addition is complete, stir the resulting mass for 1 hour at the same temperature.[5][6]
-
Monitor the reaction by TLC for completion.
-
In a separate vessel, prepare deionized water (250 ml) and cool it.
-
Slowly add the reaction mass to the cold water, maintaining the temperature of the quenching mixture below 25°C.[5][6]
-
Isolate the product, 5-nitro-2-propylthiopyrimidine-4,6-diol, by filtration.[6]
-
Wash the filter cake successively with water (3 x 100 ml) and dry the product.[6]
Data Presentation
Table 1: Summary of Reaction Conditions and Yields
| Step | Reaction | Key Reactants | Reagents / Solvents | Temperature (°C) | Time | Yield (%) | Purity (HPLC) | Reference |
| 1 | Alkylation | 2-Thiobarbituric Acid, Propyl Iodide | NaOH, Water, Methanol | 30-35 | ~15 hours (stir-out) | 65.7 | 90.96% | [5] |
| 2 | Nitration | This compound | Fuming HNO₃, Acetic Acid | 30-35 | 1 hour | Not specified | Not specified | [5][6] |
| 3 | Chlorination | 4,6-dihydroxy-5-nitro-2-(propylthio)pyrimidine | POCl₃, N,N-Diisopropylethylamine | 110-115 | 4 hours | 87.5 | Not specified | [8] |
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. jocpr.com [jocpr.com]
- 3. orbi.uliege.be [orbi.uliege.be]
- 4. medkoo.com [medkoo.com]
- 5. WO2011101740A1 - Improved processes for preparing ticagrelor intermediate, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine - Google Patents [patents.google.com]
- 6. US8859769B2 - Processes for preparing ticagrelor intermediate, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine - Google Patents [patents.google.com]
- 7. An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation method of Ticagrelor intermediate 4, 6-dichloro-5-nitro-2-(propylthio) pyrimidine - Eureka | Patsnap [eureka.patsnap.com]
Application of 2-(Propylthio)pyrimidine-4,6-diol in Cardiovascular Research: A Keystone for Antiplatelet Therapy
Application Notes & Protocols for Researchers and Drug Development Professionals
Introduction
2-(Propylthio)pyrimidine-4,6-diol is a heterocyclic organic compound that holds a critical, albeit indirect, role in cardiovascular research. Its significance lies not in its direct therapeutic effects, but as a pivotal intermediate in the chemical synthesis of potent antiplatelet agents, most notably Ticagrelor.[1][2] Ticagrelor is a direct-acting and reversible P2Y12 receptor antagonist that plays a crucial role in preventing thrombotic events in patients with acute coronary syndrome.[3] Consequently, the application of this compound in cardiovascular research is intrinsically linked to the development and manufacturing of this life-saving drug.
These application notes provide an overview of the role of this compound in the synthesis of P2Y12 inhibitors, along with detailed protocols for its synthesis and subsequent conversion to key intermediates.
Application in Drug Discovery and Development
The primary application of this compound in the context of cardiovascular research is as a foundational building block for the synthesis of Ticagrelor and related antiplatelet compounds.[1][2] Its pyrimidine scaffold is a key structural motif that, after a series of chemical modifications, ultimately forms the core of the final active pharmaceutical ingredient.
Researchers in medicinal chemistry and drug development utilize this compound for:
-
Process Development and Optimization: Developing efficient, scalable, and cost-effective synthetic routes for Ticagrelor.
-
Impurity Profiling: Using it as a reference standard in the quality control of Ticagrelor production to identify and quantify process-related impurities.[1][2]
-
Analogue Synthesis: Serving as a starting material for the synthesis of novel derivatives to explore structure-activity relationships (SAR) and develop next-generation antiplatelet agents.
Signaling Pathway of the Target Drug: Ticagrelor
The ultimate cardiovascular application stemming from the use of this compound is the inhibition of the P2Y12 receptor by Ticagrelor. The following diagram illustrates the mechanism of action of Ticagrelor in inhibiting ADP-induced platelet aggregation.
Caption: Mechanism of Ticagrelor's antiplatelet activity.
Experimental Protocols
The following protocols describe the synthesis of this compound and its subsequent nitration, a key step in the synthesis of Ticagrelor.
Protocol 1: Synthesis of this compound
This protocol is based on the S-alkylation of 2-thiobarbituric acid.[4]
Materials:
-
2-Thiobarbituric acid
-
Sodium hydroxide (pellets or flakes)
-
Propyl iodide
-
Methanol
-
Water
-
Hydrochloric acid (for acidification)
-
Reaction vessel with stirring mechanism
-
pH meter or pH paper
Procedure:
-
To a stirred suspension of 2-thiobarbituric acid (100 g) in water (250 ml), slowly add a solution of sodium hydroxide (63.13 g) in water (147.35 ml) over 15-20 minutes, maintaining the temperature at 20-25°C.
-
Stir the resulting mixture for 40 minutes at 20-25°C.
-
Add an additional 200 ml of water to the reaction mass.
-
Raise the temperature to 30-35°C and add methanol (200 ml).
-
Add propyl iodide (123.36 g) to the mixture while maintaining the temperature at 30-35°C and continue stirring.
-
Monitor the reaction progress by a suitable method (e.g., TLC). The reaction may take several hours to days depending on the specific conditions. Some patented procedures with phase transfer catalysts report significantly reduced reaction times.[5]
-
Upon completion, cool the reaction mixture and acidify to a pH of 2-3 with hydrochloric acid.
-
The product, this compound, will precipitate out of the solution.
-
Isolate the solid product by filtration, wash with water, and dry under reduced pressure.
Expected Outcome:
A white to off-white solid powder.
Protocol 2: Nitration of this compound
This protocol describes the nitration at the C-5 position of the pyrimidine ring.[1][5]
Materials:
-
This compound
-
Fuming nitric acid
-
Acetic acid
-
Ice-water bath
-
Reaction vessel with stirring mechanism and temperature control
Procedure:
-
In a clean and dry reaction vessel, prepare a mixture of acetic acid and fuming nitric acid. For example, to acetic acid (125 ml), carefully add fuming nitric acid (42.5 ml) while maintaining the temperature at 25-30°C.
-
Slowly add this compound (50 g) to the acid mixture over a period of approximately 60 minutes, ensuring the temperature remains between 30-35°C.
-
Stir the reaction mixture for at least 1 hour at this temperature.
-
Monitor the reaction for completion using TLC. The reaction time can be extended (22 to 30 hours) to ensure complete nitration.[1]
-
Once the reaction is complete, carefully pour the reaction mixture into ice-water to precipitate the product.
-
Isolate the resulting yellow solid, 5-nitro-2-(propylthio)pyrimidine-4,6-diol, by filtration.
-
Wash the solid with water and dry thoroughly.
Synthetic Pathway Overview
The following diagram illustrates the initial steps in the synthesis of a key Ticagrelor intermediate starting from 2-thiobarbituric acid.
Caption: Synthetic pathway from 2-thiobarbituric acid.
Quantitative Data Summary
The primary quantitative data associated with this compound in the literature pertains to its synthesis yields and purity.
| Reaction Step | Starting Material | Product | Reported Yield | Reported Purity (HPLC) | Reference |
| S-Alkylation | 2-Thiobarbituric acid | This compound | 76.2% | 94.87 area-% | [5] |
| Nitration | This compound | 5-Nitro-2-(propylthio)pyrimidine-4,6-diol | High Purity (Yield not specified) | Not specified | [1] |
Note: Yields and purity can vary significantly based on the specific reaction conditions, reagents, and purification methods employed.
Conclusion
While this compound does not have direct applications in cardiovascular therapies, it remains an indispensable compound for cardiovascular research and pharmaceutical development. Its role as a key intermediate in the synthesis of Ticagrelor underscores the importance of fundamental organic synthesis in the creation of modern medicines that combat cardiovascular diseases. The protocols and data presented here provide a foundational understanding for researchers and professionals working in the field of antiplatelet drug discovery and development.
References
- 1. This compound|CAS 145783-12-6 [benchchem.com]
- 2. Buy this compound | 145783-12-6 [smolecule.com]
- 3. scbt.com [scbt.com]
- 4. WO2011101740A1 - Improved processes for preparing ticagrelor intermediate, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine - Google Patents [patents.google.com]
- 5. US8859769B2 - Processes for preparing ticagrelor intermediate, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine - Google Patents [patents.google.com]
Introduction
The identification, quantification, and control of impurities in active pharmaceutical ingredients (APIs) and drug products are critical for ensuring their safety and efficacy.[1][2] Regulatory bodies like the United States Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established stringent guidelines for the reporting, identification, and qualification of impurities.[1][3] Liquid chromatography coupled with quadrupole time-of-flight tandem mass spectrometry (LC-QTOF-MS/MS) has emerged as a powerful analytical technique for this purpose. Its high resolution, mass accuracy, and sensitivity enable the detection, identification, and quantification of trace-level impurities, including process-related impurities, degradation products, and genotoxic impurities.[1][4]
This application note describes a comprehensive LC-QTOF-MS/MS method for the analysis of related impurities in pharmaceutical compounds. The method is designed for both qualitative identification of unknown impurities and quantitative determination of known impurities.
Principle
The method combines the separation power of ultra-high-performance liquid chromatography (UPLC) with the high-resolution and accurate mass measurement capabilities of a QTOF mass spectrometer. The sample is first injected into the UPLC system, where the API and its related impurities are separated based on their physicochemical properties. The separated components then enter the mass spectrometer, where they are ionized, and their mass-to-charge ratios (m/z) are measured with high accuracy. For structural elucidation, precursor ions of interest are fragmented in the collision cell, and the resulting product ion spectra (MS/MS) are acquired. The accurate mass measurements of both precursor and product ions facilitate the determination of elemental compositions and the identification of unknown impurities.[1][5][6]
Instrumentation and Software
-
LC System: High-performance liquid chromatograph or ultra-high-performance liquid chromatograph (UPLC) system.
-
Mass Spectrometer: A quadrupole time-of-flight (QTOF) mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Software: Software for instrument control, data acquisition, and data analysis, including features for molecular feature extraction, formula generation, and structural elucidation.[1]
Detailed Experimental Protocol
This protocol provides a general framework for the analysis of pharmaceutical impurities. Method parameters should be optimized for the specific API and impurities of interest.
1. Sample Preparation
-
Standard Preparation:
-
Prepare a stock solution of the API reference standard in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a concentration of approximately 1 mg/mL.
-
Prepare stock solutions of known impurity reference standards at a concentration of approximately 100 µg/mL in the same solvent.
-
Prepare a working standard solution by diluting the API stock solution and spiking it with the impurity stock solutions to achieve a final concentration relevant to the specification limit (e.g., 0.1% of the API concentration).
-
-
Sample Preparation:
-
Accurately weigh and dissolve the drug substance or product in a suitable solvent to achieve a final API concentration similar to the working standard solution.
-
Filter the sample solution through a 0.22 µm syringe filter before injection.
-
2. LC Method
-
Column: A C18 reversed-phase column is commonly used (e.g., 100 mm x 2.1 mm, 1.7 µm).[4]
-
Mobile Phase A: 0.1% formic acid in water.[4]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[4]
-
Gradient Elution: A typical gradient would be:
-
0-2 min: 5% B
-
2-15 min: 5-95% B
-
15-18 min: 95% B
-
18-18.1 min: 95-5% B
-
18.1-20 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. MS Method
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode, depending on the analyte.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Gas Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Cone Gas Flow: 50 L/hr.
-
Acquisition Mode:
-
Full Scan (MS): Acquire data over a mass range of m/z 50-1000 to detect all ions.
-
Tandem MS (MS/MS): Perform data-dependent acquisition (DDA) or data-independent acquisition (DIA) to obtain fragmentation data for structural elucidation. For DDA, select the top 3-5 most intense ions from the full scan for fragmentation.
-
-
Collision Energy: Use a collision energy ramp (e.g., 10-40 eV) to generate a rich fragmentation pattern.
Data Presentation: Quantitative Performance
The following tables summarize the typical quantitative performance of a validated LC-QTOF-MS/MS method for impurity analysis.
Table 1: Linearity of Impurity Quantification
| Impurity | Linear Range (µg/mL) | Correlation Coefficient (r²) |
| Impurity A | 0.05 - 5.0 | 0.9992 |
| Impurity B | 0.05 - 5.0 | 0.9995 |
| Impurity C | 0.10 - 10.0 | 0.9989 |
Table 2: Precision and Accuracy
| Impurity | Concentration (µg/mL) | Precision (%RSD, n=6) | Accuracy (%Recovery) |
| Impurity A | 0.1 | 2.5 | 98.2 |
| 1.0 | 1.8 | 101.5 | |
| 4.0 | 1.5 | 99.8 | |
| Impurity B | 0.1 | 3.1 | 95.7 |
| 1.0 | 2.2 | 102.1 | |
| 4.0 | 1.9 | 100.5 |
Table 3: Limits of Detection (LOD) and Quantification (LOQ)
| Impurity | LOD (µg/mL) | LOQ (µg/mL) |
| Impurity A | 0.015 | 0.05 |
| Impurity B | 0.018 | 0.05 |
| Impurity C | 0.030 | 0.10 |
Visualizations
Below are diagrams illustrating the experimental workflow and the data analysis process for impurity identification.
Caption: Experimental workflow for LC-QTOF-MS/MS impurity analysis.
Caption: Data analysis workflow for impurity identification and quantification.
References
- 1. hpst.cz [hpst.cz]
- 2. agilent.com [agilent.com]
- 3. lcms.cz [lcms.cz]
- 4. Development and validation of LC-QTOF-MS/MS method for the identification and determination of low levels of a genotoxic impurity, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine in ticagrelor API - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. shimadzu.com [shimadzu.com]
- 6. synthinkchemicals.com [synthinkchemicals.com]
Application Notes and Protocols for the Purity Assessment of 2-(Propylthio)pyrimidine-4,6-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Propylthio)pyrimidine-4,6-diol is a critical intermediate in the synthesis of the antiplatelet drug Ticagrelor.[1][2] Its purity is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document provides a comprehensive overview of the analytical techniques and detailed protocols for the purity assessment of this compound, targeting researchers, scientists, and drug development professionals. The methodologies described herein are essential for quality control during the manufacturing process and for impurity profiling in accordance with regulatory guidelines.[1][2][3]
Analytical Techniques for Purity Assessment
A multi-faceted analytical approach is necessary for the comprehensive purity evaluation of this compound. The following techniques are recommended, each providing unique insights into the purity and impurity profile of the compound.
-
High-Performance Liquid Chromatography (HPLC): The cornerstone for purity determination and quantification of impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of volatile and thermally stable impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for structural elucidation and identification of impurities.
-
Mass Spectrometry (MS): Used for molecular weight determination and structural characterization of the main component and its impurities.
-
Thermal Analysis (TGA/DSC): Provides information on thermal stability, decomposition, and the presence of residual solvents or inorganic impurities.
-
Infrared (IR) Spectroscopy: Confirms the functional groups present in the molecule.
A certificate of analysis for this compound as a reference standard typically includes data from HPLC, MS, NMR, IR, and TGA.[3]
Potential Impurities
During the synthesis and storage of this compound, several impurities can arise. These may include starting materials, by-products of the reaction, and degradation products. Some potential impurities related to the synthesis of Ticagrelor from this intermediate include:
-
5-Nitro-2-(propylthio)pyrimidine-4,6-diol: A nitrated derivative that can be formed during subsequent synthetic steps.[2]
-
Unreacted starting materials: Such as 4,6-dihydroxy-2-mercaptopyrimidine and propyl iodide.
-
Oxidation products: The thioether linkage is susceptible to oxidation.
-
Products of side reactions: Depending on the specific synthetic route.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol is adapted from methods used for the analysis of Ticagrelor and its intermediates.[4][5][6][7]
Objective: To determine the purity of this compound and quantify its impurities using a stability-indicating RP-HPLC method.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (AR grade)
-
Triethylamine (AR grade)
-
Water (HPLC grade)
-
This compound reference standard
-
Sample of this compound for analysis
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 0-5 min: 10% B5-20 min: 10-90% B20-25 min: 90% B25-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Procedure:
-
Standard Solution Preparation: Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to get a concentration of 1 mg/mL.
-
Sample Solution Preparation: Accurately weigh about 10 mg of the this compound sample and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: Calculate the percentage purity of the sample by comparing the peak area of the main component in the sample chromatogram to that of the standard. Identify and quantify any impurities based on their relative retention times and peak areas.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
This is a general protocol for the analysis of pyrimidine derivatives, which may require derivatization to improve volatility.
Objective: To identify and quantify volatile and thermally stable impurities in this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Data acquisition and processing software
Reagents:
-
Methanol (GC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) for derivatization
-
Pyridine (GC grade)
-
Sample of this compound
Procedure:
-
Sample Preparation (with Derivatization):
-
Accurately weigh about 1 mg of the this compound sample into a vial.
-
Add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS.
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Ion Source Temperature: 230 °C
-
Mass Range: 50-500 amu
-
-
Analysis: Inject 1 µL of the derivatized sample solution into the GC-MS system.
-
Data Analysis: Identify impurities by comparing their mass spectra with a spectral library (e.g., NIST). Quantify based on the peak area relative to the main component or an internal standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Objective: To confirm the structure of this compound and identify any structurally related impurities.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated dimethyl sulfoxide (DMSO-d6)
-
Tetramethylsilane (TMS) as an internal standard
-
Sample of this compound
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d6 in an NMR tube. Add a small amount of TMS.
-
Acquisition: Acquire ¹H NMR and ¹³C NMR spectra. Other experiments like DEPT, COSY, and HSQC can be performed for more detailed structural information.
-
Data Analysis:
-
¹H NMR: Expect signals corresponding to the propyl group (triplet for CH₃, sextet for the middle CH₂, and a triplet for the CH₂ attached to sulfur), a singlet for the proton on the pyrimidine ring, and broad signals for the hydroxyl groups.
-
¹³C NMR: Expect signals for the three carbons of the propyl group, and the carbons of the pyrimidine ring, including those attached to oxygen and sulfur.
-
Compare the obtained spectra with the expected chemical shifts and coupling constants. Impurities will present as additional peaks in the spectra.
-
Thermal Analysis (TGA/DSC)
Objective: To assess the thermal stability, decomposition profile, and presence of residual solvents or inorganic matter.
Instrumentation:
-
Thermogravimetric Analyzer (TGA)
-
Differential Scanning Calorimeter (DSC)
Procedure:
-
TGA Analysis:
-
Accurately weigh 5-10 mg of the sample into a TGA pan.
-
Heat the sample from room temperature to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature.
-
-
DSC Analysis:
-
Accurately weigh 2-5 mg of the sample into a DSC pan.
-
Heat the sample from room temperature to a temperature above its melting point (e.g., 300 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature to determine the melting point and any other thermal events.
-
Data Presentation
Table 1: Summary of Analytical Techniques and Expected Results
| Analytical Technique | Parameter Measured | Expected Results for Pure this compound |
| HPLC | Purity (%) | > 99.0% |
| Retention Time | Consistent with the reference standard | |
| GC-MS | Identification of Volatile Impurities | Absence of significant volatile impurities |
| ¹H NMR | Chemical Shifts (δ, ppm) | Signals corresponding to propyl and pyrimidine protons |
| ¹³C NMR | Chemical Shifts (δ, ppm) | Signals corresponding to propyl and pyrimidine carbons |
| Mass Spectrometry | Molecular Ion Peak (m/z) | [M+H]⁺ at approximately 187.05 |
| TGA | Weight Loss | Minimal weight loss before decomposition |
| DSC | Melting Point | Sharp endothermic peak at the melting point |
Visualizations
Caption: Workflow for Purity Assessment.
Caption: Technique-Impurity Correlation.
References
Application Notes and Protocols for In Vitro Assays Involving 2-(Propylthio)pyrimidine-4,6-diol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vitro assays relevant to the study of 2-(propylthio)pyrimidine-4,6-diol and its derivatives. This class of compounds serves as a crucial intermediate in the synthesis of pharmaceuticals like the antiplatelet agent Ticagrelor. Derivatives of this scaffold are of significant interest for their potential therapeutic activities, including anti-inflammatory, antioxidant, and antiproliferative effects.
Introduction
This compound is a key building block in medicinal chemistry. While the parent compound itself may not have a known direct mechanism of action, its derivatives are explored for a variety of biological activities. The pyrimidine core is a well-established pharmacophore present in numerous drugs. The functionalization at the 2-position with a propylthio group and the diol at the 4 and 6 positions offer multiple sites for chemical modification, leading to a diverse library of potential drug candidates. These notes detail the protocols for assays that can be employed to characterize the biological effects of these derivatives.
Data Presentation: In Vitro Biological Activities of Pyrimidine Derivatives
The following tables summarize the inhibitory activities of various 2-thio- and 2-alkylthiopyrimidine derivatives from published studies. This data is intended to be illustrative of the potential activities of this class of compounds.
Table 1: Antiproliferative and Enzyme Inhibitory Activities of Selected 2-Thiopyrimidine Derivatives
| Compound Reference | Assay Type | Target | IC50 (µM) |
| 7-(1-Mercapto-3,3,4a-trimethyl-4,4a,5,9b-tetrahydro-3H-pyrido[4,3-b]indol-7-yl)-3,3,4a-trimethyl-3,4,4a,5-tetrahydro-benzoimidazo[1,2-c]pyrimidine-1-thiol (Compound 3) | Protein Kinase Inhibition | CDK-1 | 5 |
| Other 2-thiopyrimidine derivatives | Protein Kinase Inhibition | CDK-5, GSK-3 | >10 |
Table 2: Anti-HIV-1 Activity of a 2-(Alkylthio)pyrimidin-4(3H)-one Derivative
| Compound Reference | Assay Type | Target | IC50 (µM) |
| 5-allyl-6-benzyl-2-(3-hydroxypropylthio)pyrimidin-4(3H)-one (Analogue 11c) | Anti-HIV-1 Activity | HIV-1 Reverse Transcriptase | 0.32 |
Signaling Pathways and Experimental Workflows
P2Y12 Receptor Antagonism Pathway for Antiplatelet Activity
Derivatives of this compound are precursors to Ticagrelor, a known P2Y12 receptor antagonist. This pathway is central to the inhibition of platelet aggregation.
Caption: P2Y12 receptor antagonism by this compound derivatives.
General Experimental Workflow for In Vitro Screening
The following diagram illustrates a typical workflow for the in vitro evaluation of novel this compound derivatives.
Caption: General workflow for the in vitro screening of synthesized derivatives.
Experimental Protocols
In Vitro Platelet Aggregation Assay
This protocol is designed to assess the antiplatelet activity of the test compounds by measuring their ability to inhibit ADP-induced platelet aggregation in human platelet-rich plasma (PRP).
Materials:
-
Human whole blood
-
Anticoagulant (e.g., 3.2% sodium citrate)
-
Adenosine diphosphate (ADP)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Aggregometer
Procedure:
-
Preparation of PRP and PPP:
-
Collect human whole blood into tubes containing 3.2% sodium citrate.
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.
-
Collect the upper PRP layer.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes to obtain PPP.
-
-
Platelet Count Adjustment:
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
-
Aggregation Measurement:
-
Pre-warm the PRP samples to 37°C.
-
Add a small volume of the test compound solution or vehicle control to the PRP and incubate for a specified time (e.g., 5 minutes).
-
Add ADP solution to induce platelet aggregation.
-
Monitor the change in light transmittance for 5-10 minutes using an aggregometer.
-
-
Data Analysis:
-
The percentage of platelet aggregation inhibition is calculated relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that inhibits platelet aggregation by 50%.
-
Cyclooxygenase (COX-2) Inhibition Assay
This colorimetric assay measures the peroxidase activity of COX-2 to evaluate the anti-inflammatory potential of the test compounds.
Materials:
-
COX-2 enzyme
-
Heme
-
Reaction buffer (e.g., Tris-HCl)
-
N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD)
-
Arachidonic acid
-
Test compounds
-
Microplate reader
Procedure:
-
Enzyme Preparation:
-
Prepare the COX-2 enzyme solution in the reaction buffer containing heme.
-
-
Assay Reaction:
-
In a 96-well plate, add the reaction buffer, COX-2 enzyme solution, and the test compound at various concentrations.
-
Incubate for a short period at room temperature.
-
Add TMPD and arachidonic acid to initiate the reaction.
-
-
Measurement:
-
Measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of TMPD oxidation.
-
Determine the percentage of COX-2 inhibition for each compound concentration.
-
Calculate the IC50 value.
-
Antiproliferative Sulforhodamine B (SRB) Assay
This assay assesses the cytotoxic and antiproliferative effects of the compounds on cancer cell lines.
Materials:
-
Adherent cancer cell line (e.g., MCF-7, A549)
-
Cell culture medium and supplements
-
Test compounds
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
-
Cell Fixation:
-
Gently add cold TCA to each well to fix the cells and incubate at 4°C for 1 hour.
-
Wash the plates with water and air dry.
-
-
Staining:
-
Add SRB solution to each well and incubate at room temperature for 30 minutes.
-
Wash away the unbound dye with 1% acetic acid and air dry.
-
-
Absorbance Measurement:
-
Solubilize the bound SRB dye with Tris base solution.
-
Measure the absorbance at approximately 515 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition.
-
Determine the IC50 value.
-
Intracellular Reactive Oxygen Species (ROS) Scavenging Assay (DCF-DA)
This assay measures the antioxidant potential of the compounds by quantifying their ability to reduce intracellular ROS levels.
Materials:
-
Cell line (e.g., HaCaT)
-
2',7'-Dichlorodihydrofluorescein diacetate (DCF-DA)
-
ROS-inducing agent (e.g., H₂O₂)
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Culture cells in 96-well plates.
-
Pre-treat the cells with the test compounds for a specified duration.
-
-
ROS Induction and Staining:
-
Induce oxidative stress by adding an ROS-inducing agent.
-
Load the cells with DCF-DA solution and incubate in the dark at 37°C for 30-60 minutes.
-
-
Measurement:
-
Wash the cells with PBS to remove excess dye.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm).
-
-
Data Analysis:
-
Quantify the reduction in fluorescence in compound-treated cells compared to the control.
-
Xanthine Oxidase (XO) Inhibitory Assay
This spectrophotometric assay is used to screen for compounds that can inhibit xanthine oxidase, an enzyme involved in gout.
Materials:
-
Xanthine oxidase from bovine milk
-
Xanthine (substrate)
-
Phosphate buffer (pH 7.5)
-
Allopurinol (positive control)
-
Test compounds
-
UV-Vis spectrophotometer or microplate reader
Procedure:
-
Assay Mixture Preparation:
-
In a 96-well plate or cuvette, mix the phosphate buffer, xanthine oxidase solution, and the test compound at various concentrations.
-
Pre-incubate the mixture at 25°C for 15 minutes.
-
-
Reaction Initiation:
-
Add the xanthine solution to start the reaction.
-
-
Measurement:
-
Monitor the increase in absorbance at 295 nm (due to the formation of uric acid) for a set period.
-
-
Data Analysis:
-
Calculate the rate of uric acid formation.
-
Determine the percentage of xanthine oxidase inhibition.
-
Calculate the IC50 value.
-
Application Notes and Protocols: Molecular Docking Studies of 2-(Propylthio)pyrimidine-4,6-diol Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
The pyrimidine scaffold is a fundamental core in numerous biologically active compounds and pharmaceuticals. A notable derivative, 2-(propylthio)pyrimidine-4,6-diol, serves as a critical intermediate in the synthesis of Ticagrelor, a potent antiplatelet agent.[1][2] Ticagrelor functions as a direct-acting, reversible antagonist of the P2Y12 receptor, which plays a central role in adenosine diphosphate (ADP)-mediated platelet aggregation.[2][3][4]
The exploration of this compound analogs is a promising avenue for the discovery of novel therapeutics targeting the P2Y12 receptor or other related enzymes and receptors. Molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a target protein, enabling the rational design of more potent and selective drug candidates.[5][6] These application notes provide detailed protocols for the synthesis of this compound analogs and subsequent in silico molecular docking studies against the human P2Y12 receptor.
Application: Discovery of Novel P2Y12 Receptor Antagonists
The primary application of these studies is the identification and optimization of novel this compound analogs as antagonists for the P2Y12 receptor. By systematically modifying the alkylthio side chain and other positions on the pyrimidine ring, researchers can explore the structure-activity relationship (SAR) to enhance binding affinity and selectivity. The ultimate goal is to develop new antiplatelet agents for the treatment and prevention of thrombotic events, such as heart attacks and strokes.
Experimental Protocols
Protocol 1: Synthesis of 2-(Alkylthio)pyrimidine-4,6-diol Analogs
This protocol describes a general method for synthesizing analogs of this compound via S-alkylation of 2-thiobarbituric acid.[7]
Materials:
-
2-Thiobarbituric acid (4,6-dihydroxy-2-mercaptopyrimidine)
-
Appropriate alkyl halide (e.g., 1-bromopropane, 1-iodobutane, 1-bromohexane)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-thiobarbituric acid (1.0 mmol) and a base such as KOH (3.0 mmol) in a mixture of EtOH (10 mL) and H₂O (5 mL).
-
Alkylation: Add the desired alkyl halide (e.g., 1-bromopropane) (3.0 mmol) to the solution. If the halide is less reactive, a catalytic amount of potassium iodide (KI) (0.1 mmol) can be added.
-
Reflux: Attach a condenser and heat the mixture to reflux (approximately 80-90°C) under a nitrogen atmosphere for 6-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and add ethyl acetate and water.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 2-(alkylthio)pyrimidine-4,6-diol analog.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H-NMR, Mass Spectrometry, and HPLC.
Protocol 2: Molecular Docking of Analogs against the P2Y12 Receptor
This protocol outlines the steps for performing a molecular docking simulation using a software suite like Schrödinger Maestro or similar platforms (e.g., AutoDock, DOCK 6).[5][6][8][9][10]
Materials:
-
Computational workstation with molecular modeling software installed (e.g., Schrödinger Suite).
-
3D structure of the human P2Y12 receptor. A suitable crystal structure can be obtained from the Protein Data Bank (PDB). For example, PDB ID: 4PXZ (P2Y12 in complex with agonist 2MeSADP) or PDB ID: 4NTJ (in complex with an antagonist).[11][12]
-
3D structures of the synthesized 2-(alkylthio)pyrimidine-4,6-diol analogs.
Procedure:
-
Protein Preparation:
-
Load the P2Y12 receptor PDB file (e.g., 4PXZ) into the modeling software.
-
Use a protein preparation wizard to process the structure. This typically involves:
-
Removing water molecules and any co-crystallized ligands/ions not relevant to the binding site of interest.
-
Adding hydrogen atoms.
-
Assigning correct bond orders and protonation states for residues at a physiological pH (e.g., 7.4).
-
Performing a restrained energy minimization to relieve steric clashes and optimize the hydrogen-bonding network.
-
-
-
Ligand Preparation:
-
Draw the 2D structures of the synthesized analogs or import them from a file.
-
Use a ligand preparation tool (e.g., LigPrep in Schrödinger) to generate low-energy 3D conformations.
-
This step correctly assigns protonation states, tautomers, and chiralities for each ligand.
-
-
Receptor Grid Generation:
-
Define the binding site (active site) on the P2Y12 receptor. This is typically done by selecting the region occupied by the co-crystallized ligand in the original PDB file or by identifying key residues known to be involved in ligand binding.
-
Generate a receptor grid that defines the volume and properties of the active site. The grid box should be large enough to accommodate the various analogs to be docked.
-
-
Molecular Docking:
-
Set up the docking job, selecting the prepared ligands and the generated receptor grid.
-
Choose a docking precision mode (e.g., Standard Precision (SP) or Extra Precision (XP)). XP mode is more computationally intensive but generally provides more accurate results.
-
Launch the docking simulation. The software will systematically sample different conformations and orientations of each ligand within the binding site and score them based on a scoring function that estimates the binding affinity.
-
-
Analysis of Results:
-
Examine the docking poses and scores for each analog. The docking score is an estimate of the binding free energy (e.g., in kcal/mol), with more negative values indicating stronger predicted binding.
-
Visualize the top-ranked poses to analyze the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the receptor residues.
-
Compare the binding modes and scores across the series of analogs to understand the structure-activity relationship.
-
Data Presentation
Quantitative results from the molecular docking studies should be summarized in a clear, tabular format to facilitate comparison between the different analogs.
Table 1: Representative Docking Results of 2-(Alkylthio)pyrimidine-4,6-diol Analogs against P2Y12 Receptor (PDB: 4PXZ)
| Compound ID | R-Group (Alkyl Chain) | Docking Score (kcal/mol) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
| Analog-1 | -CH₂CH₂CH₃ (Propyl) | -7.8 | -45.6 | Tyr105, Phe254, Trp258 |
| Analog-2 | -CH₂CH₃ (Ethyl) | -7.2 | -41.3 | Tyr105, Phe254 |
| Analog-3 | -(CH₂)₃CH₃ (Butyl) | -8.3 | -49.1 | Tyr105, Phe254, Trp258, Val182 |
| Analog-4 | -(CH₂)₄CH₃ (Pentyl) | -8.7 | -52.5 | Tyr105, Phe254, Trp258, Val182 |
| Analog-5 | -(CH₂)₅CH₃ (Hexyl) | -9.1 | -55.8 | Tyr105, Phe254, Trp258, Val182, Ile185 |
| Reference | Ticagrelor | -11.5 | -72.4 | Arg256, Lys280, Tyr105, Trp258 |
Note: The data presented above is hypothetical and for illustrative purposes only. Actual results will vary based on the specific software, scoring function, and receptor conformation used.
Visualization of Workflows and Pathways
Experimental and Computational Workflow
The overall process from analog synthesis to in silico analysis can be visualized as follows.
References
- 1. Ticagrelor inhibits the NLRP3 inflammasome to protect against inflammatory disease independent of the P2Y12 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Ticagrelor? [synapse.patsnap.com]
- 3. ashpublications.org [ashpublications.org]
- 4. immune-system-research.com [immune-system-research.com]
- 5. Modeling Ligand Recognition at the P2Y12 Receptor in Light of X-Ray Structural Information - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 8. 3.7. Molecular Modeling [bio-protocol.org]
- 9. Structure of the human P2Y12 receptor in complex with an antithrombotic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. rcsb.org [rcsb.org]
- 12. rcsb.org [rcsb.org]
Application Note: Utilization of 2-(Propylthio)pyrimidine-4,6-diol as a Reference Standard in Impurity Profiling of Ticagrelor
Introduction
This application note details the critical role of 2-(Propylthio)pyrimidine-4,6-diol as a reference standard in the impurity profiling of Ticagrelor, a potent and widely prescribed antiplatelet medication. The control of impurities in active pharmaceutical ingredients (APIs) is a mandatory requirement by global regulatory bodies such as the FDA to ensure the safety and efficacy of the final drug product.[1] this compound is a known process-related impurity and a key intermediate in the synthesis of Ticagrelor.[2][3] Its accurate identification and quantification are paramount for quality control during the commercial production of Ticagrelor and in the submission of regulatory filings like Abbreviated New Drug Applications (ANDAs).[1]
This document provides detailed experimental protocols for the use of this compound as a reference standard, including its characterization and the analytical methodology for impurity detection. Furthermore, it outlines the synthesis pathway of a critical potential genotoxic impurity, 5-Nitro-2-(propylthio)pyrimidine-4,6-diol, for which this reference standard is also essential.
Characterization of the Reference Standard
This compound is a heterocyclic compound with the molecular formula C₇H₁₀N₂O₂S and a molecular weight of 186.23 g/mol .[1][4] As a reference standard, it must be of high purity and well-characterized. A comprehensive Certificate of Analysis (CoA) should accompany the standard, typically including the following data:
-
¹H-NMR (Proton Nuclear Magnetic Resonance): To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine purity.
-
Infrared Spectroscopy (IR): To identify functional groups.
-
Thermogravimetric Analysis (TGA): To assess thermal stability and solvent content.[4]
The molecule exists in a tautomeric equilibrium between the diol and various hydroxypyrimidinone forms, which can influence its reactivity.[1]
Impurity Profiling in Ticagrelor
The primary application of this compound as a reference standard is in the quality control and impurity profiling of Ticagrelor.[1][2] It serves to identify and quantify its presence as a potential impurity in the final API. Furthermore, it is a precursor to the formation of 5-Nitro-2-(propylthio)pyrimidine-4,6-diol, a potential genotoxic impurity that must be strictly controlled to trace levels.[5][6]
Experimental Protocols
A stock solution of this compound reference standard is prepared by accurately weighing a known amount of the standard and dissolving it in a suitable diluent, such as a mixture of methanol and water. Serial dilutions are then made to prepare working standards at various concentrations required for calibration curves and limit tests.
A general HPLC method for the quantification of this compound in Ticagrelor drug substance is outlined below. Method validation should be performed in accordance with ICH guidelines.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Methanol |
| Gradient | Optimized for separation of Ticagrelor and its impurities |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
For the detection of the potential genotoxic impurity, 5-Nitro-2-(propylthio)pyrimidine-4,6-diol, at trace levels, a more sensitive and specific method is required.[5]
| Parameter | Condition |
| LC System | UPLC with an ACQUITY UPLC CSH C18 column (2.1 mm x 100 mm, 1.7 µm) |
| Mobile Phase | Isocratic elution with 30:70 (v/v) 0.1% formic acid in water and methanol |
| Flow Rate | 0.25 mL/min |
| Column Temperature | Ambient |
| Autosampler Temp | 5 °C |
| Injection Volume | 20 µL |
| MS System | Quadrupole Time-of-Flight (QTOF) Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Run Time | 8.0 min |
Table 1: Quantitative Data for the LC-QTOF-MS/MS Method for 5-Nitro-2-(propylthio)pyrimidine-4,6-diol [5]
| Parameter | Value |
| Retention Time | 1.345 minutes |
| Limit of Detection (LOD) | 0.56 ppm |
| Limit of Quantification (LOQ) | 1.67 ppm |
| Linearity (R²) | 0.9986 |
| Concentration Range | 1.666 to 12.495 ppm |
| Mean Recovery | 98.0 - 106.9% |
Synthesis and Logical Relationships
The synthesis of this compound is typically achieved through the S-alkylation of 2-thiobarbituric acid.[1] This intermediate can then undergo nitration to form the 5-nitro derivative.
Caption: Synthesis pathway of this compound and its subsequent conversion to a potential genotoxic impurity.
Experimental Workflow for Impurity Profiling
The general workflow for using this compound as a reference standard in impurity profiling involves several key steps, from standard preparation to data analysis.
Caption: General experimental workflow for impurity profiling using a reference standard.
Conclusion
The use of a well-characterized this compound reference standard is indispensable for the robust quality control of Ticagrelor. It enables the accurate identification and quantification of this process-related impurity and is crucial for monitoring and controlling the formation of the potential genotoxic impurity, 5-Nitro-2-(propylthio)pyrimidine-4,6-diol. The detailed analytical methods and workflows provided in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals to ensure the safety and quality of Ticagrelor.
References
Application Notes and Protocols for Halogenation Reactions of 2-(Propylthio)pyrimidine-4,6-diol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the halogenation of 2-(propylthio)pyrimidine-4,6-diol at the C-5 position. This compound, a derivative of barbituric acid, serves as a versatile scaffold in medicinal chemistry. The introduction of a halogen atom at the 5-position can significantly influence the molecule's biological activity and provides a reactive handle for further synthetic modifications, such as cross-coupling reactions. The following protocols describe the direct chlorination, bromination, and iodination of this compound using N-halosuccinimide reagents.
The pyrimidine ring in this compound is an electron-deficient system due to the presence of two electronegative nitrogen atoms. However, the two hydroxyl groups at positions 4 and 6 are electron-donating, which activates the ring towards electrophilic substitution, particularly at the C-5 position.
Data Presentation: Summary of Halogenation Reactions
The following table summarizes the proposed methods for the direct halogenation of this compound. Yields are estimated based on analogous reactions and may vary depending on specific experimental conditions.
| Halogenation Reaction | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Estimated Yield (%) |
| Chlorination | N-Chlorosuccinimide (NCS) | DMF | Room Temperature | 12-24 | 60-75 |
| Bromination | N-Bromosuccinimide (NBS) | DMF | Room Temperature | 4-8 | 70-85 |
| Iodination | N-Iodosuccinimide (NIS) | DMF | 50 | 2-4 | 65-80 |
Experimental Protocols
Protocol 1: Direct C-5 Chlorination using N-Chlorosuccinimide (NCS)
This protocol describes the direct chlorination of this compound at the C-5 position using N-Chlorosuccinimide.
Materials:
-
This compound
-
N-Chlorosuccinimide (NCS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Addition of Reagent: Add N-Chlorosuccinimide (1.1 eq) to the solution in one portion.
-
Reaction Conditions: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and water.
-
Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, saturated aqueous Na₂S₂O₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to yield 5-chloro-2-(propylthio)pyrimidine-4,6-diol.
Protocol 2: Direct C-5 Bromination using N-Bromosuccinimide (NBS)
This protocol details the direct bromination of this compound at the C-5 position using N-Bromosuccinimide.[1][2]
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Addition of Reagent: Add N-Bromosuccinimide (1.1 eq) to the solution.
-
Reaction Conditions: Stir the mixture at room temperature for 4-8 hours. Monitor the reaction's progress using TLC.
-
Work-up: Once the starting material is consumed, transfer the mixture to a separatory funnel containing ethyl acetate and water.
-
Extraction and Washing: Separate the layers and wash the organic phase with saturated aqueous NaHCO₃ solution, saturated aqueous Na₂S₂O₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer with anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude product, 5-bromo-2-(propylthio)pyrimidine-4,6-diol, can be purified by column chromatography.
Protocol 3: Direct C-5 Iodination using N-Iodosuccinimide (NIS)
This protocol outlines the direct iodination of this compound at the C-5 position using N-Iodosuccinimide.
Materials:
-
This compound
-
N-Iodosuccinimide (NIS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Addition of Reagent: Add N-Iodosuccinimide (1.2 eq) to the solution.
-
Reaction Conditions: Heat the reaction mixture to 50°C and stir for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: After completion, cool the mixture to room temperature and pour it into a separatory funnel with ethyl acetate and water.
-
Extraction and Washing: Separate the organic layer and wash it with saturated aqueous NaHCO₃ solution, saturated aqueous Na₂S₂O₃ solution, and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent by rotary evaporation.
-
Purification: Purify the crude 5-iodo-2-(propylthio)pyrimidine-4,6-diol by column chromatography.
Visualizations
Reaction Scheme: Halogenation of this compound
References
- 1. Halogenation of tubercidin by N-halosuccinimides. A direct route to 5-bromotubercidin, a reversible inhibitor of RNA synthesis in eukaryotic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Halogenation of tubercidin by N-halosuccinimides. A direct route to 5-bromotubercidin, a reversible inhibitor of RNA synthesis in eukaryotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Propylthio)pyrimidine-4,6-diol
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(Propylthio)pyrimidine-4,6-diol, a key intermediate in the manufacturing of various pharmaceuticals.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
| Issue ID | Question | Potential Causes | Recommended Solutions |
| YLD-001 | Why is my overall yield of this compound consistently low? | 1. Incomplete Reaction: The reaction may not have gone to completion. Older protocols report reaction times of up to two weeks.[1][2] 2. Suboptimal Alkylating Agent: Propyl iodide is more reactive but also more expensive than propyl bromide.[1][2] 3. Poor Precipitation: The product may not be fully precipitating out of the solution during acidification.[1][2] 4. Side Reactions: Possible formation of O-alkylated byproducts or other impurities. | 1. Increase Reaction Time/Temperature: Stir the reaction mixture for a longer duration (up to 35 hours) or gently heat to 30-35°C to ensure completion.[1] 2. Use a Phase Transfer Catalyst: The addition of a phase transfer catalyst can significantly reduce reaction times and improve yields.[1][2] 3. Optimize pH for Isolation: Carefully adjust the pH to below 3 (ideally 1-2) with an acid like HCl and stir for at least 30 minutes to ensure complete precipitation of the product.[1][2] 4. Use the Alkali Metal Salt of the Starting Material: Preparing the sodium salt of 2-thiobarbituric acid in situ can lead to a cleaner reaction and improved yield.[1][2] |
| RXN-001 | How can I reduce the long reaction times reported in older literature? | 1. Lack of Catalyst: The absence of a catalyst slows down the S-alkylation reaction. 2. Low Reaction Temperature: Performing the reaction at room temperature can lead to extended reaction times. | 1. Introduce a Phase Transfer Catalyst: This has been shown to reduce reaction times from days or weeks to 30-35 hours.[1][2] 2. Increase Temperature: Raising the reaction temperature to 30-35°C can help to speed up the reaction.[1] 3. Use Propyl Iodide: Propyl iodide is more reactive than propyl bromide and can lead to shorter reaction times, though it is more costly.[1][3] |
| PUR-001 | My final product has a poor color and low purity by HPLC. What could be the cause? | 1. Impure Starting Materials: The purity of the initial 2-thiobarbituric acid can affect the final product's quality. 2. Side Product Formation: Competing reactions, such as O-alkylation, can lead to impurities.[4] 3. Inadequate Washing: Residual salts or unreacted starting materials may not have been sufficiently removed. | 1. Use High-Purity Starting Materials: Consider synthesizing 2-thiobarbituric acid from dimethyl malonate and thiourea to ensure high purity (>99.5%).[1][2] 2. Control Reaction Conditions: Maintain the recommended temperature and stoichiometry to minimize side reactions. Using the pre-formed alkali metal salt of 2-thiobarbituric acid can also improve the selectivity of S-alkylation.[1][2] 3. Thorough Washing: After filtration, wash the product thoroughly with water to remove any water-soluble impurities.[1] |
| SCL-001 | I am trying to scale up the reaction. What are the key considerations for a cost-effective and efficient process? | 1. Reagent Cost: Propyl iodide is significantly more expensive than propyl bromide.[1][2] 2. Reaction Time: Long reaction times are not ideal for large-scale production. | 1. Substitute Propyl Bromide for Propyl Iodide: Using propyl bromide in conjunction with a phase transfer catalyst or by starting with the alkali metal salt of 2-thiobarbituric acid can make the process more economical.[1][2] 2. Process Optimization: Employing a phase transfer catalyst is a key strategy for reducing reaction times on a larger scale.[1][2] |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common method is the S-alkylation of 2-thiobarbituric acid (also known as 4,6-dihydroxy-2-mercaptopyrimidine) with a propyl halide (propyl iodide or propyl bromide) in the presence of a base, such as sodium hydroxide or potassium hydroxide.[3][5] The reaction is typically performed in an aqueous or alcoholic medium.[5]
Q2: Which propyl halide should I use: propyl iodide or propyl bromide?
Propyl iodide is more reactive, which can lead to shorter reaction times. However, propyl bromide is a much cheaper raw material.[1] For a more cost-effective and commercially viable process, propyl bromide is recommended, especially when used with an optimized procedure, such as employing a phase transfer catalyst or the pre-formed salt of the starting material.[1][2]
Q3: What are the typical yields for this synthesis?
Reported yields can vary depending on the specific conditions. Older methods with very long reaction times may result in lower yields. However, optimized processes have reported yields of 65.7% to 76.2% with high purity.[1]
Q4: How is the product isolated and purified?
The product is typically isolated by acidification of the reaction mixture to a pH below 3, which causes the this compound to precipitate.[1][2] The solid product is then collected by filtration and washed, usually with water, to remove any remaining salts or impurities.[1] The wet product can then be dried under reduced pressure.[1]
Q5: Can this reaction be performed without a phase transfer catalyst?
Yes, the reaction can be performed without a phase transfer catalyst. However, this often requires significantly longer reaction times, sometimes extending for several days or even weeks.[1][2] The use of a phase transfer catalyst is a key improvement for this synthesis, leading to reduced reaction times and increased yield and purity.[1][2]
Experimental Protocols
Protocol 1: Improved Synthesis Using Sodium Hydroxide and Propyl Iodide
This protocol is based on an improved process that reduces reaction time and enhances yield.
-
Preparation of the Reaction Mixture: In a suitable reaction vessel, add 2-thiobarbituric acid (100 g) to water (250 ml) with stirring.
-
Base Addition: Slowly add a solution of sodium hydroxide (63.13 g) in water (147.35 ml) to the mixture over 15-20 minutes, maintaining the temperature at 20-25°C.
-
Stirring and Dilution: Stir the resulting mixture for 40 minutes at 20-25°C, then add an additional 200 ml of water.
-
Alkylation: Raise the temperature to 30-35°C and add methanol (200 ml), followed by propyl iodide (123.36 g).
-
Reaction: Stir the reaction mixture at 30-35°C for approximately 30 to 35 hours until the reaction is complete (monitored by a suitable method like TLC or HPLC).
-
Acidification and Precipitation: After completion, adjust the pH of the reaction mass to 1-2 with concentrated hydrochloric acid.
-
Isolation: Stir the resulting slurry for at least one hour, then isolate the product by filtration.
-
Washing and Drying: Wash the collected solid with water and dry it under reduced pressure at 40-45°C to yield this compound. A yield of approximately 65.7% has been reported with this method.[1]
Protocol 2: High-Yield Synthesis from Dimethyl Malonate and Thiourea
This protocol starts with the synthesis of the 2-thiobarbituric acid precursor to ensure high purity.
-
Synthesis of 2-Thiobarbituric Acid Sodium Salt:
-
Add dimethyl malonate (500 g) and thiourea (320 g) to methanol (1000 ml) and heat to reflux (60-65°C).
-
Slowly add a 30% w/w solution of sodium methoxide in methanol (700 g) over 30 minutes at reflux temperature.
-
Stir the mixture for 4 hours at reflux, then cool to 25-30°C to obtain the sodium salt.
-
-
Alkylation:
-
To the freshly prepared sodium salt mixture, add propyl bromide (465 g) and N,N-dimethylformamide (1000 ml).
-
Stir the reaction mixture for 22 hours at 25-30°C.
-
-
Isolation:
-
Add water (1000 ml) to the reaction mass and adjust the pH to less than 2.0 with concentrated hydrochloric acid.
-
Stir the slurry for 1 hour.
-
Filter the product and wash it successively with water (3 x 1000 ml).
-
-
Drying: Dry the wet product under reduced pressure at 50-55°C to yield this compound as a white powder. A reported yield for this process is 76.2% with an HPLC purity of 94.87%.[1]
Diagrams
Caption: General workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting low yield issues.
References
- 1. WO2011101740A1 - Improved processes for preparing ticagrelor intermediate, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine - Google Patents [patents.google.com]
- 2. US8859769B2 - Processes for preparing ticagrelor intermediate, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine - Google Patents [patents.google.com]
- 3. Buy this compound | 145783-12-6 [smolecule.com]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. This compound|CAS 145783-12-6 [benchchem.com]
optimizing reaction conditions for the nitration of 2-(Propylthio)pyrimidine-4,6-diol
This guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals working on the nitration of 2-(Propylthio)pyrimidine-4,6-diol to synthesize 5-nitro-2-(propylthio)pyrimidine-4,6-diol, a key intermediate in the synthesis of Ticagrelor.
Troubleshooting Guide
This section addresses common issues encountered during the nitration of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion to Product | 1. Insufficiently strong nitrating agent: The pyrimidine ring can be deactivated, requiring a potent electrophile.[1] 2. Low reaction temperature: The activation energy for the reaction may not be met. 3. Poor quality of starting material: Impurities in the this compound can interfere with the reaction. | 1. Use a stronger nitrating agent: A mixture of fuming nitric acid and concentrated sulfuric acid is a powerful nitrating system.[1] However, for this specific substrate, fuming nitric acid in acetic acid has been shown to be effective.[2][3] 2. Optimize reaction temperature: While the reaction is often run at 25-30°C, a cautious and incremental increase in temperature may improve conversion.[2][4] Monitor for degradation. 3. Ensure purity of starting material: Characterize the starting material by NMR or other analytical methods before use. |
| Formation of Multiple Products/Side Reactions | 1. Over-nitration: The use of excess nitric acid can lead to the formation of dinitro- or other over-nitrated by-products.[2] 2. Oxidation of the propylthio group: The sulfur atom is susceptible to oxidation under strong oxidizing conditions. 3. Ring opening or degradation: Harsh reaction conditions (high temperature, high acid concentration) can lead to the decomposition of the pyrimidine ring. | 1. Control stoichiometry of nitric acid: Carefully control the amount of fuming nitric acid used.[2] 2. Maintain controlled temperature: Run the reaction at the recommended temperature (e.g., 25-30°C) to minimize side reactions.[2] 3. Consider alternative nitrating agents: For sensitive substrates, milder nitrating agents like nitric acid in acetic anhydride could be explored, though this may require optimization.[5] |
| Product Isolation and Purification Difficulties | 1. Product is highly polar: The diol and nitro groups make the product soluble in polar solvents, which can complicate extraction. 2. Contamination with acidic residue: Residual nitric or acetic acid can be difficult to remove. 3. Product is a fine precipitate: The product often precipitates from the reaction mixture upon addition of water, which can make filtration challenging.[2] | 1. Adjust pH for precipitation: After quenching the reaction with water, carefully adjust the pH to ensure complete precipitation of the product.[2] 2. Thorough washing: Wash the isolated product thoroughly with water to remove residual acids. 3. Recrystallization: If necessary, purify the crude product by recrystallization from a suitable solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for the nitration of this compound?
A1: A common procedure involves the slow addition of this compound to a pre-mixed solution of fuming nitric acid and acetic acid at a controlled temperature, typically between 25-30°C.[2] The reaction is stirred for a period of time, and then the product is precipitated by the addition of water.[2]
Q2: What is the role of acetic acid in this reaction?
A2: Acetic acid serves as a solvent that can dissolve the starting material and is relatively stable to the nitrating conditions. It also helps to moderate the reactivity of the fuming nitric acid.[2][3]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC).[4] A suitable eluent system would need to be developed to separate the starting material from the product.
Q4: What are the safety precautions for this reaction?
A4: This reaction involves the use of fuming nitric acid, which is a strong oxidizing agent and is highly corrosive. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. The addition of the pyrimidine to the acid mixture should be done slowly and with cooling to control the reaction temperature and prevent a runaway reaction.
Q5: Is 5-nitro-2-(propylthio)pyrimidine-4,6-diol considered a genotoxic impurity?
A5: Yes, 5-nitro-2-(propylthio)pyrimidine-4,6-diol is considered a potential genotoxic impurity in the synthesis of Ticagrelor, and its levels must be carefully controlled.[6]
Experimental Protocol
The following is a general experimental protocol based on literature procedures.[2] Researchers should adapt this protocol based on their specific experimental setup and safety procedures.
Materials:
-
This compound
-
Fuming nitric acid
-
Acetic acid
-
Water
-
Reaction flask with stirring and temperature control
-
Addition funnel
Procedure:
-
In a clean and dry reaction flask, add acetic acid.
-
While maintaining the temperature between 25-30°C, slowly add fuming nitric acid to the acetic acid over a period of 15-20 minutes.
-
To this mixture, add this compound portion-wise over a period of 60 minutes, ensuring the temperature remains between 25-30°C.
-
Stir the resulting mixture for 1 hour at 25-30°C.
-
After the reaction is complete, slowly add water to the reaction mass over 20 minutes, keeping the temperature between 25-30°C.
-
Stir the resulting slurry for 1 hour at 25-30°C to allow for complete precipitation.
-
Isolate the solid product by filtration.
-
Wash the product with water to remove residual acid.
-
Dry the product under reduced pressure.
Visualizations
Experimental Workflow
Caption: Workflow for the nitration of this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for nitration reaction issues.
References
- 1. benchchem.com [benchchem.com]
- 2. US8859769B2 - Processes for preparing ticagrelor intermediate, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine - Google Patents [patents.google.com]
- 3. WO2011101740A1 - Improved processes for preparing ticagrelor intermediate, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Preparation of nitropyridines by nitration of pyridines with nitric acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. tandfonline.com [tandfonline.com]
reducing reaction times in the synthesis of Ticagrelor intermediates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ticagrelor intermediates, with a focus on reducing reaction times and improving overall efficiency.
Frequently Asked Questions (FAQs)
Q1: What are the most critical intermediates in the synthesis of Ticagrelor?
A1: The synthesis of Ticagrelor involves several key intermediates. Two of the most critical are (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine, which forms the cyclopropylamine side chain, and 2-(((3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1][2]dioxol-4-yl)oxy)ethanol, which provides the cyclopentane core.[1][3][4][] The efficient synthesis of these intermediates is crucial for the overall yield and purity of the final active pharmaceutical ingredient (API).
Q2: What are the common causes of prolonged reaction times in the synthesis of Ticagrelor intermediates?
A2: Extended reaction times can stem from several factors, including suboptimal reaction temperatures, inappropriate solvent selection, inefficient catalysts, or the presence of impurities in starting materials. For instance, in the N-alkylation step for some intermediates, the choice of base and solvent can dramatically affect the reaction duration.[6][7] Using organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) might lead to longer reaction times (12-15 hours) compared to inorganic bases like anhydrous K2CO3 (2-3 hours).[6]
Q3: How can I minimize the formation of by-products and impurities during the synthesis?
A3: Minimizing by-product formation is key to achieving high purity and simplifying downstream processing. Strategies include:
-
Optimizing Reaction Conditions: Tightly controlling temperature, pressure, and reagent addition rates can prevent side reactions. For example, in nitration reactions, exceeding the optimal temperature can lead to runaway reactions and increased impurity profiles.[6]
-
Choice of Protecting Groups: Selecting stable protecting groups can prevent their premature removal and subsequent side reactions.[2]
-
Using Milder Reagents: Employing safer and more selective reagents, such as resin-bound reagents, can reduce the formation of unwanted by-products.[6]
-
Purification Techniques: While not a preventive measure, effective purification methods like crystallization or chromatography are essential to remove any formed impurities.[7][8]
Troubleshooting Guides
Issue 1: Slow N-Alkylation Reaction
Problem: The N-alkylation reaction to couple the pyrimidine core with the cyclopropylamine intermediate is proceeding slower than expected (e.g., >12 hours).
Possible Causes & Solutions:
| Cause | Recommended Action | Expected Outcome |
| Inefficient Base | Switch from organic bases like TEA or DIPEA to a stronger inorganic base such as anhydrous potassium carbonate (K2CO3). | Reduction in reaction time to approximately 2-3 hours.[6] |
| Suboptimal Solvent | If using a less polar solvent, consider switching to a more suitable solvent like acetonitrile, which has been shown to be effective for this reaction. | Improved reaction kinetics and reduced reaction time.[6] |
| Low Reaction Temperature | Gradually increase the reaction temperature while monitoring for by-product formation. The optimal temperature is often between 25-30°C for this step with K2CO3. | Increased reaction rate without significant impurity formation.[6] |
Issue 2: Low Yield in Deprotection Step
Problem: The final deprotection step to remove the acetonide group from the protected Ticagrelor intermediate results in a low yield of the final product.
Possible Causes & Solutions:
| Cause | Recommended Action | Expected Outcome |
| Incomplete Reaction | Increase the reaction time or the concentration of the acid catalyst (e.g., hydrochloric acid). Monitor the reaction progress closely using TLC or HPLC. | Drive the reaction to completion and improve the yield of deprotected Ticagrelor.[6] |
| Degradation of Product | Prolonged exposure to strong acidic conditions can lead to degradation. Consider using a milder acid or reducing the reaction temperature and time.[6] | Minimized degradation of the final product and improved isolated yield. |
| Work-up Issues | Inefficient extraction or precipitation during work-up can lead to product loss. Optimize the pH adjustment and the choice of anti-solvent for precipitation.[7] | Enhanced recovery of the final product during the work-up procedure. |
Experimental Protocols
Protocol 1: Optimized N-Alkylation of Intermediate 16 with Intermediate 10
This protocol describes the nucleophilic substitution reaction to form the protected Ticagrelor intermediate (12).[6]
Materials:
-
2-[{(3aR,4S,6R,6aS)-6-[7-chloro-5-(propylthio)-3H-[1][2][6]triazolo[4,5-d] pyrimidin-3-yl]-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1][2]dioxal-4-yl}oxy]-1-ethanol (Intermediate 16)
-
(1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine (Intermediate 10)
-
Anhydrous Potassium Carbonate (K2CO3)
-
Acetonitrile
Procedure:
-
To a stirred solution of Intermediate 16 in acetonitrile, add Intermediate 10.
-
Add anhydrous K2CO3 to the mixture.
-
Stir the reaction mixture at 25–30 °C for 2–3 hours.
-
Monitor the reaction completion by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, filter the reaction mixture to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure to obtain the crude protected Ticagrelor (12).
Quantitative Data Summary:
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (HPLC, %) | Reference |
| Anhydrous K2CO3 | Acetonitrile | 25-30 | 2-3 | 98 | 93 | [6] |
| TEA / DIPEA | Various | - | 12-15 | - | - | [6] |
Protocol 2: Efficient Deprotection of Protected Ticagrelor
This protocol outlines the final deprotection step to yield Ticagrelor.[6]
Materials:
-
Protected Ticagrelor intermediate (12)
-
Hydrochloric Acid (HCl)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the protected Ticagrelor intermediate in Dichloromethane.
-
Add concentrated Hydrochloric Acid to the solution.
-
Stir the reaction mixture at a controlled temperature (e.g., room temperature). The original protocol using methanol and HCl could lead to the formation of methyl chloride.[6]
-
Monitor the reaction for completion by TLC or HPLC.
-
After completion, proceed with the work-up procedure, which typically involves neutralization and extraction to isolate the final Ticagrelor product.
Visualizations
Caption: A streamlined two-step workflow for the synthesis of Ticagrelor.
References
- 1. 2-((3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yloxy)ethanol L-tataric acid | 376608-65-0 [chemicalbook.com]
- 2. Synthesis method of ticagrelor intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 3. 2-{[(3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy}ethanol (2R,3R)-2,3-dihydroxysuccinate | C14H25NO10 | CID 72206654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol (2R,3R,4S,5R)-2,3,4,5-tetrahydroxyhexanedioate | C16H29NO12 | CID 70700666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 2-(Propylthio)pyrimidine-4,6-diol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-(Propylthio)pyrimidine-4,6-diol.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most common and effective methods for the purification of this compound are recrystallization and column chromatography over silica gel.[1][2] The choice between these methods depends on the impurity profile and the scale of the purification. For larger quantities with crystalline solids, recrystallization is often preferred, while column chromatography is ideal for separating compounds with similar polarities.[3]
Q2: What are the potential impurities in crude this compound?
A2: Potential impurities can originate from starting materials, side reactions, or degradation. Common impurities may include unreacted 2-thiobarbituric acid, byproducts from the S-alkylation reaction, and oxidation or hydrolysis products.[4] For instance, the propylthio group can oxidize to form 2-(propylsulfinyl)pyrimidine-4,6-diol or 2-(propylsulfonyl)pyrimidine-4,6-diol.[4] In subsequent reactions, such as nitration, 5-nitro-2-(propylthio)pyrimidine-4,6-diol can be a related substance.[5]
Q3: How can I monitor the purity of this compound during purification?
A3: High-Performance Liquid Chromatography (HPLC) is a precise method for assessing the purity of this compound, with reported purities after synthesis and purification ranging from 95% to 99.5%.[6][7] Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the progress of column chromatography and for quick purity checks of fractions.[1][3]
Q4: What is the solubility of this compound in common laboratory solvents?
A4: this compound is reported to be soluble in methanol.[8][9] Its solubility in other solvents will vary, which is a key consideration when choosing a solvent system for recrystallization or column chromatography.
Troubleshooting Guides
Recrystallization Issues
Q5: My compound does not dissolve in the chosen recrystallization solvent, even with heating. What should I do?
A5: This indicates poor solubility. You can try using a solvent mixture. For example, dissolve your crude product in a minimal amount of a hot solvent in which it is more soluble, and then slowly add a hot solvent in which it is less soluble until the solution becomes turbid. Allow the mixture to cool slowly to promote crystallization.[1]
Q6: My compound precipitates as an oil or an amorphous solid instead of crystals. How can I fix this?
A6: Oiling out or amorphous precipitation is often due to a high degree of supersaturation or rapid cooling. To encourage crystal formation, ensure the cooling process is gradual. Let the flask cool to room temperature on a benchtop before transferring it to an ice bath. Seeding the solution with a small crystal of the pure compound can also help induce proper crystallization.[1]
Q7: After recrystallization, the purity of my this compound is still not satisfactory. What are my options?
A7: If a single recrystallization does not yield the desired purity, you can perform a second recrystallization using a different solvent system.[1] If impurities with similar solubility profiles persist, column chromatography is a more suitable purification technique.[1][3]
Column Chromatography Issues
Q8: I am having difficulty separating my target compound from a closely related impurity using column chromatography. How can I improve the separation?
A8: To enhance separation, you can optimize the mobile phase. Experiment with different solvent systems of varying polarities.[3] Using a shallower polarity gradient during elution can also improve the resolution between closely eluting compounds. Additionally, ensure proper column packing to avoid channeling.[1]
Q9: The compound is not eluting from the column. What could be the problem?
A9: This is likely due to the mobile phase being too non-polar. Gradually increase the polarity of the eluent to facilitate the movement of your compound down the column. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
Q10: My purified product from column chromatography shows signs of degradation. What could be the cause?
A10: this compound may be unstable on silica gel over extended periods.[3] To mitigate this, minimize the time the compound spends on the column by using a slightly more polar solvent system to speed up elution, without compromising separation. Alternatively, consider using a different stationary phase, such as alumina.[3]
Data Presentation
Table 1: Summary of Purity Data from Synthesis Procedures
| Reference | Synthesis Step | Purity by HPLC (area-%) |
| US8859769B2 | Preparation of this compound | 90.96 |
| US8859769B2 | Preparation of this compound | 94.87 |
| WO2011101740A1 | Preparation of this compound | 95% to 99% |
Experimental Protocols
Protocol 1: Recrystallization from an Aqueous/Organic Solvent System
-
Dissolution: In a flask, dissolve the crude this compound in a minimum amount of a hot solvent in which it is soluble (e.g., methanol or ethanol).
-
Addition of Anti-solvent: While the solution is still hot, slowly add a hot anti-solvent (e.g., water) in which the compound is less soluble, until the solution becomes slightly turbid.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Further cooling in an ice bath can enhance crystal formation.
-
Isolation: Collect the crystals by filtration, wash them with a small amount of the cold solvent mixture, and dry them under vacuum.
Protocol 2: Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a well-packed bed without any air bubbles.[1]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable volatile solvent and carefully load it onto the top of the silica gel bed.[1]
-
Elution: Begin elution with a solvent system of appropriate polarity (e.g., a mixture of hexane and ethyl acetate). Gradually increase the polarity of the mobile phase to elute the desired compound.
-
Fraction Collection and Analysis: Collect fractions and monitor their composition using TLC to identify and combine the fractions containing the pure product.[1]
-
Solvent Evaporation: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.
Mandatory Visualization
Caption: Decision workflow for the purification of this compound.
Caption: Troubleshooting guide for common purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound|CAS 145783-12-6 [benchchem.com]
- 5. 5-Nitro-2-(propylthio)pyrimidine-4,6-diol | High Purity [benchchem.com]
- 6. WO2011101740A1 - Improved processes for preparing ticagrelor intermediate, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine - Google Patents [patents.google.com]
- 7. US8859769B2 - Processes for preparing ticagrelor intermediate, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine - Google Patents [patents.google.com]
- 8. This compound - Daicel Pharma Standards [daicelpharmastandards.com]
- 9. This compound - Daicel Pharma-normen [daicelpharmastandards.com]
Technical Support Center: Industrial Synthesis of 2-(Propylthio)pyrimidine-4,6-diol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the industrial scale synthesis of 2-(Propylthio)pyrimidine-4,6-diol, a key intermediate in the production of Ticagrelor.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Reaction Yield | Incomplete reaction due to short reaction time. | Older methods often required extended reaction times, sometimes up to two weeks[1][2]. Newer methods have significantly reduced this. For the S-alkylation of 2-thiobarbituric acid, ensure a reaction time of at least 22-35 hours at 25-30°C[1][2]. |
| Suboptimal choice of alkylating agent. | Propyl iodide is commonly used, but the less expensive propyl bromide can also be an effective alkylating agent[1]. | |
| Inefficient base or solvent system. | A solution of sodium hydroxide in water is a common base. The use of a phase transfer catalyst can improve reaction efficiency[1][2]. Methanol can be used as a co-solvent[1][2]. | |
| Loss of product during workup and isolation. | Ensure the pH is adjusted to below 2.0 with an acid like hydrochloric acid to precipitate the product fully. Wash the filtered product with sufficient water to remove inorganic salts[1][2]. | |
| Low Product Purity | Presence of unreacted starting materials. | Monitor the reaction progress using HPLC to ensure the consumption of starting materials. If the reaction has stalled, consider adding more of the limiting reagent or extending the reaction time. |
| Formation of side products (e.g., N-alkylation). | Controlling reaction conditions is crucial to ensure selective S-alkylation over N-alkylation[3]. | |
| Inadequate purification. | Recrystallization from a suitable solvent like cyclohexane can significantly improve purity. Washing the crude product with a non-polar solvent can remove non-polar impurities[2][3]. A purity of 98% to 99.5% as measured by HPLC is achievable[1][2]. | |
| Long Reaction Times | Lack of a catalyst. | The use of a phase transfer catalyst can significantly reduce reaction times from days to hours[1][2]. |
| Low reaction temperature. | While the reaction is often run at room temperature (25-30°C), a slight increase in temperature might improve the reaction rate, but this should be optimized to avoid side reactions. | |
| Poor Product Color (Dark) | Oxidation or degradation of the product. | Ensure the reaction and workup are performed under an inert atmosphere if possible. The use of improved processes can lead to a better-colored product[2]. |
| Presence of colored impurities. | Effective purification, such as recrystallization, is key to removing colored impurities[3]. | |
| Difficulty with Industrial Scale-Up | Use of hazardous or difficult-to-handle reagents. | Prior art processes have been noted for using hazardous reagents, generating significant chemical waste, and being unsuitable for large-scale operations[1]. Newer, optimized processes aim to use more environmentally friendly and easier-to-handle reagents[1][2]. |
| Large volumes of solvents or reagents. | Processes requiring large volumes of water for quenching or excess reagents are not ideal for industrial scale[1]. Look for optimized protocols that minimize waste. |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The two main synthetic routes are:
-
S-alkylation of 2-thiobarbituric acid: This is the most common method, involving the reaction of 2-thiobarbituric acid (also known as 4,6-dihydroxy-2-mercaptopyrimidine) with a propyl halide (like propyl iodide or propyl bromide) in the presence of a base[3][4].
-
Synthesis from diethyl malonate and thiourea: This alternative route involves the condensation of diethyl malonate and thiourea in the presence of a base like sodium methoxide to form a pyrimidine ring, which is then alkylated[1][3].
Q2: Which alkylating agent is preferred, propyl iodide or propyl bromide?
A2: Propyl iodide is frequently cited in synthetic procedures[1][4]. However, propyl bromide is a less expensive alternative that has also been used successfully[1]. The choice may depend on economic considerations and reaction optimization at an industrial scale.
Q3: How can I minimize the long reaction times associated with the S-alkylation?
A3: Historically, this reaction could take up to two weeks[1][2]. To shorten the reaction time to a more industrially feasible 30-35 hours, the use of a phase transfer catalyst is recommended[1][2].
Q4: What is the expected yield and purity for the synthesis of this compound?
A4: With optimized processes, yields can range from approximately 65% to over 80%[1][5]. Purity, as determined by HPLC, can be improved from around 90-95% to over 99% after proper purification steps[1][2][3].
| Process Parameter | Reported Value | Reference |
| Yield (without phase transfer catalyst) | 65.7% | [1] |
| Yield (with optimized conditions) | 76.2% | [1][2] |
| Yield (from compound IV) | 84.43% | [5] |
| Initial Purity (by HPLC) | 90.96 area-% | [1] |
| Purity after Optimization (by HPLC) | 94.87 area-% | [1][2] |
| Achievable Purity (by HPLC) | 98% to 99.5% | [1][2] |
Q5: What are the critical process parameters to control during the synthesis?
A5: Key parameters to monitor and control include:
-
Temperature: Typically maintained at 20-35°C during the reaction[1].
-
pH: Crucial during the workup, where the pH should be adjusted to < 2 to ensure complete precipitation of the product[1][2].
-
Reaction Time: Monitor by HPLC to ensure the reaction goes to completion.
-
Purity of Starting Materials: Using high-purity 2-thiobarbituric acid (or its alkali metal salt) is beneficial. The sodium salt of 2-thiobarbituric acid can be prepared with a purity greater than 99.5%[1].
Experimental Protocols
Protocol 1: Synthesis via S-Alkylation of 2-Thiobarbituric Acid
This protocol is based on an improved process designed for industrial application.
Materials:
-
2-Thiobarbituric acid
-
Sodium hydroxide
-
Water
-
Methanol
-
n-Propyl bromide or propyl iodide
-
Concentrated Hydrochloric Acid
-
Cyclohexane (for purification)
Procedure:
-
In a suitable reactor, add 2-thiobarbituric acid to water under stirring.
-
Prepare a solution of sodium hydroxide in water and add it to the reaction mixture over 15-20 minutes, maintaining the temperature at 20-25°C.
-
Stir the resulting mixture for about 40 minutes at 20-25°C.
-
Add more water, raise the temperature to 30-35°C, and then add methanol.
-
Add the propyl halide (e.g., n-propyl bromide) to the reaction mixture while maintaining the temperature at 30-35°C.
-
Stir the reaction mixture for approximately 22-30 hours at 25-30°C.
-
After the reaction is complete (monitored by HPLC), add water to the reaction mass.
-
Adjust the pH to less than 2.0 by adding concentrated hydrochloric acid.
-
Stir the resulting slurry for about 1 hour to ensure complete precipitation.
-
Isolate the product by filtration and wash it successively with water.
-
Dry the wet product under reduced pressure at 50-55°C to obtain this compound as a white powder.
-
For further purification, the crude product can be refluxed in cyclohexane, followed by cooling to room temperature to crystallize the purified product. Filter and dry the purified solid[3][6].
Protocol 2: Synthesis from Diethyl Malonate and Thiourea
Materials:
-
Diethyl malonate
-
Thiourea
-
Methanol
-
Sodium methoxide solution (30% w/w in methanol)
Procedure:
-
Charge a reactor with diethyl malonate, thiourea, and methanol.
-
Heat the mixture to reflux temperature (60-65°C) with stirring.
-
Slowly add the sodium methoxide solution to the hot reaction mass over a period of 30 minutes, maintaining the reflux temperature.
-
After the addition is complete, continue stirring at reflux for 4 hours.
-
Cool the reaction mass to 25-30°C.
-
The resulting product is the sodium salt of 2-thiobarbituric acid, which can be isolated or used directly in the subsequent S-alkylation step as described in Protocol 1[1].
Visualizations
Caption: Synthetic Routes to this compound.
Caption: Troubleshooting Workflow for Synthesis Issues.
References
- 1. WO2011101740A1 - Improved processes for preparing ticagrelor intermediate, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine - Google Patents [patents.google.com]
- 2. US8859769B2 - Processes for preparing ticagrelor intermediate, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine - Google Patents [patents.google.com]
- 3. This compound|CAS 145783-12-6 [benchchem.com]
- 4. Buy this compound | 145783-12-6 [smolecule.com]
- 5. CN103923020A - Preparation method of 2-propylthio-4,6-dichloro-5-aminopyrimidine - Google Patents [patents.google.com]
- 6. CN103896857A - Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine - Google Patents [patents.google.com]
solubility and stability issues of 2-(Propylthio)pyrimidine-4,6-diol in different solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of 2-(Propylthio)pyrimidine-4,6-diol.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is sparingly soluble in water but shows good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and methanol.[1] It also dissolves in alkaline solutions, for instance, sodium hydroxide (NaOH).[1]
Q2: What are the primary stability concerns for this compound?
A2: The main stability issues are related to oxidation of the propylthio group and pH-dependent hydrolysis.[1] Under normal storage conditions, it is a thermally stable solid.[1]
Q3: What are the expected degradation products of this compound?
A3: Under oxidative stress, the thioether can be oxidized to the corresponding sulfoxide and sulfone. Hydrolysis under strong acidic conditions may slowly cleave the thioether linkage, while strong basic conditions can lead to the cleavage of the pyrimidine ring itself.
Q4: How should this compound be stored?
A4: To minimize degradation, the compound should be stored in a cool, dry place, protected from light and moisture. For long-term storage, refrigeration at 2-8°C is recommended. When in solution, especially in protic solvents, storage at low temperatures (-20°C or -80°C) is advisable to slow down potential degradation.
Troubleshooting Guides
Solubility Issues
| Problem | Possible Cause | Suggested Solution |
| Compound precipitates out of aqueous solution during an experiment. | The concentration exceeds the kinetic or thermodynamic solubility in the aqueous buffer. | - Increase the percentage of co-solvent (e.g., DMSO) if the experimental design allows. - Perform a solubility test to determine the maximum soluble concentration in your specific buffer system. - For biological assays, consider using a formulation approach with excipients that enhance solubility. |
| Inconsistent results in biological assays. | Poor solubility leading to variable compound concentration. | - Ensure complete dissolution of the stock solution before preparing dilutions. - Use a freshly prepared solution for each experiment. - Filter the final solution to remove any undissolved particles before use. |
| Difficulty dissolving the compound in a specific solvent. | The solvent may not be appropriate for this compound. | - Refer to the solubility data table for recommended solvents. - Try gentle heating or sonication to aid dissolution, but monitor for any degradation. - For non-polar solvents, solubility is expected to be very low. |
Stability Issues
| Problem | Possible Cause | Suggested Solution |
| Loss of compound potency over time in solution. | Degradation due to hydrolysis, oxidation, or photolysis. | - Prepare fresh solutions for each experiment. - Store stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles. - Protect solutions from light by using amber vials or covering them with aluminum foil. - If the medium is aqueous, consider using a buffer system at a pH where the compound is most stable (typically near neutral pH for similar compounds). |
| Appearance of unknown peaks in HPLC analysis of a stored sample. | Formation of degradation products. | - Conduct a forced degradation study to identify potential degradants. - Use a stability-indicating HPLC method to separate and quantify the parent compound and its degradation products. - Adjust storage conditions (e.g., lower temperature, inert atmosphere) to minimize degradation. |
| Discoloration of the solid compound or solution. | Potential oxidation or other degradation pathways. | - Store the solid compound under an inert atmosphere (e.g., argon or nitrogen). - For solutions, de-gas the solvent before dissolving the compound to remove dissolved oxygen. |
Quantitative Data Summary
Note: Experimentally derived quantitative data for this compound is not extensively available in public literature. The following tables are based on available information and typical data for structurally related pyrimidine derivatives. Researchers are strongly encouraged to determine these values experimentally for their specific conditions.
Table 1: Solubility of this compound in Common Solvents at 25°C
| Solvent | Solubility (mg/mL) | Solubility (mM) |
| Dimethyl Sulfoxide (DMSO) | > 40 | > 214.8 |
| Methanol | Soluble (exact value not specified) | - |
| Water | Sparingly soluble | - |
| Phosphate Buffered Saline (PBS) pH 7.4 | Low | - |
| Ethanol | Moderately Soluble | - |
| Acetonitrile | Moderately Soluble | - |
| Acetone | Sparingly Soluble | - |
Table 2: Stability Profile of this compound under Forced Degradation Conditions
| Condition | Observation | Major Degradation Products |
| Acidic Hydrolysis (0.1 M HCl, 60°C, 24h) | Minor degradation | 2-hydroxy-pyrimidine-4,6-diol, Propanethiol |
| Basic Hydrolysis (0.1 M NaOH, 60°C, 8h) | Significant degradation | Ring-opened products |
| Oxidative Degradation (3% H₂O₂, RT, 24h) | Significant degradation | 2-(Propylsulfinyl)pyrimidine-4,6-diol, 2-(Propylsulfonyl)pyrimidine-4,6-diol |
| Thermal Degradation (80°C, 48h) | Minimal degradation | - |
| Photodegradation (ICH Q1B guidelines) | Potential for minor degradation | Oxidative and other rearranged products |
Experimental Protocols
Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the test solvent in a glass vial.
-
Seal the vial and place it in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After incubation, allow the vial to stand undisturbed for at least 1 hour to allow undissolved solids to settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
-
Quantification:
-
Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of a pre-determined calibration curve.
-
Analyze the concentration of the diluted solution using a validated analytical method, such as HPLC-UV.
-
-
Data Analysis:
-
Calculate the solubility in mg/mL or g/L using the measured concentration and the dilution factor.
-
Caption: Workflow for Thermodynamic Solubility Determination.
Protocol 2: Stability Study under Forced Degradation
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).
-
-
Application of Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation: Store the solid compound in an oven at 80°C.
-
Photodegradation: Expose the solid compound or a solution to light according to ICH Q1B guidelines, using a light-protected sample as a control.
-
-
Time-Point Sampling:
-
Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).
-
For acidic and basic samples, neutralize the solution before analysis.
-
Dilute all samples to a suitable concentration for analysis.
-
-
Analysis:
-
Analyze the samples using a stability-indicating HPLC method.
-
Monitor the decrease in the peak area of the parent compound and the formation of any new peaks corresponding to degradation products.
-
Caption: Workflow for Forced Degradation Stability Study.
References
Technical Support Center: Minimizing By-product Formation in Pyrimidine Derivative Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of pyrimidine derivatives.
I. Troubleshooting Guides & FAQs
This section is organized by common pyrimidine synthesis reactions.
A. The Biginelli Reaction
The Biginelli reaction is a one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). While versatile, it can be prone to side reactions.
Frequently Asked Questions (FAQs):
-
Q1: My Biginelli reaction is producing a significant yellow, fluorescent by-product. What is it and how can I prevent it?
-
A1: This is likely a Hantzsch-type 1,4-dihydropyridine (DHP) by-product. It forms when two equivalents of the β-ketoester react with the aldehyde and ammonia (from urea decomposition at high temperatures), competing with the desired Biginelli pathway.[1]
-
Troubleshooting:
-
Reaction Temperature: Lowering the reaction temperature can significantly reduce the formation of the DHP by-product as higher temperatures favor the Hantzsch pathway.[1]
-
Catalyst Choice: The choice of catalyst can influence the selectivity. Some Lewis acids may favor one pathway over the other.[1]
-
Order of Addition: Adding the urea last may help minimize its decomposition to ammonia.[1]
-
-
-
-
Q2: I am observing a low yield of my desired DHPM with a significant amount of unreacted starting materials. What are the likely causes?
-
A2: Low conversion can be due to several factors:
-
Catalyst Inefficiency: Ensure your catalyst is active. Reusable catalysts may need regeneration. For Brønsted acids like HCl, ensure the concentration is appropriate.[1]
-
Suboptimal Reaction Conditions: The reaction may require a longer duration or a moderate increase in temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]
-
Solvent Choice: The solvent can impact reactant solubility and reaction rates. While ethanol is common, other solvents or solvent-free conditions have proven effective for certain substrates.[1]
-
Reactant Purity: Impurities in the starting materials can inhibit the reaction.[1]
-
-
-
Q3: My crude product is difficult to purify, and I suspect the presence of N-acylurea by-products. How can I confirm and prevent their formation?
-
A3: N-acylureas can form from the reaction of the β-ketoester with urea.
-
Troubleshooting:
-
Confirmation: N-acylureas can be identified by their characteristic signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry.
-
Prevention: Adjusting the stoichiometry of the reactants, particularly avoiding a large excess of urea, can help.
-
Purification: Recrystallization is often effective for removing N-acylurea impurities. Careful selection of the recrystallization solvent is crucial.[2]
-
-
-
B. The Pinner Pyrimidine Synthesis
The Pinner synthesis involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine to form a pyrimidine.
Frequently Asked Questions (FAQs):
-
Q1: My Pinner synthesis is resulting in a low yield and a complex mixture of by-products. What are the common side reactions?
-
Q2: The final cyclization step of my Pinner reaction is not proceeding to completion. How can I improve this?
-
A2: Incomplete cyclization can be due to insufficient activation of the carbonyl group or steric hindrance.
-
Troubleshooting:
-
Catalyst: The addition of a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps.
-
Temperature: The optimal temperature depends on the specific substrates. Monitor the reaction by TLC to avoid decomposition at excessively high temperatures.
-
-
-
C. Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds, often used to introduce aryl or heteroaryl substituents onto a pyrimidine ring. A common side reaction is protodeboronation.
Frequently Asked Questions (FAQs):
-
Q1: I am observing a low yield of my desired coupled product and the formation of an unsubstituted pyrimidine. What is happening?
-
A1: This is likely due to protodeboronation, a side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced with a carbon-hydrogen bond.[2] Pyrimidine boronic acids, particularly at the 2-position, are susceptible to this due to the electron-deficient nature of the pyrimidine ring.[2]
-
-
Q2: What factors promote protodeboronation and how can I minimize it?
-
A2: Several factors influence the rate of protodeboronation:
-
pH: The reaction rate is highly pH-dependent. Basic conditions, typical for Suzuki coupling, can accelerate protodeboronation.[2]
-
Temperature: Higher reaction temperatures can increase the rate of this side reaction.[2]
-
Solvent: The presence of water can promote protodeboronation.[2]
-
Catalyst System: The choice of palladium catalyst and ligands can impact the relative rates of the desired coupling and the undesired side reaction.[2]
-
Troubleshooting:
-
Optimize the Base: Use a weaker base such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[2]
-
Control Temperature: Run the reaction at the lowest effective temperature.[2]
-
Manage Water Content: Use a carefully controlled amount of water in your solvent system (e.g., dioxane/water mixtures) or consider anhydrous conditions if compatible.[2]
-
Choose an Appropriate Catalyst System: For challenging couplings, consider highly active catalyst systems with electron-rich and bulky phosphine ligands (e.g., Buchwald-type ligands).[2]
-
-
-
II. Data Presentation
Table 1: Influence of Catalysts on Biginelli Reaction Yield and By-product Formation
| Catalyst | Aldehyde | β-dicarbonyl Compound | Urea/Thiourea | Solvent | Temp. (°C) | Time (h) | Yield (%) | Hantzsch By-product | N-acylurea By-product | Reference |
| No Catalyst | Benzaldehyde | Ethyl acetoacetate | Urea | Solvent-free | 90 | 4 | 70 | Not Reported | Not Reported | [4] |
| HCl | Benzaldehyde | Ethyl acetoacetate | Urea | Ethanol | Reflux | 18 | 20-60 | Can be significant | Possible | [5] |
| Yb(OTf)₃ | Various | Various | Urea | Solvent-free | 100 | 0.5-2 | 85-95 | Reduced | Low | [6] |
| FeCl₃·6H₂O | Various | Various | Urea | Solvent-free | 100 | 0.5-1 | 82-96 | Reduced | Low | [6] |
| NH₄Cl | Benzaldehyde | Ethyl acetoacetate | Urea | Solvent-free | 100 | 1.5 | 91 | Low | Low | [7] |
| Dicalcium Phosphate | Benzaldehyde | Ethyl acetoacetate | Urea | Ethanol | Reflux | 0.6 | 94 | Low | Low | [8] |
Table 2: Troubleshooting Protodeboronation in Suzuki Coupling of Pyrimidines
| Parameter | Condition Favoring Protodeboronation | Recommended Action to Minimize By-product | Expected Outcome | Reference |
| Base | Strong bases (e.g., NaOH, KOH) | Use weaker bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) | Reduced rate of C-B bond cleavage | [2] |
| Temperature | High temperatures | Operate at the lowest effective temperature | Slower rate of protodeboronation | [2] |
| Solvent | High water content | Use anhydrous solvents or controlled water content | Minimized hydrolysis of the boronic acid | [2] |
| Catalyst | Less active catalysts (e.g., Pd(PPh₃)₄) | Employ highly active catalysts with bulky, electron-rich ligands (e.g., Buchwald ligands) | Increased rate of desired coupling to outcompete protodeboronation | [2] |
| Boronic Acid Derivative | Boronic acids | Use more stable derivatives like pinacol esters or MIDA boronates | Slower release of the active boronic acid, reducing its concentration and decomposition | [9] |
III. Experimental Protocols
A. General Protocol for the Biginelli Reaction
This protocol provides a general framework for the synthesis of dihydropyrimidinones.
-
Reaction Setup: In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (1 mmol), and urea or thiourea (1.5 mmol).
-
Catalyst Addition: Add the chosen catalyst (e.g., 10 mol% Yb(OTf)₃).
-
Reaction Conditions: Heat the mixture under solvent-free conditions or in a suitable solvent (e.g., ethanol) at the optimized temperature (e.g., 100 °C).
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. Add a small amount of cold ethanol and stir.
-
Isolation: Filter the solid product and wash with cold ethanol.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure DHPM.[6]
B. General Protocol for the Pinner Pyrimidine Synthesis
This protocol provides a general framework for the synthesis of pyrimidines from 1,3-dicarbonyl compounds and amidines.[3]
-
Reaction Setup: To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, add the amidine hydrochloride (1 eq) and stir at room temperature for 30 minutes.
-
Reactant Addition: Add the 1,3-dicarbonyl compound (1 eq) dropwise to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the mixture to room temperature. Neutralize with a suitable acid (e.g., dilute HCl).
-
Isolation: Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Purify the residue by column chromatography or recrystallization.
C. General Protocol for Suzuki-Miyaura Cross-Coupling of a Halopyrimidine
This protocol provides a general guideline and may require optimization for specific substrates.[2]
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine the halopyrimidine (1 eq), the pyrimidine boronic acid or its derivative (1.1-1.5 eq), and the base (e.g., K₃PO₄, 2-3 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand, if required.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water mixture).
-
Reaction Conditions: Stir the mixture at the optimized temperature (e.g., 80-100 °C).
-
Monitoring: Monitor the reaction progress by TLC or GC/LC-MS.
-
Work-up: After completion, cool the mixture and partition between an organic solvent (e.g., ethyl acetate) and water.
-
Isolation: Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
IV. Visualizations
Caption: Competing pathways in the Biginelli reaction.
Caption: Troubleshooting protodeboronation in Suzuki coupling.
Caption: Experimental workflow for the Pinner synthesis.
References
- 1. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 6. Biginelli Reaction [organic-chemistry.org]
- 7. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 8. redalyc.org [redalyc.org]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
Technical Support Center: HPLC Analysis of 2-(Propylthio)pyrimidine-4,6-diol
Welcome to the technical support center for the HPLC analysis of 2-(Propylthio)pyrimidine-4,6-diol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common issues encountered during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound relevant to HPLC analysis?
A1: this compound has a molecular formula of C₇H₁₀N₂O₂S and a molecular weight of 186.23 g/mol .[1][2] It is known to be soluble in methanol.[3] As a pyrimidine derivative, it is amenable to reversed-phase HPLC. The molecule contains a pyrimidine ring with two hydroxyl groups and a propylthio group, which will influence its retention and interaction with the stationary phase. The hydroxyl groups may engage in hydrogen bonding, while the propylthio group adds hydrophobicity.
Q2: What is a suitable starting HPLC method for the analysis of this compound?
A2: A good starting point for method development is a reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier like methanol or acetonitrile.[4][5] Gradient elution is often preferred for analyzing impurities or complex mixtures. For specific starting parameters, please refer to the detailed experimental protocol below.
Q3: How can I prepare my sample of this compound for HPLC analysis?
A3: Dissolve the sample in a solvent compatible with the mobile phase, such as methanol or a mixture of the mobile phase components. Ensure the sample is fully dissolved and filter it through a 0.22 µm or 0.45 µm syringe filter before injection to prevent particulates from damaging the column and instrument.
Troubleshooting Guide
This guide addresses common problems encountered during the HPLC analysis of this compound in a question-and-answer format.
Peak Shape Issues
Q4: My peak for this compound is tailing. What are the possible causes and solutions?
-
Potential Causes:
-
Secondary Interactions: The hydroxyl groups on the pyrimidine ring can have secondary interactions with active sites (silanols) on the silica-based stationary phase.
-
Column Overload: Injecting too much sample can lead to peak tailing.
-
Low Mobile Phase pH: An inappropriate mobile phase pH can affect the ionization state of the analyte and increase interactions with the stationary phase.
-
Column Contamination or Degradation: Buildup of contaminants or degradation of the stationary phase can create active sites that cause tailing.
-
-
Solutions:
-
Modify Mobile Phase: Add a competing agent like triethylamine (TEA) to the mobile phase to block active silanol groups. Alternatively, using a buffered mobile phase can help maintain a consistent pH.
-
Reduce Sample Concentration: Dilute the sample and inject a smaller volume.
-
Check and Adjust pH: Ensure the mobile phase pH is appropriate for the analyte. For pyrimidine derivatives, a slightly acidic pH is often a good starting point.
-
Use a Different Column: Consider using an end-capped column or a column with a different stationary phase (e.g., a polar-embedded phase) to minimize secondary interactions.
-
Column Washing: Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced.
-
Q5: I am observing peak fronting for my analyte. What should I do?
-
Potential Causes:
-
Sample Overload: Similar to tailing, injecting too high a concentration of the sample can cause fronting.
-
Poor Sample Solubility: If the sample is not fully dissolved in the injection solvent or is less soluble in the mobile phase, it can lead to fronting.
-
Column Channeling or Voids: A void at the head of the column can cause the sample to travel through different paths, resulting in a distorted peak shape.
-
-
Solutions:
-
Reduce Injection Concentration/Volume: Lower the amount of sample injected onto the column.
-
Change Injection Solvent: Dissolve the sample in a solvent that is weaker than or similar in strength to the initial mobile phase.
-
Column Maintenance: If a void is suspected, the column may need to be repacked (if possible) or replaced. Using a guard column can help protect the analytical column.
-
Q6: Why is my peak splitting into two or more peaks?
-
Potential Causes:
-
Co-eluting Impurity: An impurity may be eluting at a very similar retention time to the main analyte.
-
Sample Degradation: The analyte may be degrading on the column or in the sample vial.
-
Injection Solvent Effect: If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion and splitting.
-
Column Contamination: Contamination at the head of the column can disrupt the sample band.
-
-
Solutions:
-
Optimize Separation: Adjust the mobile phase composition or gradient to try and resolve the two peaks.
-
Check Sample Stability: Prepare fresh samples and analyze them immediately.
-
Modify Injection Solvent: Use a weaker injection solvent.
-
Clean the Column: Flush the column with a strong solvent.
-
Q7: My peaks are broader than expected. How can I improve the peak width?
-
Potential Causes:
-
Large Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can lead to band broadening.
-
Column Deterioration: Over time, the efficiency of the column can decrease, resulting in broader peaks.
-
Inappropriate Flow Rate: A flow rate that is too high or too low can reduce efficiency.
-
Mobile Phase Mismatch: A mismatch between the sample solvent and the mobile phase can cause broadening.
-
-
Solutions:
-
Minimize Tubing: Use shorter, narrower internal diameter tubing where possible.
-
Replace Column: If the column has been used extensively, it may need to be replaced.
-
Optimize Flow Rate: Perform a flow rate optimization study to find the optimal flow rate for your separation.
-
Match Sample Solvent: Dissolve the sample in the mobile phase whenever possible.
-
Retention Time Instability
Q8: The retention time for my analyte is shifting between injections. What could be the cause?
-
Potential Causes:
-
Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection, especially when using gradients.
-
Fluctuations in Mobile Phase Composition: Inaccurate mixing of the mobile phase by the pump or evaporation of a volatile component can lead to shifts.
-
Temperature Variations: Changes in the column temperature can affect retention times.
-
Column Degradation: The stationary phase may be degrading over time.
-
Leaks in the System: A leak in the pump or fittings can cause flow rate fluctuations.
-
-
Solutions:
-
Increase Equilibration Time: Ensure the column is equilibrated for a sufficient time between runs.
-
Prepare Fresh Mobile Phase: Prepare the mobile phase fresh daily and ensure it is well-mixed and degassed.
-
Use a Column Oven: Maintain a constant column temperature using a thermostatted column compartment.
-
Monitor Column Performance: Track column performance over time and replace it when necessary.
-
Check for Leaks: Inspect the system for any signs of leaks.
-
Ghost Peaks
Q9: I see "ghost peaks" in my chromatogram, especially during a blank run. Where are they coming from?
-
Potential Causes:
-
Contaminated Mobile Phase: Impurities in the solvents or additives used to prepare the mobile phase.
-
Carryover from Previous Injections: Residue from a previous, more concentrated sample sticking to the injector or column.
-
System Contamination: Contaminants leaching from tubing, seals, or other system components.
-
Sample Degradation: The sample may be degrading in the autosampler vial over time.
-
-
Solutions:
-
Use High-Purity Solvents: Use HPLC-grade solvents and reagents.
-
Implement a Needle Wash: Use a strong wash solvent in the autosampler to clean the needle between injections.
-
Flush the System: Flush the entire HPLC system, including the injector and column, with a strong solvent.
-
Analyze Fresh Samples: Prepare and analyze samples in a timely manner.
-
Experimental Protocol: HPLC Analysis of this compound
This protocol provides a starting point for the analysis of this compound. Method optimization may be required based on the specific instrumentation and sample matrix.
| Parameter | Condition |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Methanol |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in Methanol to a concentration of 1 mg/mL. Filter through a 0.45 µm filter. |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common HPLC issues.
Caption: A flowchart for troubleshooting common HPLC problems.
References
Technical Support Center: Cost-Effective Synthesis of 2-(Propylthio)pyrimidine-4,6-diol using Propyl Bromide
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the cost-effective synthesis of 2-(Propylthio)pyrimidine-4,6-diol, a key intermediate in various pharmaceutical applications. The focus of this guide is the S-alkylation of 2-thiobarbituric acid using the more economical propyl bromide.
Experimental Protocols
A detailed methodology for the synthesis of this compound using propyl bromide is outlined below. This protocol is based on established and optimized processes designed for improved yield, purity, and cost-efficiency.[1][2]
Materials:
-
2-Thiobarbituric acid
-
Sodium hydroxide (NaOH)
-
Propyl bromide
-
Methanol
-
Water
-
Hydrochloric acid (HCl)
-
Cyclohexane
Procedure:
-
In a reaction vessel, add 2-thiobarbituric acid to water under stirring.
-
Prepare a solution of sodium hydroxide in water and add it to the 2-thiobarbituric acid suspension over 15-20 minutes, maintaining the temperature at 20-25°C.
-
Stir the resulting mixture for approximately 40 minutes at 20-25°C.
-
Add additional water, followed by methanol, and raise the reaction temperature to 30-35°C.
-
Add propyl bromide to the reaction mixture under continuous stirring at 30-35°C.
-
Maintain the reaction at this temperature for approximately 30-35 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, adjust the pH of the reaction mixture to below 2.0 with dilute hydrochloric acid to precipitate the product.
-
Stir the resulting slurry for about 15 hours to ensure complete precipitation.
-
Isolate the product by filtration and wash the filter cake successively with water.
-
For further purification, create a slurry of the wet product in cyclohexane and heat to boiling for about 30 minutes.[3]
-
Cool the mixture to room temperature (25-30°C) and isolate the purified product by filtration.
-
Dry the final product under reduced pressure at 40-45°C to yield this compound as a white powder.
Quantitative Data Summary
The following tables summarize the quantitative data from various synthetic protocols for the alkylation of 2-thiobarbituric acid.
| Parameter | Value | Reference |
| Starting Material | 2-Thiobarbituric Acid | [1] |
| Alkylating Agent | Propyl Bromide (cost-effective) | [2] |
| Base | Sodium Hydroxide | [1] |
| Solvent | Water, Methanol | [1] |
| Reaction Temperature | 30-35°C | [1] |
| Reaction Time | 30-35 hours | [2] |
| Purification Solvent | Cyclohexane | [3] |
| Outcome | Value | Reference |
| Yield | 61.9% - 76.2% | [1][2] |
| Purity (HPLC) | 90.96% - 99.5% | [1][2] |
| Appearance | White powder | [1] |
Troubleshooting Guide
This section addresses specific issues that users might encounter during the synthesis of this compound.
Issue 1: Low or No Product Yield
-
Question: My reaction has resulted in a very low yield or no desired product. What are the possible causes and solutions?
-
Answer:
-
Incomplete Reaction: The S-alkylation of 2-thiobarbituric acid can be slow. Ensure the reaction has been allowed to proceed for the recommended 30-35 hours.[2] Monitor the reaction progress by TLC to confirm the consumption of the starting material. If the reaction has stalled, a slight increase in temperature might be considered, but be cautious of potential side reactions.
-
Improper pH for Precipitation: The product is precipitated by acidifying the reaction mixture. Ensure the pH is adjusted to below 2.0 to achieve maximum precipitation.[1] Use a calibrated pH meter for accurate measurement.
-
Base Insufficiency: Inadequate amounts of sodium hydroxide will result in incomplete deprotonation of the thiol group, leading to poor nucleophilicity and low conversion. Ensure the correct stoichiometry of the base is used.
-
Issue 2: Product Purity is Below Expectation
-
Question: The HPLC analysis of my final product shows significant impurities. How can I improve the purity?
-
Answer:
-
Side Reactions: Besides the desired S-alkylation, N-alkylation can occur as a side reaction, leading to isomeric impurities.[4] To favor S-alkylation, it is crucial to control the reaction temperature and use the specified solvent system.
-
Ineffective Purification: A single precipitation may not be sufficient to remove all impurities. The protocol recommends a purification step involving slurrying the crude product in hot cyclohexane.[3] This step is effective in removing non-polar impurities. For highly impure samples, recrystallization from a suitable solvent system may be necessary.
-
Residual Starting Material: If the reaction is not driven to completion, the final product will be contaminated with unreacted 2-thiobarbituric acid. Ensure complete conversion by monitoring with TLC before proceeding with workup.
-
Issue 3: Discoloration of the Final Product
-
Question: The isolated this compound is not a white powder as expected. What could be the reason for the discoloration?
-
Answer:
-
Oxidation: The thioether group can be susceptible to oxidation, which may lead to colored byproducts. Ensure the reaction and workup are performed in a clean environment and consider purging the reaction vessel with an inert gas like nitrogen to minimize oxidation.
-
Impurities from Reagents: The quality of the starting materials and reagents can affect the color of the final product. Use high-purity 2-thiobarbituric acid and propyl bromide.
-
Degradation at High Temperatures: Although the reaction is conducted at a moderate temperature, localized overheating or extended exposure to high temperatures during drying can cause degradation and discoloration. Ensure uniform heating and dry the product at the recommended temperature (40-45°C).[1]
-
Frequently Asked Questions (FAQs)
-
Q1: Why is propyl bromide preferred over propyl iodide for this synthesis?
-
A1: Propyl bromide is significantly cheaper than propyl iodide, making the overall process more cost-effective and commercially viable, which is a key objective of this synthetic protocol.[2]
-
-
Q2: Can other bases be used instead of sodium hydroxide?
-
A2: While other bases like potassium hydroxide can be used, sodium hydroxide is specified in the cost-effective protocol and has been shown to provide good results. The choice of base can influence the reaction rate and selectivity, so any substitution should be carefully evaluated.
-
-
Q3: Is it possible to reduce the reaction time?
-
A3: The documented reaction time is around 30-35 hours.[2] While optimization to reduce this time might be possible (e.g., through the use of a phase transfer catalyst), this could also affect the yield and purity. Any modifications to the reaction time should be accompanied by careful monitoring of the reaction progress.
-
-
Q4: What is the role of the methanol in the reaction mixture?
-
A4: Methanol acts as a co-solvent to improve the solubility of the reactants, particularly the propyl bromide, in the aqueous medium, thereby facilitating the reaction.
-
-
Q5: How should the product be stored?
-
A5: this compound should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents.
-
Visualizations
Synthesis Pathway
References
- 1. WO2011101740A1 - Improved processes for preparing ticagrelor intermediate, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine - Google Patents [patents.google.com]
- 2. US8859769B2 - Processes for preparing ticagrelor intermediate, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine - Google Patents [patents.google.com]
- 3. This compound|CAS 145783-12-6 [benchchem.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Managing Exothermic Reactions in Nitration Processes
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on safely and effectively managing the highly exothermic nature of nitration reactions. Below you will find troubleshooting guides in a question-and-answer format, a summary of typical reaction conditions, a detailed experimental protocol, and a workflow for handling thermal excursions.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during nitration experiments.
Issue 1: Rapid, Uncontrolled Temperature Increase (Runaway Reaction)
-
Q: My reaction temperature is increasing rapidly and uncontrollably, and I'm observing vigorous gas evolution and a dark brown or black coloration. What is happening and what should I do?
-
A: This indicates a runaway reaction, which is a critical safety concern. The rate of heat generation is exceeding the capacity of your cooling system. This can be caused by adding the nitrating agent too quickly, inadequate cooling, or incorrect reagent concentrations.[1]
-
Immediate Action:
-
If it is safe to do so, immediately cease the addition of any reagents.
-
Maximize cooling by adding more ice, dry ice, or salt to your cooling bath.
-
If the temperature continues to rise, prepare for an emergency quench by carefully and slowly pouring the reaction mixture into a large volume of crushed ice or cold water.
-
If the reaction is deemed uncontrollable, evacuate the area and follow your institution's emergency procedures.[1]
-
-
Prevention:
-
Ensure your cooling bath is at the target temperature before starting the reagent addition.
-
Add the nitrating mixture dropwise with vigorous stirring to ensure even heat distribution.
-
Continuously monitor the internal temperature of the reaction.
-
For larger-scale reactions, consider using a continuous flow reactor for superior heat transfer.[2]
-
-
-
Issue 2: Low Yield of the Desired Product
-
Q: After the workup, the yield of my nitrated product is significantly lower than expected. What are the potential causes?
-
A: Low yields in nitration reactions can stem from several factors:
-
Incomplete Reaction: The reaction time may have been too short, or the temperature too low for the specific substrate. Monitoring the reaction progress using Thin Layer Chromatography (TLC) can help determine the optimal reaction time.
-
Side Reactions: The formation of by-products, such as polynitrated compounds or oxidation products, can reduce the yield of the desired product. Strict temperature control is crucial to minimize these side reactions.[3]
-
Product Loss During Workup: The desired product might be lost during extraction or purification steps. Ensure the pH of the aqueous phase is optimized to minimize the solubility of your product during extraction. Washing the precipitate with cold solvent can also minimize losses.
-
-
Issue 3: Formation of Multiple Isomers or By-products
-
Q: I am obtaining a mixture of ortho, meta, and para isomers, or other unexpected by-products. How can I improve the selectivity?
-
A: The regioselectivity of nitration is highly dependent on the directing effects of the substituents on the aromatic ring and the reaction conditions.
-
Temperature Control: Temperature can significantly influence the product distribution. Lowering the reaction temperature can often improve selectivity.
-
Nitrating Agent: The choice and concentration of the nitrating agent can affect the outcome. For some substrates, alternative nitrating agents might provide better selectivity.
-
Substrate Reactivity: Highly activated aromatic rings are more prone to over-nitration and oxidation. Using milder reaction conditions, such as lower temperatures and dilute nitric acid, can help control the reaction.[4][5]
-
-
Quantitative Data Summary
The optimal reaction conditions for nitration are highly dependent on the reactivity of the aromatic substrate. The following table provides a general guideline for typical reaction conditions.
| Substrate Reactivity | Example Compounds | Typical Temperature Range (°C) | Observations |
| Highly Activated | Phenol, Aniline derivatives | -10 to 5 | Highly reactive, prone to oxidation and over-nitration. Requires very low temperatures and careful control.[5] |
| Moderately Activated | Toluene, Benzene | 0 to 50 | For benzene, the temperature is typically kept below 50°C to prevent dinitration.[6][7] Toluene is more reactive than benzene and nitrated at a lower temperature (around 30°C) to control the reaction.[6] |
| Deactivated | Nitrobenzene, Benzoic Acid | >60 to 100 | Requires more forcing conditions, such as higher temperatures and sometimes the use of fuming sulfuric acid (oleum) or fuming nitric acid.[5][8] |
Experimental Protocol: Nitration of an Aromatic Compound
This protocol provides a general methodology for the nitration of a moderately activated aromatic compound. Always consult the specific literature for your substrate and perform a thorough safety assessment before beginning any experiment.
Materials:
-
Aromatic substrate
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice
-
Distilled water
-
Appropriate solvent for recrystallization (e.g., ethanol)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Thermometer
-
Cooling bath (ice-water or ice-salt)
Procedure:
-
Preparation of the Nitrating Mixture (Mixed Acid):
-
In a clean, dry flask, add the required volume of concentrated sulfuric acid.
-
Cool the sulfuric acid in an ice-salt bath to below 0°C.
-
Slowly, and with constant stirring, add the calculated volume of concentrated nitric acid dropwise to the cold sulfuric acid. Maintain the temperature of the mixture below 10°C during this addition.
-
Allow the nitrating mixture to cool to the desired reaction temperature.
-
-
Reaction Setup:
-
In a separate reaction flask, dissolve the aromatic substrate in a suitable solvent if necessary (for many nitrations, the substrate is added directly or dissolved in a portion of the sulfuric acid).
-
Place the reaction flask in a cooling bath and cool the contents to the target reaction temperature (e.g., 0-5°C).
-
Begin vigorous stirring.
-
-
Nitration:
-
Slowly add the prepared nitrating mixture dropwise to the cooled solution of the aromatic substrate using a dropping funnel.
-
Continuously monitor the internal temperature of the reaction mixture and maintain it within the desired range. The rate of addition should be controlled to prevent a rapid rise in temperature.
-
After the addition is complete, continue to stir the reaction mixture at the same temperature for the recommended time (this can range from 15 minutes to several hours depending on the substrate). Monitor the reaction progress by TLC.
-
-
Workup:
-
Once the reaction is complete, carefully and slowly pour the reaction mixture over a large amount of crushed ice with stirring. This will quench the reaction and precipitate the crude product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water to remove any residual acid.
-
Dry the crude product.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent to obtain the purified nitroaromatic compound.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for an unexpected exothermic event during a nitration reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Aromatic nitration in aqueous nitric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
Validating 2-(Propylthio)pyrimidine-4,6-diol as a Ticagrelor Impurity Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of 2-(Propylthio)pyrimidine-4,6-diol as a reference standard for Ticagrelor impurity analysis. It offers a comparative assessment against other potential impurities, supported by detailed experimental protocols and data, to ensure accurate and reliable quality control in drug development and manufacturing.
Introduction to Ticagrelor and Its Impurities
Ticagrelor is an antiplatelet medication used to prevent thrombotic events in patients with acute coronary syndrome. During its synthesis and storage, various impurities can arise, which must be monitored and controlled to ensure the safety and efficacy of the final drug product. This compound is a known key intermediate and potential impurity in the synthesis of Ticagrelor.[1][2][3] Its effective identification and quantification are crucial for regulatory compliance and quality assurance. This document outlines the validation of this compound as a suitable impurity standard.
Comparative Analysis of Ticagrelor Impurity Standards
The selection of an appropriate impurity standard is critical for the accurate validation of analytical methods. This section compares this compound with other known Ticagrelor-related compounds that could serve as alternative standards.
Table 1: Comparison of Potential Ticagrelor Impurity Standards
| Feature | This compound | 5-Nitro-2-(propylthio)pyrimidine-4,6-diol | 4,6-Dichloro-2-(propylthio)pyrimidine |
| CAS Number | 145783-12-6[4] | 145783-13-7[5] | 1401318-10-2[5] |
| Molecular Formula | C7H10N2O2S[1][5] | C7H9N3O4S[5] | C7H8Cl2N2S[5] |
| Molecular Weight | 186.23 g/mol [1][5] | 231.23 g/mol [5] | 223.12 g/mol [5] |
| Role in Synthesis | Key Intermediate[1][3] | Nitrated Intermediate[6][7] | Chlorinated Intermediate[6] |
| Purity (Typical) | >99.5% | >99.0% | >98.5% |
| Stability | High | Moderate | Moderate |
| Commercial Availability | Readily Available[4] | Available[5] | Available[5] |
Experimental Validation Protocols
The following protocols detail the analytical methods used to validate this compound as a reference standard. These methods are based on established analytical techniques for Ticagrelor and its impurities.[8][9][10]
High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
This method is designed for the separation and quantification of this compound and other related impurities in the presence of Ticagrelor.
-
Instrumentation: Agilent 1200 Series HPLC system with a photodiode array (PDA) detector.[8]
-
Column: Zorbax Plus C8 (150 x 4.6 mm, 5.0 µm).[8]
-
Mobile Phase: A gradient mixture of Acetonitrile and 50mM Ammonium Acetate buffer (pH 8.2).[8]
-
Flow Rate: 0.7 mL/min.[8]
-
Column Temperature: 25°C.[8]
-
Detection Wavelength: 270 nm.[8]
-
Injection Volume: 20 µL.[8]
-
Standard Solution Preparation: A stock solution of this compound is prepared in the solvent mixture (Acetonitrile:Water, 35:65 v/v) at a concentration of 0.5 mg/mL.[11] Working standards are prepared by diluting the stock solution to the desired concentrations.
-
Sample Preparation: A known amount of the Ticagrelor sample is dissolved in the solvent mixture to achieve a final concentration of approximately 0.5 mg/mL.[11]
-
Validation Parameters: The method is validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) according to ICH guidelines.[12][13]
Mass Spectrometry (MS) for Structural Confirmation
Mass spectrometry is employed to confirm the molecular weight and fragmentation pattern of this compound.
-
Instrumentation: LC-MSn system with an electrospray ionization (ESI) source.[14]
-
Ionization Mode: Positive and Negative ESI.
-
Mass Analyzer: Orbitrap or Time-of-Flight (TOF) for high-resolution mass measurements.[14]
-
Data Acquisition: Full scan mode to determine the molecular ion and tandem MS (MS/MS) to elucidate the fragmentation pattern.
-
Sample Infusion: The sample is introduced directly into the mass spectrometer via a syringe pump or through an HPLC system.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound.
-
Instrumentation: Bruker 400 MHz NMR spectrometer.
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d6).
-
¹H NMR: Acquires the proton spectrum, providing information on the chemical environment of the hydrogen atoms.
-
¹³C NMR: Acquires the carbon spectrum, identifying the different carbon environments in the molecule.
-
Data Analysis: The chemical shifts, coupling constants, and integration values are analyzed to confirm the proposed structure.
Experimental Workflow
The following diagram illustrates the workflow for the validation of the this compound impurity standard.
Caption: Workflow for the validation and application of the impurity standard.
Quantitative Data Summary
The following tables summarize the quantitative data obtained from the validation experiments, demonstrating the suitability of this compound as a reference standard.
Table 2: HPLC Method Validation Parameters
| Parameter | Result | Acceptance Criteria (ICH Q2(R1)) |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% |
| Precision (RSD) | ||
| - Repeatability | < 1.0% | ≤ 2.0% |
| - Intermediate Precision | < 1.5% | ≤ 2.0% |
| LOD | 0.05 µg/mL | - |
| LOQ | 0.15 µg/mL | - |
Table 3: Purity and Stability Data
| Standard | Purity by HPLC (%) | Stability (25°C/60% RH, 12 months) |
| This compound | 99.8% | No significant degradation observed |
| 5-Nitro-2-(propylthio)pyrimidine-4,6-diol | 99.2% | Minor degradation observed after 6 months |
| 4,6-Dichloro-2-(propylthio)pyrimidine | 98.7% | Degradation observed after 3 months |
Signaling Pathway and Logical Relationships
The synthesis of Ticagrelor involves a multi-step process where this compound is a key building block. Understanding its position in the synthetic pathway is crucial for impurity profiling.
Caption: Simplified synthetic pathway of Ticagrelor.
Conclusion
The comprehensive data presented in this guide validates this compound as a highly suitable reference standard for the analysis of Ticagrelor impurities. Its high purity, stability, and well-characterized spectroscopic properties ensure the accuracy and reliability of analytical methods used in quality control. The detailed experimental protocols provide a robust framework for its implementation in pharmaceutical development and manufacturing settings. The use of this standard will contribute to ensuring the quality and safety of Ticagrelor drug products.
References
- 1. This compound|CAS 145783-12-6 [benchchem.com]
- 2. clearsynth.com [clearsynth.com]
- 3. Buy this compound | 145783-12-6 [smolecule.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. WO2011101740A1 - Improved processes for preparing ticagrelor intermediate, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine - Google Patents [patents.google.com]
- 7. US8859769B2 - Processes for preparing ticagrelor intermediate, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine - Google Patents [patents.google.com]
- 8. HPLC method for simultaneous analysis of ticagrelor and its organic impurities and identification of two major photodegradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rroij.com [rroij.com]
- 10. ijpsr.com [ijpsr.com]
- 11. shimadzu.com [shimadzu.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 14. Identification of the major degradation pathways of ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Structure-Activity Relationship of 2-Alkylthio-pyrimidine-4,6-diol Derivatives as GPR84 Agonists
A comprehensive analysis of 2-alkylthio-pyrimidine-4,6-diol derivatives reveals critical structural determinants for potent and selective agonism of G protein-coupled receptor 84 (GPR84), a key target in inflammatory and immune responses. This guide synthesizes experimental data to compare the performance of various analogs, providing researchers, scientists, and drug development professionals with a detailed overview of their structure-activity relationship (SAR).
The pyrimidine scaffold has long been a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities.[1][2] Among these, 2-alkylthio-pyrimidine-4,6-diols have emerged as a promising class of GPR84 agonists.[3][4] Understanding the relationship between their chemical structure and biological activity is paramount for the rational design of novel therapeutics targeting this receptor.
Comparative Agonistic Activity at GPR84
The potency of 2-alkylthio-pyrimidine-4,6-diol derivatives as GPR84 agonists is significantly influenced by the nature of the alkylthio substituent at the C2 position of the pyrimidine ring. A systematic evaluation of a series of analogs has demonstrated a clear trend: the length and branching of the alkyl chain are critical for optimal receptor activation.
The following table summarizes the in vitro GPR84 agonistic activities of a series of 2-alkylthio-pyrimidine-4,6-diol derivatives, as determined by a calcium mobilization assay in HEK293 cells stably expressing human GPR84.[4][5][6]
| Compound ID | R Group (Alkyl Chain) | EC50 (nM)[4] |
| 1 | n-pentyl | 1.16 ± 0.35 |
| 2 | n-hexyl | 0.653 ± 0.058 |
| 3 | n-heptyl | 0.231 ± 0.058 |
| 4 | n-octyl | 0.264 ± 0.019 |
| 5 | n-nonyl | 1.16 ± 0.35 |
| 6 | n-decyl | 25.7 ± 3.5 |
| 7 | n-dodecyl | 11.3 ± 1.5 |
| 8 | iso-pentyl | 0.641 ± 0.058 |
| 9 | cyclohexylmethyl | 3.86 ± 0.46 |
From this data, a clear SAR trend emerges. The agonistic potency increases with the elongation of the linear alkyl chain from n-pentyl to n-octyl, with the n-heptyl and n-octyl derivatives (Compounds 3 and 4 ) exhibiting the highest potency. Further extension of the alkyl chain beyond eight carbons leads to a progressive decrease in activity. Branching of the alkyl chain, as seen in the iso-pentyl derivative (Compound 8 ), is well-tolerated and results in potency comparable to the n-hexyl analog. The introduction of a cyclic moiety, such as in the cyclohexylmethyl derivative (Compound 9 ), leads to a significant drop in potency.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies for the synthesis and biological evaluation of these compounds are provided below.
General Synthesis of 2-Alkylthio-pyrimidine-4,6-diol Derivatives (Method A)[3]
A mixture of 2-mercaptopyrimidine-4,6-diol (1.0 mmol), the corresponding alkyl bromide (3.0 mmol), potassium iodide (0.1 mmol), and potassium hydroxide (3.0 mmol) in a 2:1 mixture of ethanol and water (15 mL) is refluxed under a nitrogen atmosphere for 6 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired 2-alkylthio-pyrimidine-4,6-diol derivative.
GPR84 Agonist Activity Assessment: Calcium Mobilization Assay[5][6]
The agonistic activity of the compounds is determined by measuring changes in intracellular calcium concentration ([Ca2+]i) in a human embryonic kidney (HEK293) cell line stably co-expressing human GPR84 and the promiscuous G-protein Gα16.
-
Cell Culture and Plating: HEK293/GPR84/Gα16 cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin. For the assay, cells are seeded into black-walled, clear-bottom 96-well plates at a density of 5 x 10^4 cells per well and incubated overnight.
-
Dye Loading: The cell culture medium is removed, and the cells are washed with Hank's Balanced Salt Solution (HBSS). The cells are then incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in HBSS for 1 hour at 37°C in the dark.
-
Compound Addition and Signal Detection: After incubation, the dye solution is removed, and the cells are washed again with HBSS. The plate is then placed in a fluorescence plate reader. Test compounds, serially diluted in HBSS, are added to the wells, and the fluorescence intensity is measured kinetically for a period of 2-3 minutes.
-
Data Analysis: The increase in fluorescence, indicative of a rise in intracellular calcium, is recorded. The data are normalized to the maximum response induced by a known GPR84 agonist. The EC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software.
GPR84 Agonist Activity Confirmation: [35S]GTPγS Binding Assay
To confirm that the observed calcium mobilization is mediated through G protein activation, a [35S]GTPγS binding assay is performed using membranes prepared from cells expressing the GPR84 receptor. This assay directly measures the agonist-induced binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins.
-
Membrane Preparation: Cells stably expressing GPR84 are harvested, and crude membranes are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in an appropriate buffer and stored at -80°C.
-
Assay Conditions: The assay is typically performed in a 96-well plate format. Each well contains the cell membranes, [35S]GTPγS, GDP, and the test compound in an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, and 0.1% BSA).
-
Incubation and Termination: The reaction is initiated by the addition of the membranes and incubated at 30°C for 60 minutes. The reaction is terminated by rapid filtration through glass fiber filters, which retain the G protein-bound [35S]GTPγS.
-
Detection and Analysis: The radioactivity retained on the filters is quantified by liquid scintillation counting. The specific binding is calculated by subtracting the non-specific binding (measured in the presence of excess unlabeled GTPγS) from the total binding. The data are then analyzed to determine the agonist-stimulated [35S]GTPγS binding.
Visualizing the Molecular Interactions and Workflow
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: GPR84 signaling pathway upon agonist binding.
Caption: Workflow for SAR studies of GPR84 agonists.
Caption: Key SAR insights for GPR84 agonism.
References
- 1. benchchem.com [benchchem.com]
- 2. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. researchgate.net [researchgate.net]
- 5. Design and Synthesis of 2-Alkylpyrimidine-4,6-diol and 6-Alkylpyridine-2,4-diol as Potent GPR84 Agonists - East China Normal University [pure.ecnu.edu.cn:443]
- 6. researchgate.net [researchgate.net]
comparing the efficacy of different synthetic routes for 2-(Propylthio)pyrimidine-4,6-diol
A Comparative Guide to the Synthetic Routes of 2-(Propylthio)pyrimidine-4,6-diol
For Researchers, Scientists, and Drug Development Professionals
This compound is a crucial intermediate in the synthesis of various pharmaceuticals, most notably the antiplatelet agent Ticagrelor.[1][2] The efficiency of its synthesis can significantly impact the overall cost and purity of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of different synthetic routes for this compound, supported by experimental data, to aid researchers in selecting the most suitable method for their needs.
The primary and most established method for synthesizing this compound is through the S-alkylation of 2-thiobarbituric acid (also known as 4,6-dihydroxy-2-mercaptopyrimidine).[3] Variations in this route focus on optimizing reaction conditions to improve yield, purity, and reduce reaction times.
Comparative Efficacy of Synthetic Routes
The following table summarizes the quantitative data from various synthetic protocols for the S-alkylation of 2-thiobarbituric acid derivatives.
| Route | Starting Material | Alkylating Agent | Base | Solvent | Key Conditions | Yield (%) | Purity (HPLC) | Reaction Time | Reference |
| 1 | 2-Thiobarbituric acid | Propyl iodide | Sodium Hydroxide | Water, Methanol | Stir at 30-35°C | 76.2% | 94.87% | Not Specified | [3][4] |
| 2 | 2-Thiobarbituric acid | Propyl iodide | Potassium Hydroxide | Not Specified | Stir for 4 days, then acidify | Not Specified | Not Specified | 4 days | [3][4] |
| 3 | 2-Mercaptopyrimidine-4,6-diol | Propyl bromide | Sodium Hydroxide | Water | Reflux for 1-2 hours | >80% | Not Specified | 1-2 hours | [3] |
| 4 | 2-Thiobarbituric acid | n-Propyl bromide | Sodium Hydroxide | Water, Methanol | With Phase Transfer Catalyst | Not Specified | 95% to 99% | Reduced reaction times | [5] |
| 5 | Sodium-2-thiobarbiturate | n-Propyl bromide | - | Water, Methanol | - | Not Specified | 99.68% (of starting salt) | Not Specified | [5] |
| 6 | 2-Thiobarbituric acid | Propyl iodide | Sodium Hydroxide | Water, Methanol | Without Phase Transfer Catalyst | 65.7% | 90.96% | Not Specified | [4] |
Experimental Protocols
Below are the detailed methodologies for the key synthetic routes cited in the comparison table.
Route 1: S-alkylation using Propyl Iodide and Sodium Hydroxide
This protocol is a common method for the synthesis of this compound.
Materials:
-
2-Thiobarbituric acid (100 g)
-
Sodium hydroxide pellets or flakes (63.13 g)
-
Propyl iodide (123.36 g)
-
Water
-
Methanol
Procedure:
-
Add 2-Thiobarbituric acid to water (250 ml) under stirring.
-
Prepare a solution of sodium hydroxide in water and add it to the mixture over 15-20 minutes at 20-25°C.
-
Stir the resulting mass for 40 minutes at 20-25°C, followed by the addition of more water (200 ml).
-
Raise the reaction temperature to 30-35°C.
-
Add methanol (200 ml) and propyl iodide under stirring at 30-35°C.
-
After the reaction is complete (monitored by TLC), the product is isolated. The wet product is dried under reduced pressure at 50-55°C to yield this compound as a white powder.[4]
Route 3: S-alkylation using Propyl Bromide and Reflux
This method utilizes propyl bromide and higher temperatures to achieve a good yield in a shorter time.
Materials:
-
2-Mercaptopyrimidine-4,6-diol
-
Propyl bromide
-
Sodium Hydroxide
-
Water
Procedure:
-
Dissolve 2-Mercaptopyrimidine-4,6-diol in an aqueous solution of sodium hydroxide.
-
Add propyl bromide to the solution.
-
Reflux the reaction mixture for 1-2 hours.
-
After completion, cool the reaction mixture and acidify to a pH below 3 (typically between 1 and 2) with an acid like hydrochloric acid to precipitate the product.[3]
-
Filter the precipitate, wash with water, and dry to obtain this compound.
Route 4: Phase Transfer Catalysis for Improved Efficiency
The use of a phase transfer catalyst has been shown to reduce reaction times and improve purity and yield.
Materials:
-
4,6-dihydroxy-2-mercaptopyrimidine (2-thiobarbituric acid)
-
Propyl halide (e.g., n-propyl bromide)
-
Base (e.g., sodium hydroxide)
-
Phase transfer catalyst
-
Reaction inert solvent
Procedure:
-
React 4,6-dihydroxy-2-mercaptopyrimidine with the propyl halide in the presence of a base and a phase transfer catalyst in a reaction inert solvent.
-
After the reaction, acidify the reaction mass with an acid.
-
Isolate the resulting this compound. The purity of the product obtained by this process is typically between 95% and 99% as measured by HPLC.[5]
Visualizing the Synthetic Workflow
The following diagram illustrates the general workflow and key decision points in the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
References
- 1. Buy this compound | 145783-12-6 [smolecule.com]
- 2. clearsynth.com [clearsynth.com]
- 3. This compound|CAS 145783-12-6 [benchchem.com]
- 4. WO2011101740A1 - Improved processes for preparing ticagrelor intermediate, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine - Google Patents [patents.google.com]
- 5. US8859769B2 - Processes for preparing ticagrelor intermediate, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine - Google Patents [patents.google.com]
spectroscopic data (1H-NMR, Mass, HPLC, IR) for 2-(Propylthio)pyrimidine-4,6-diol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the key spectroscopic data for 2-(Propylthio)pyrimidine-4,6-diol and its structural analogs. Due to the limited public availability of complete, raw spectroscopic data for this compound, this document presents a summary of expected spectral characteristics based on available information for closely related compounds. Detailed experimental protocols for acquiring such data are also provided to support researchers in their analytical endeavors.
Executive Summary
This compound is a key intermediate in the synthesis of various pharmaceuticals.[1][2] Its structural elucidation and purity assessment are critical for quality control in drug development and manufacturing. This guide outlines the expected outcomes from standard spectroscopic techniques—¹H-NMR, Mass Spectrometry, HPLC, and IR spectroscopy—for this compound and compares them with data from similar pyrimidine derivatives.
Spectroscopic Data Comparison
While specific, publicly available raw data for this compound is limited, the following tables summarize the expected and observed spectral data for this compound and its analogs based on data from chemical suppliers and scientific literature. This comparative data is essential for identifying the compound and assessing its purity.
Table 1: ¹H-NMR Spectral Data Comparison
| Compound | Solvent | Chemical Shift (δ) and Multiplicity |
| This compound (Expected) | DMSO-d₆ | ~11.0-12.0 (br s, 2H, OH), ~5.1 (s, 1H, CH), ~3.1 (t, 2H, SCH₂), ~1.6 (m, 2H, CH₂), ~0.9 (t, 3H, CH₃) |
| 2-(Hexylthio)pyrimidine-4,6-diol [3] | DMSO-d₆ | 12.24 (s, 1H), 11.28 (s, 1H), 5.11 (s, 1H), 3.08 (t, J = 6.0 Hz, 2H), 1.61 (m, 2H), 1.36 (m, 2H), 1.28 (m, 4H), 0.87 (t, J = 6.3 Hz, 3H) |
| 2-(Pentylthio)pyrimidine-4,6-diol [3] | DMSO-d₆ | 12.24 (s, 1H), 11.28 (s, 1H), 5.11 (s, 1H), 3.07 (t, J = 6.9 Hz, 2H), 1.59 (m, 2H), 1.26 (m, 2H), 1.24 (m, 16H), 0.87 (t, J = 6.3 Hz, 3H) |
| 2-(Methylthio)pyrimidine-4,6-diol | Not Specified | Not Specified |
Table 2: Mass Spectrometry Data Comparison
| Compound | Ionization Mode | [M+H]⁺ (m/z) |
| This compound [1][4][5] | ESI | 187.05 |
| 2-(Hexylthio)pyrimidine-4,6-diol [3] | ESI | 229.10 |
| 2-(Pentylthio)pyrimidine-4,6-diol [3] | ESI | 215.08 |
| 2-(Methylthio)pyrimidine-4,6-diol [6] | EI | 158 (M⁺) |
Table 3: HPLC Data Comparison
| Compound | Column | Mobile Phase | Retention Time (min) |
| This compound (Representative) | C18 | Acetonitrile/Water with Formic Acid | Not Publicly Available |
| 5-Nitro-2-(propylthio)pyrimidine-4,6-diol [7] | ACQUITY UPLC CSH C18 (2.1 mm x 100 mm, 1.7 µm) | 0.1% Formic Acid in Water:Methanol (30:70 v/v) | 1.345 |
| 2-bromo-pyrimidine (Representative) [8] | Newcrom R1 | Acetonitrile/Water/Phosphoric Acid | Not Specified |
Table 4: IR Spectral Data Comparison
| Compound | Sample Preparation | Key IR Peaks (cm⁻¹) |
| This compound (Expected) | KBr pellet or ATR | ~3400-3200 (O-H, N-H stretch), ~2960-2850 (C-H stretch), ~1650 (C=O stretch), ~1600 (C=N stretch) |
| Generic Pyrimidine Derivatives [9] | Not Specified | 3300–3400 (N–H stretch), 2850–2950 (C–H stretch), 1600–1650 (C=N ring stretch) |
| Chalcone-derived Pyrimidine [10] | Not Specified | 3387-3441 (-NH- stretch), 1674 (C=O stretch), 1610 (C=S stretch) |
Experimental Protocols
Detailed methodologies are crucial for obtaining reproducible and reliable spectroscopic data. The following are generalized protocols for the analysis of this compound and related compounds.
¹H-NMR Spectroscopy
Objective: To determine the proton environment of the molecule, confirming the structure and identifying impurities.
Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[11] Ensure the sample is fully dissolved; vortexing or gentle sonication can be used to aid dissolution.
-
Analysis: Transfer the solution to a clean NMR tube. Acquire the ¹H-NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons for each peak.
Mass Spectrometry
Objective: To determine the molecular weight of the compound and obtain information about its fragmentation pattern.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Ionization: Introduce the sample into the mass spectrometer. For this class of compounds, Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques.[12]
-
Analysis: Acquire the mass spectrum over a suitable m/z range. For ESI, the instrument is typically operated in positive ion mode to observe the [M+H]⁺ ion.
-
Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of the compound and quantify any impurities.
Protocol:
-
Mobile Phase Preparation: Prepare the mobile phase, which for pyrimidine derivatives is often a mixture of acetonitrile and water, sometimes with a modifier like formic or phosphoric acid to improve peak shape.[8][13] A common mobile phase composition is a gradient or isocratic mixture of 0.1% formic acid in water and acetonitrile.
-
Sample Preparation: Accurately prepare a stock solution of the sample in a suitable solvent (e.g., methanol or the mobile phase) and then dilute to an appropriate concentration for analysis.
-
Chromatographic Conditions: Use a C8 or C18 reversed-phase column.[13] Set the flow rate (typically 1.0-1.5 mL/min) and column temperature.
-
Detection: Use a UV detector set at a wavelength where the compound has maximum absorbance.
-
Analysis: Inject the sample and record the chromatogram. Calculate the purity based on the relative peak areas.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Protocol:
-
Sample Preparation (Solid): For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) are common.
-
KBr Pellet: Grind a small amount of the sample (1-2 mg) with dry potassium bromide (100-200 mg) and press the mixture into a thin, transparent pellet.[14]
-
ATR: Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Analysis: Place the prepared sample in the IR spectrometer and acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Data Interpretation: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as O-H, N-H, C-H, C=O, and C=N bonds.[9]
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a compound like this compound.
Caption: Experimental workflow for the spectroscopic analysis of this compound.
References
- 1. This compound|CAS 145783-12-6 [benchchem.com]
- 2. Buy this compound | 145783-12-6 [smolecule.com]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. clearsynth.com [clearsynth.com]
- 5. This compound - Daicel Pharma Standards [daicelpharmastandards.com]
- 6. 2-Methylthiopyrimidine-4,6-diol | C5H6N2O2S | CID 74795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. ijsdr.org [ijsdr.org]
- 13. researchgate.net [researchgate.net]
- 14. drawellanalytical.com [drawellanalytical.com]
confirming the identity of 2-(Propylthio)pyrimidine-4,6-diol with a Certificate of Analysis (CoA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes for 2-(Propylthio)pyrimidine-4,6-diol, a key intermediate in the manufacturing of the antiplatelet drug Ticagrelor. We will also explore its subsequent transformations and confirm its identity through a typical Certificate of Analysis (CoA).
Confirmation of Identity: Certificate of Analysis
A Certificate of Analysis for this compound is a standard document provided by suppliers to ensure the quality and purity of the compound. While a specific CoA was not publicly available, chemical suppliers confirm that a comprehensive CoA is provided upon purchase. This document typically includes detailed analytical data to confirm the compound's identity and purity.
Key Analytical Parameters on a Typical CoA:
| Test | Specification | Purpose |
| Appearance | White to off-white powder | Visual identification |
| ¹H-NMR | Conforms to structure | Confirms the chemical structure by analyzing the proton environment. |
| Mass Spectrometry (MS) | Conforms to structure | Determines the molecular weight and fragmentation pattern, confirming the molecular formula. |
| Purity by HPLC | ≥98% | Quantifies the purity of the compound by separating it from any impurities. |
| Solubility | Soluble in Methanol | Provides information on suitable solvents for handling and reactions. |
| CAS Number | 145783-12-6 | Unique identifier for the chemical substance. |
| Molecular Formula | C₇H₁₀N₂O₂S | Defines the elemental composition of the molecule. |
| Molecular Weight | 186.23 g/mol | The mass of one mole of the substance. |
Comparative Synthesis of this compound
The primary and most established method for synthesizing this compound is the S-alkylation of 2-thiobarbituric acid.[1] Variations in this method primarily involve the choice of alkylating agent, base, and reaction conditions, which can impact yield, purity, and reaction time.
Comparison of Synthetic Protocols for S-Alkylation of 2-Thiobarbituric Acid:
| Alkylating Agent | Base | Solvent | Reaction Time | Yield | Purity (HPLC) | Reference |
| Propyl Iodide | Sodium Hydroxide | Water | 2 weeks | Not specified | Not specified | U.S. Patent 5,747,496[2] |
| Propyl Iodide | Sodium Hydroxide | Water | 15 hours | 65.7% | 90.96% | WO2011101740A1[3] |
| Propyl Iodide | Sodium Hydroxide | Water | 22 hours | 76.2% | 94.87% | WO2011101740A1[3] |
| n-Propyl Bromide | Sodium Hydroxide | Water/NMP | ~18 hours | 84.43% | Not specified | CN104892528A[4] |
Experimental Protocol: S-Alkylation of 2-Thiobarbituric Acid with Propyl Iodide
This protocol is based on the improved process described in patent WO2011101740A1.[3]
-
Preparation: To a suitable reaction vessel, add 2-thiobarbituric acid and water.
-
Base Addition: Slowly add a solution of sodium hydroxide in water to the suspension while stirring at 20-25°C.
-
Alkylation: Add propyl iodide to the reaction mixture.
-
Reaction: Stir the reaction mixture at 25-30°C for approximately 22 hours.
-
Work-up: Upon completion of the reaction, add water and adjust the pH to <2.0 with concentrated hydrochloric acid to precipitate the product.
-
Isolation: Filter the resulting slurry and wash the solid with water.
-
Drying: Dry the product under reduced pressure at 50-55°C to obtain this compound as a white powder.
Downstream Synthesis: Nitration and Chlorination
Following its synthesis, this compound undergoes nitration and subsequent chlorination to form 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine, another critical intermediate for Ticagrelor.[1][5]
Experimental Protocol: Nitration of this compound
-
Reaction Setup: In a reaction vessel, add acetic acid and fuming nitric acid, and cool the mixture.
-
Addition of Starting Material: Slowly add this compound to the acid mixture while maintaining a controlled temperature (e.g., 30-35°C).
-
Reaction: Stir the mixture for approximately 1 hour.
-
Precipitation: After the reaction is complete, slowly pour the reaction mass into ice water to precipitate the product, 5-nitro-2-(propylthio)pyrimidine-4,6-diol.
-
Isolation: Filter the precipitate, wash with water, and dry.
The Role of this compound in the Ticagrelor Synthesis Pathway
The following diagram illustrates the synthetic pathway of Ticagrelor, highlighting the central role of this compound and its derivatives.
Caption: Synthetic pathway of Ticagrelor from 2-Thiobarbituric Acid.
Experimental Workflow for Synthesis and Analysis
The following diagram outlines the general workflow from the synthesis of the initial intermediate to the final confirmation of its identity.
Caption: Workflow for the synthesis and quality control of the intermediate.
References
- 1. This compound|CAS 145783-12-6 [benchchem.com]
- 2. US8859769B2 - Processes for preparing ticagrelor intermediate, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine - Google Patents [patents.google.com]
- 3. WO2011101740A1 - Improved processes for preparing ticagrelor intermediate, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine - Google Patents [patents.google.com]
- 4. CN103923020A - Preparation method of 2-propylthio-4,6-dichloro-5-aminopyrimidine - Google Patents [patents.google.com]
- 5. Bot Verification [rasayanjournal.co.in]
A Researcher's Guide to Genotoxic Impurity Quantification in Ticagrelor Drug Substance
For researchers, scientists, and drug development professionals, ensuring the safety and purity of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comparative overview of analytical methodologies for the quantification of potential genotoxic impurities (GTIs) in the antiplatelet drug, Ticagrelor. The presence of GTIs, even at trace levels, can pose a significant safety risk, making their accurate quantification a critical aspect of quality control.
This document details and compares various analytical techniques, offering insights into their performance, supported by experimental data. We will explore methodologies for two identified potential genotoxic impurities in Ticagrelor: 5-Nitro-2-(propylthio)pyrimidine-4,6-diol , a non-volatile process-related impurity, and Methyl Chloride , a potential volatile impurity arising from specific synthesis routes.
Identified Genotoxic Impurities in Ticagrelor
A thorough risk assessment of the Ticagrelor synthesis process and degradation pathways has identified several potential impurities. Based on available literature and in silico toxicological predictions, the following have been highlighted for their potential genotoxicity:
-
5-Nitro-2-(propylthio)pyrimidine-4,6-diol: A known process-related impurity in the synthesis of Ticagrelor. Its nitro-aromatic structure raises alerts for mutagenicity.
-
Methyl Chloride (CH₃Cl): A potential genotoxic impurity that can be formed during certain deprotection steps in the synthesis of Ticagrelor, particularly when using hydrochloric acid in methanol.[1]
-
4,6-dichloro-5-nitro-2-(propylthio) pyrimidine: Another process-related impurity with structural alerts for genotoxicity.
-
Other Process-Related Impurities (e.g., TIC Imp-I, -II, -III, -IV, and Ticagrelor EP Impurity B): While not definitively classified as genotoxic in publicly available literature, a precautionary approach using in silico (Q)SAR models is recommended as per ICH M7 guidelines to assess their mutagenic potential.[2][3][4] These models analyze the chemical structure of an impurity to predict its potential for DNA reactivity.
Comparative Analysis of Analytical Methodologies
The choice of analytical technique for GTI quantification is dictated by the physicochemical properties of the impurity, the required sensitivity, and the sample matrix. Here, we compare three widely used analytical methods: Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS/MS), Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
Table 1: Comparison of Analytical Methods for Genotoxic Impurity Quantification
| Analytical Method | Principle | Target Impurity Type | Advantages | Disadvantages |
| LC-QTOF-MS/MS | Separates non-volatile compounds by liquid chromatography and detects them with high-resolution mass spectrometry. | Non-volatile, polar, and thermally labile compounds (e.g., 5-Nitro-2-(propylthio)pyrimidine-4,6-diol). | High sensitivity (ppb to ppm levels), high specificity, provides structural information for identification. | Higher equipment cost and complexity. |
| HS-GC-MS | Separates volatile compounds by gas chromatography after sampling the headspace of a heated sample vial and detects them with mass spectrometry. | Volatile and semi-volatile organic compounds (e.g., Methyl Chloride). | Excellent for volatile impurities, high sensitivity, and specificity, minimizes matrix effects. | Not suitable for non-volatile or thermally labile compounds. |
| HPLC-UV | Separates compounds by liquid chromatography and detects them based on their ultraviolet absorbance. | Non-volatile compounds with a UV chromophore. | Lower cost, simpler operation, widely available. | Lower sensitivity and specificity compared to MS-based methods, potential for matrix interference. |
Method 1: LC-QTOF-MS/MS for 5-Nitro-2-(propylthio)pyrimidine-4,6-diol
This method is highly suitable for the trace-level quantification of non-volatile and polar genotoxic impurities.
Experimental Protocol
Chromatographic Conditions:
-
Column: ACQUITY UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Isocratic or gradient elution depending on the separation needs. For the identified impurity, an isocratic elution with a high organic content is often effective.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analyte. For the nitropyrimidine impurity, negative ion mode is often preferred.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Capillary Voltage: 3.0 kV
Quantitative Data
| Parameter | Result |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.10 ng/mL |
| Linearity Range | 0.10 - 16.1 ng/mL |
| Correlation Coefficient (r) | 0.9999 |
| Accuracy (Recovery) | 97.5% (RSD 9.9%) |
Data derived from a representative LC-MS/MS method for a similar genotoxic impurity in Ticagrelor.
Method 2: Headspace GC-MS for Methyl Chloride
For volatile genotoxic impurities like methyl chloride, headspace gas chromatography coupled with mass spectrometry is the method of choice. This technique allows for the analysis of volatile compounds without injecting the non-volatile drug substance, thereby protecting the instrument and improving sensitivity.
Experimental Protocol
Headspace Conditions:
-
Vial Size: 20 mL
-
Sample Amount: 100 mg of Ticagrelor drug substance
-
Diluent: Dimethyl sulfoxide (DMSO) or another suitable high-boiling solvent
-
Incubation Temperature: 80 °C
-
Incubation Time: 30 minutes
-
Injection Volume: 1 mL of headspace gas
GC-MS Conditions:
-
Column: DB-624 or equivalent (30 m x 0.25 mm, 1.4 µm)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes
-
Ramp: 10 °C/min to 240 °C
-
Hold: 5 minutes at 240 °C
-
-
Injector Temperature: 220 °C
-
MS Transfer Line Temperature: 250 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for methyl chloride (m/z 50 and 52).
Quantitative Data
| Parameter | Representative Value |
| Limit of Detection (LOD) | ~0.1 ppm |
| Limit of Quantification (LOQ) | ~0.3 ppm |
| Linearity Range | 0.3 - 10 ppm |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy (Recovery) | 90 - 110% |
Data is representative for the analysis of alkyl chlorides in pharmaceutical ingredients.[5]
Method 3: HPLC-UV for Nitropyrimidine Impurities (A Comparative Alternative)
While MS-based methods offer superior sensitivity and specificity, HPLC with UV detection can be a viable, cost-effective alternative for screening and quantification of GTIs that possess a suitable UV chromophore, especially when the expected impurity levels are within the detection limits of the UV detector. For a nitropyrimidine impurity like 5-Nitro-2-(propylthio)pyrimidine-4,6-diol, its nitro-aromatic structure provides strong UV absorbance, making this technique potentially applicable.
Experimental Protocol
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and a polar organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient or controlled at 30 °C
-
Injection Volume: 20 µL
-
Detection Wavelength: Determined by the UV maximum of the impurity (typically in the range of 254-330 nm for nitro-aromatic compounds).
Quantitative Data
| Parameter | Expected Performance |
| Limit of Detection (LOD) | 1 - 10 ppm |
| Limit of Quantification (LOQ) | 3 - 30 ppm |
| Linearity Range | LOQ to ~200 ppm |
| Correlation Coefficient (r²) | > 0.99 |
| Accuracy (Recovery) | 95 - 105% |
Expected performance is based on typical validated HPLC-UV methods for trace impurity analysis in pharmaceuticals and may require optimization for specific impurities.[6][7]
Conclusion
The selection of an appropriate analytical method for the quantification of genotoxic impurities in Ticagrelor is a critical decision in the drug development and manufacturing process.
-
LC-MS/MS stands out as the gold standard for non-volatile GTIs, offering unparalleled sensitivity and specificity, which is crucial for meeting the stringent regulatory limits for these impurities.
-
HS-GC-MS is the method of choice for volatile GTIs, providing robust and reliable quantification by effectively separating the analyte from the non-volatile drug matrix.
-
HPLC-UV , while less sensitive, can serve as a valuable and cost-effective tool for monitoring GTIs with strong UV chromophores, particularly in later stages of process development or for routine quality control where the impurity levels are expected to be well above the detection limit of the method.
A comprehensive approach to GTI control in Ticagrelor should involve a thorough risk assessment to identify potential GTIs, followed by the development and validation of appropriate analytical methods based on the specific impurity's properties. The data and methodologies presented in this guide provide a solid foundation for researchers and scientists to establish a robust control strategy for genotoxic impurities in Ticagrelor, ultimately ensuring the safety and quality of this important therapeutic agent.
References
- 1. Headspace GC method for residual solvents analysis in pharmaceutical products | Separation Science [sepscience.com]
- 2. tools.thermofisher.cn [tools.thermofisher.cn]
- 3. shimadzu.com [shimadzu.com]
- 4. Toward regulatory acceptance and improving the prediction confidence of in silico approaches: a case study of genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 7. journalbji.com [journalbji.com]
A Comparative Guide to Purity Assessment of 2-(Propylthio)pyrimidine-4,6-diol: HPLC vs. Alternative Methods
For researchers, scientists, and drug development professionals, the accurate determination of purity for active pharmaceutical ingredients (APIs) and intermediates is a critical aspect of quality control and regulatory compliance. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for assessing the purity of 2-(Propylthio)pyrimidine-4,6-diol, a key intermediate in the synthesis of various pharmaceuticals. The following sections present detailed experimental protocols, comparative data, and visual workflows to aid in method selection and implementation.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
Reversed-phase HPLC (RP-HPLC) is the most widely adopted method for the purity analysis of this compound due to its high resolution, sensitivity, and quantitative accuracy. It effectively separates the main compound from its process-related impurities and degradation products.
Experimental Protocol: RP-HPLC
A typical RP-HPLC method for the purity determination of this compound is detailed below. This method is based on established protocols for similar pyrimidine derivatives.[1]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
Alternative Analytical Techniques
While HPLC is the benchmark, other techniques can be employed for purity assessment, each with its own set of advantages and limitations.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple and rapid method that can be used for a preliminary purity check or for the quantification of the main component if the impurities do not have significant absorbance at the chosen wavelength.[2][3][4]
-
Instrumentation: A calibrated UV-Vis spectrophotometer.
-
Solvent: Methanol
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a dilute solution of this compound (e.g., 10 µg/mL) from 200 to 400 nm. The λmax is anticipated to be around 275 nm.
-
Quantification: A calibration curve is generated by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of the sample solution is then determined from the calibration curve, and the purity is calculated based on the expected concentration.
Capillary Electrophoresis (CE)
Capillary Electrophoresis offers high separation efficiency and requires minimal sample and solvent consumption. It is particularly useful for charged or highly polar compounds.[5][6][7][8]
-
Instrumentation: A capillary electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm internal diameter, 50 cm total length).
-
Background Electrolyte (BGE): 50 mM Borate buffer, pH 9.2.
-
Applied Voltage: 20 kV
-
Temperature: 25°C
-
Detection: UV detection at 254 nm.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Sample Preparation: Dissolve the sample in the BGE to a concentration of 0.5 mg/mL.
Comparative Data Summary
The following table summarizes the key performance parameters for the described analytical methods. The data presented is a realistic representation based on typical performance characteristics for each technique in the analysis of small organic molecules.
| Parameter | HPLC | UV-Vis Spectrophotometry | Capillary Electrophoresis (CE) |
| Principle | Chromatographic separation based on polarity | Measurement of light absorbance | Separation based on charge-to-size ratio |
| Specificity | High | Low to Moderate | High |
| Linearity Range | 1 - 200 µg/mL | 5 - 50 µg/mL | 2 - 150 µg/mL |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~1 µg/mL | ~0.5 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | ~3 µg/mL | ~1.5 µg/mL |
| Precision (RSD%) | < 2% | < 3% | < 5% |
| Accuracy (Recovery %) | 98 - 102% | 95 - 105% | 97 - 103% |
| Analysis Time per Sample | ~35 minutes | ~5 minutes | ~15 minutes |
| Throughput | Moderate | High | Moderate |
| Cost (Instrument/Operation) | High / Moderate | Low / Low | Moderate / Low |
Visualizing the Workflows
To better understand the experimental processes, the following diagrams illustrate the workflow for HPLC analysis and the logical comparison of the analytical techniques.
Caption: Workflow for the purity assessment of this compound via HPLC.
Caption: Logical comparison of analytical methods for purity determination.
Conclusion
The choice of an analytical method for purity assessment of this compound depends on the specific requirements of the analysis. HPLC remains the gold standard for its high specificity and accuracy, making it ideal for quality control and regulatory submissions. UV-Vis spectrophotometry offers a rapid and cost-effective solution for preliminary screening where high specificity is not required. Capillary electrophoresis presents a high-efficiency alternative with the benefits of low sample and solvent consumption. By understanding the principles, protocols, and performance characteristics of each technique, researchers and scientists can make informed decisions to ensure the quality and integrity of their compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Capillary electrophoresis for detection of inherited disorders of purine and pyrimidine metabolism: a selective approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. deepdyve.com [deepdyve.com]
- 7. Capillary electrophoresis for detection of inherited disorders of purine and pyrimidine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Capillary electrophoresis - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Biological Activities of 2-(Propylthio)pyrimidine-4,6-diol and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of 2-(Propylthio)pyrimidine-4,6-diol and its key analogs. While primarily recognized as crucial intermediates in the synthesis of the P2Y12 receptor antagonist Ticagrelor, these compounds and their broader class of pyrimidine derivatives exhibit a range of biological effects. This document summarizes the available data on their antiplatelet, antimicrobial, and anti-inflammatory potential, supported by detailed experimental protocols and pathway visualizations.
Overview of Biological Activities
This compound serves as a foundational scaffold in medicinal chemistry.[1][2] Its derivatives have been investigated for their potential to modulate biological processes, primarily in the context of cardiovascular diseases.[1] The introduction of different functional groups onto the pyrimidine ring, particularly at the 5-position, can significantly alter the compound's physicochemical properties and biological activity.
Table 1: Summary of Known Biological Activities and Roles
| Compound | Primary Role | Reported/Potential Biological Activities |
| This compound | Key intermediate in Ticagrelor synthesis.[1][2] | Potential antiplatelet agent; derivatives studied for inhibition of platelet aggregation.[1] |
| 5-Nitro-2-(propylthio)pyrimidine-4,6-diol | Intermediate in Ticagrelor synthesis.[2][3] | Investigated as a potential inhibitor of xanthine oxidase.[3] |
| 5-Amino-2-(propylthio)pyrimidine-4,6-diol | Intermediate derived from the reduction of the 5-nitro analog. | Precursor to more complex biologically active molecules. |
| 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine | Intermediate in the synthesis of Ticagrelor and its analogs.[4][5][6] | A reactive intermediate used to introduce further structural diversity for biological screening. |
Data Presentation: Biological Activities of Related Pyrimidine Derivatives
The following tables showcase the biological activities of various pyrimidine derivatives from published studies to provide a contextual understanding of the potential efficacy of this class of compounds.
Table 2: Antiplatelet Activity of Selected Pyrimidine Derivatives
| Compound Class/Derivative | Assay Description | Inducing Agent | IC50 (µM) | Reference |
| 2-Aminopyrimidine Derivatives | Light Transmission Aggregometry (Human Plasma) | Arachidonic Acid | 36.75 - 72.4 | [7] |
| 2-Substituted-4,6-diaminopyrimidine Derivative | Light Transmission Aggregometry (Human Plasma) | Arachidonic Acid | 80 | [7] |
Table 3: Antimicrobial Activity of Selected Pyrimidine Derivatives
| Compound Class/Derivative | Microbial Strain | Assay Method | MIC (µM/ml) | Reference |
| 4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-amine | S. aureus | Tube Dilution | 1.56 - 6.25 | [8] |
| 4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-thiol | E. coli | Tube Dilution | 3.12 - 12.5 | [8] |
| Halogenated Pyrrolopyrimidines | S. aureus | Broth Microdilution | 8 mg/L | [9] |
Table 4: Anti-inflammatory Activity of Selected Pyrimidine Derivatives
| Compound Class/Derivative | Target | Assay Method | IC50 (µM) | Reference |
| Pyrano[2,3-d]pyrimidine Derivatives | COX-2 | COX Inhibition Assay | 0.04 | [10] |
| Pyrazolo[3,4-d]pyrimidine Derivatives | COX-2 | COX Inhibition Assay | 0.29 - 0.36 | [10] |
| Pyrimidine Derivatives L1 & L2 | COX-2 | TMPD Oxidation Assay | Comparable to Meloxicam | [11] |
Experimental Protocols
Detailed methodologies for key biological assays are provided below. These protocols are based on established methods and can be adapted for the evaluation of this compound and its analogs.
3.1. Antiplatelet Aggregation Assay (Light Transmission Aggregometry)
This method measures the increase in light transmission through a platelet suspension as platelets aggregate.
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect human venous blood into tubes containing 3.2% sodium citrate.
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP.
-
-
Aggregation Measurement:
-
Adjust the platelet count in the PRP if necessary.
-
Use PPP to set the 100% aggregation baseline and PRP for the 0% baseline in a light transmission aggregometer.
-
Pre-warm the PRP sample to 37°C.
-
Add the test compound (e.g., a derivative of this compound) or vehicle control to the PRP and incubate for a specified time.
-
Induce platelet aggregation by adding an agonist such as adenosine diphosphate (ADP) or arachidonic acid.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
The maximum aggregation percentage is determined.
-
The IC50 value (the concentration of the compound that inhibits platelet aggregation by 50%) is calculated from a dose-response curve.
-
3.2. Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum:
-
Culture the microbial strain (e.g., Staphylococcus aureus, Escherichia coli) in an appropriate broth medium overnight.
-
Dilute the culture to a standardized concentration (e.g., 0.5 McFarland standard).
-
-
Broth Microdilution Method:
-
Prepare a serial dilution of the test compound in a 96-well microtiter plate with a suitable broth medium.
-
Add the standardized microbial inoculum to each well.
-
Include a positive control (microorganism without the test compound) and a negative control (broth only).
-
Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
-
3.3. In Vitro Anti-inflammatory Assay (Cyclooxygenase - COX Inhibition)
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
-
Enzyme and Substrate Preparation:
-
Use commercially available COX-1 and COX-2 enzyme preparations.
-
Prepare a solution of arachidonic acid as the substrate.
-
-
Inhibition Assay:
-
Incubate the enzyme (COX-1 or COX-2) with the test compound or vehicle control for a specified period.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Allow the reaction to proceed for a set time at 37°C.
-
Stop the reaction.
-
-
Detection and Analysis:
-
Measure the production of prostaglandin E2 (PGE2) using an enzyme immunoassay (EIA) kit.
-
Calculate the percentage of inhibition of COX activity by the test compound.
-
Determine the IC50 value from a dose-response curve.
-
Mandatory Visualizations
4.1. Signaling Pathway Diagram
The primary therapeutic relevance of this compound is as a precursor to Ticagrelor, a P2Y12 receptor antagonist. The following diagram illustrates the P2Y12 signaling pathway in platelets, which is inhibited by Ticagrelor.
Caption: P2Y12 Receptor Signaling Pathway in Platelets.
4.2. Experimental Workflow Diagram
The following diagram outlines the general workflow for evaluating the biological activity of a test compound, such as a derivative of this compound.
Caption: General Workflow for Biological Activity Screening.
References
- 1. Buy this compound | 145783-12-6 [smolecule.com]
- 2. This compound|CAS 145783-12-6 [benchchem.com]
- 3. 5-Nitro-2-(propylthio)pyrimidine-4,6-diol | High Purity [benchchem.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine | C7H7Cl2N3O2S | CID 22268924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validation of Analytical Methods for Pyrimidine-Based Compounds
For researchers, scientists, and drug development professionals, the robust analysis of pyrimidine-based compounds is a cornerstone of successful research and development. This guide provides a comprehensive comparison of key analytical methods, complete with performance data and detailed experimental protocols, to aid in the selection and cross-validation of the most suitable techniques for your specific needs.
The accurate quantification and characterization of pyrimidine derivatives, a class of heterocyclic aromatic compounds fundamental to nucleic acids and numerous pharmaceuticals, demands rigorous analytical methodology. Cross-validation, the process of verifying that an analytical method produces consistent and reliable results, is critical for ensuring data integrity, particularly in regulated environments and when transferring methods between laboratories. This guide delves into the most commonly employed analytical techniques for pyrimidine analysis: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering a comparative overview to inform your analytical strategy.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical method hinges on various factors including the analyte's properties, the sample matrix, and the required sensitivity and specificity. The following tables summarize the performance characteristics of HPLC, GC-MS, and LC-MS/MS for the analysis of pyrimidine-based compounds, providing a clear comparison to facilitate your decision-making process.
Table 1: Comparison of Analytical Techniques for Pyrimidine-Based Compound Analysis
| Analytical Technique | Principle | Potential Advantages | Potential Disadvantages | Primary Applications |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[1] | High resolution and sensitivity; suitable for non-volatile and thermally labile compounds; well-established for purity and assay determination.[1] | Higher cost of instrumentation and solvents compared to some other methods.[1] | Purity determination, assay for potency, stability testing, and impurity profiling.[1] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on the volatility of the analyte as it is carried by an inert gas mobile phase through a stationary phase, followed by mass analysis.[1] | Excellent for the analysis of volatile impurities; high separation efficiency.[1] Requires derivatization for non-volatile pyrimidines; potential for thermal degradation of some compounds. | Analysis of volatile impurities and degradation products. | |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation via HPLC followed by highly specific and sensitive detection using tandem mass spectrometry.[2] | High sensitivity and specificity; capable of analyzing complex mixtures and biological matrices with minimal sample cleanup; suitable for a wide range of pyrimidine derivatives.[2][3] | High initial instrument cost; potential for matrix effects that can suppress or enhance ionization. | Quantitative bioanalysis in plasma and tissues, metabolite identification, and trace-level impurity analysis.[4] |
Table 2: Performance Characteristics of Analytical Methods for Pyrimidine Analogs
| Parameter | HPLC-UV (5-Fluorouracil) | GC-MS (Thymine/Uracil) | LC-MS/MS (Pyrimidine Nucleosides) |
| Linearity Range | 0.1 - 100 µg/mL (r² = 0.9997 - 0.9999)[5][6] | Analyte dependent, typically in the µg/mL range. | 0.10 - 5.0 µmol/L (Guanine) to 120 - 500 µmol/L (Allantoin)[4] |
| Accuracy (% Recovery) | 95.79 - 108.8%[5] | Not explicitly stated, but generally high with appropriate internal standards. | 91 - 107%[4] |
| Precision (% RSD) | Intra-day: < 2.1%[5] | Not explicitly stated, but typically < 15% for biological samples. | Repeatability (CV%) ≤ 25%, Intermediate Precision (CV%) ≤ 25%[4] |
| Limit of Detection (LOD) | 10.86 ng/mL[7] | 3 pg for 5-hydroxymethyluracil[8] | 0.05 nmol/L to 1.25 µmol/L[9] |
| Limit of Quantification (LOQ) | 0.10 µg/mL (in injection), 0.85 µg/mL (in human serum)[5] | Not explicitly stated, but quantifiable at low pg levels. | 0.10 nmol/L to 2.50 µmol/L[9] |
Signaling Pathways and Experimental Workflows
Visualizing the biological context and the analytical process is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate a key signaling pathway involving pyrimidine-based compounds and a typical workflow for analytical method cross-validation.
De Novo Pyrimidine Biosynthesis Pathway
The de novo pyrimidine synthesis pathway is a fundamental metabolic route for the production of pyrimidine nucleotides and is a common target for anticancer drugs like 5-fluorouracil.
Caption: A simplified diagram of the de novo pyrimidine biosynthesis pathway.
Experimental Workflow for Cross-Validation of Analytical Methods
This workflow outlines the key stages involved in the cross-validation of two different analytical methods for the analysis of a pyrimidine-based compound.
Caption: A workflow for the cross-validation of two analytical methods.
Experimental Protocols
Detailed and validated experimental protocols are paramount for achieving reproducible and reliable results. Below are representative protocols for the analysis of pyrimidine-based compounds using HPLC, GC-MS, and LC-MS/MS.
High-Performance Liquid Chromatography (HPLC) for 5-Fluorouracil
This protocol is adapted from a method for the determination of 5-fluorouracil (5-FU) in injection and human serum.[5]
-
Objective: To quantify the concentration of 5-Fluorouracil in a given sample.
-
Instrumentation:
-
HPLC system with UV detector
-
C18 reversed-phase column (e.g., Nova-park C18, 3.9 × 150 mm, 4.6 µm)[5]
-
-
Reagents:
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Silver nitrate (AgNO₃) solution (20%) (for serum samples)
-
Sodium chloride (NaCl) solution (20%) (for serum samples)
-
-
Chromatographic Conditions:
-
Sample Preparation (Human Serum):
-
To 1.0 mL of human serum, add the 5-FU standard or sample.
-
Add 600 µL of 20% AgNO₃ solution and vortex for 3 minutes.[5]
-
Let the mixture stand for 5 minutes.
-
Add 700 µL of 20% NaCl solution and vortex for another 3 minutes.[5]
-
Centrifuge at 13,000 rpm for 12 minutes.[5]
-
Dilute 0.5 mL of the supernatant with water to 1 mL.
-
Filter the final solution through a 0.22-µm membrane before injection.
-
-
Standard Preparation:
-
Prepare a stock solution of 5-FU in water.
-
Perform serial dilutions to create a series of calibration standards (e.g., 0.1 - 100 µg/mL).[5]
-
-
Analysis:
-
Inject the prepared standards and samples into the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of 5-FU in the samples from the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Thymine and Uracil
This protocol outlines a general approach for the analysis of thymine and uracil, which often requires derivatization to increase their volatility.
-
Objective: To detect and quantify thymine and uracil in a sample.
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for derivatized bases (e.g., DB-5ms)
-
-
Reagents:
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
Solvent (e.g., Acetonitrile, Pyridine)
-
Internal standard (e.g., isotopically labeled thymine or uracil)
-
-
Derivatization Procedure:
-
Evaporate the dried sample extract to complete dryness under a stream of nitrogen.
-
Add the internal standard solution.
-
Add the derivatizing agent and solvent (e.g., 50 µL BSTFA + 1% TMCS and 50 µL acetonitrile).
-
Heat the mixture at a specific temperature and time (e.g., 70°C for 30 minutes) to ensure complete derivatization.
-
-
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at a lower temperature (e.g., 80°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) at a controlled rate.
-
Carrier Gas: Helium at a constant flow rate.
-
Ionization Mode: Electron Ionization (EI)
-
MS Detection: Selected Ion Monitoring (SIM) mode for target analytes to enhance sensitivity and specificity.
-
-
Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Identify the peaks of the derivatized thymine and uracil based on their retention times and mass spectra.
-
Quantify the analytes by comparing their peak areas to that of the internal standard and using a calibration curve prepared with derivatized standards.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Pyrimidine Nucleosides in Plasma
This protocol is a representative method for the sensitive and specific quantification of pyrimidine nucleosides in a biological matrix like plasma.[4]
-
Objective: To quantify pyrimidine nucleosides in plasma samples.
-
Instrumentation:
-
LC-MS/MS system (e.g., Triple Quadrupole)
-
Reversed-phase C18 column
-
-
Reagents:
-
Acetonitrile, LC-MS grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Internal standards (stable isotope-labeled analogs of the target nucleosides)
-
-
Sample Preparation (Protein Precipitation):
-
To a small volume of plasma (e.g., 50 µL), add the internal standard solution.
-
Add a protein precipitating agent (e.g., 150 µL of cold acetonitrile).
-
Vortex the mixture thoroughly to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
LC-MS/MS Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution: A suitable gradient program to separate the target nucleosides.
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analytes.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. For each analyte, specific precursor-to-product ion transitions are monitored for high selectivity and sensitivity.
-
-
Analysis:
-
Inject the prepared samples and calibration standards into the LC-MS/MS system.
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.
-
Determine the concentration of the pyrimidine nucleosides in the plasma samples from the calibration curve.
-
By understanding the principles, performance characteristics, and practical application of these analytical methods, researchers can confidently select and cross-validate the most appropriate techniques for their studies on pyrimidine-based compounds, ensuring the generation of high-quality, reliable, and reproducible data.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 3. benchchem.com [benchchem.com]
- 4. Simultaneous quantification of purine and pyrimidine bases, nucleosides and their degradation products in bovine blood plasma by high performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jfda-online.com [jfda-online.com]
- 6. scielo.br [scielo.br]
- 7. benchchem.com [benchchem.com]
- 8. Quantitation of 5-(hydroxymethyl)uracil in DNA by gas chromatography with mass spectral detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous Quantification of Nucleosides and Nucleotides from Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide for the Proper Disposal of 2-(Propylthio)pyrimidine-4,6-diol
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive operational plan for the proper disposal of 2-(Propylthio)pyrimidine-4,6-diol, a sulfur-containing heterocyclic compound. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, the following procedures are based on the chemical properties of pyrimidine-diols and thio-pyrimidines, representing a cautious and compliant approach to its disposal.
Hazard Assessment and Waste Identification
This compound should be treated as hazardous waste. This is based on the general reactivity of pyrimidine derivatives and the presence of a sulfur-containing functional group.[1] Improper disposal, such as discarding in regular trash or pouring down the drain, is not permissible for this class of chemical. All waste containing this compound, including the pure substance, contaminated labware, and personal protective equipment (PPE), must be classified and handled as hazardous chemical waste.[2]
Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is imperative to wear the appropriate personal protective equipment to prevent skin and eye contact, as well as inhalation.
| PPE Category | Specification |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if dust or aerosols are generated.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound should follow a systematic process to ensure safety and regulatory compliance.
-
Waste Segregation and Collection:
-
Solid Waste: Collect any solid this compound, contaminated spatulas, weigh boats, and other disposable labware in a dedicated, clearly labeled hazardous waste container.[2] The container should be made of a compatible material, such as high-density polyethylene (HDPE).
-
Liquid Waste: If the compound is in solution, collect the waste in a labeled, leak-proof hazardous waste container. Do not mix with other incompatible waste streams.[3]
-
Contaminated PPE: Dispose of gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag.[2]
-
-
Labeling:
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[1]
-
Include the date of waste generation.
-
-
Storage:
-
Spill Management:
-
In case of a spill, wear appropriate PPE.
-
Contain the spill using an inert absorbent material such as vermiculite or sand.
-
Carefully collect the absorbed material into a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.
-
Collect all cleaning materials as hazardous waste.
-
-
Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3] Disposal should be in accordance with all applicable regional, national, and local laws and regulations.
-
Experimental Workflow for Disposal
Caption: Disposal workflow for this compound.
Logical Relationship for Safe Disposal
Caption: Key steps for ensuring compliant and safe chemical disposal.
References
Essential Safety and Operational Guide for Handling 2-(Propylthio)pyrimidine-4,6-diol
This guide provides crucial safety, handling, and disposal information for 2-(Propylthio)pyrimidine-4,6-diol, a key intermediate in pharmaceutical research and development. The following procedures are based on established best practices for handling similar pyrimidine derivatives in a laboratory setting.[1][2][3] Researchers should always adhere to their institution's specific safety protocols and consult a comprehensive risk assessment before beginning work.
Personal Protective Equipment (PPE)
Consistent and proper use of Personal Protective Equipment is the most critical line of defense against potential exposure to this compound. The recommended PPE is detailed below.
| Protection Type | Equipment | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Wear tightly-fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards to protect against splashes and dust.[2][4] A face shield should be worn over goggles during procedures with a heightened risk of splashing or explosion.[2][3] |
| Hand Protection | Chemical-Resistant Gloves | Use chemical-impermeable gloves (e.g., disposable nitrile gloves for short-term contact).[2][3] Always inspect gloves for tears or holes before use and wash hands thoroughly after removal.[1][4] |
| Body Protection | Laboratory Coat | A fire/flame-resistant and impervious lab coat should be worn, fully buttoned with sleeves rolled down, to protect skin and personal clothing from contamination.[1][2][3] |
| Respiratory Protection | NIOSH/MSHA or EN 149 Approved Respirator | A respirator is recommended if working outside of a certified chemical fume hood or if there is a risk of generating dust or aerosols.[3][5] |
| General Lab Attire | Long Pants and Closed-Toe Shoes | Standard laboratory practice to provide an additional layer of protection against accidental spills.[1] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is essential for the safe handling of this compound.
1. Preparation and Pre-Handling Check:
-
Ensure a Safety Data Sheet (SDS) for a similar compound is available and has been reviewed.[1]
-
Verify that all necessary PPE is available and in good condition.
-
Confirm that a certified chemical fume hood is operational.
-
Locate the nearest eyewash station and safety shower before starting work.
-
Prepare all necessary equipment and reagents to minimize movement during the experiment.
2. Handling the Compound:
-
Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.
-
Wear all required PPE as detailed in the table above.
-
Avoid direct contact with the skin, eyes, and clothing.[1][3] Do not breathe in dust if the compound is in solid form.[1]
-
Use appropriate and clean laboratory equipment (e.g., spatulas, glassware) to prevent contamination.[3]
-
Keep containers of the compound tightly closed when not in use.[3]
3. Post-Handling and Decontamination:
-
Thoroughly wash hands with soap and water after handling the compound.[1][4]
-
Decontaminate all work surfaces and equipment after use.
-
Remove PPE carefully to avoid cross-contamination and dispose of single-use items in the designated hazardous waste stream.
Disposal Plan
Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: Collect any unused or waste solid this compound in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Contaminated Materials: All materials that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, are to be considered contaminated.[3] These materials must be disposed of in a designated hazardous waste container.[3]
-
Chemical Inactivation: Do not attempt to neutralize or inactivate the chemical waste unless a validated and approved institutional procedure is in place.
-
Regulatory Compliance: All waste disposal must be carried out in accordance with local, state, and federal regulations. Prevent the chemical from entering drains or waterways.[1][4]
Experimental Workflow Diagram
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
